molecular formula C4H2O4 B106912 Acetylenedicarboxylic acid CAS No. 142-45-0

Acetylenedicarboxylic acid

Cat. No.: B106912
CAS No.: 142-45-0
M. Wt: 114.06 g/mol
InChI Key: YTIVTFGABIZHHX-UHFFFAOYSA-N
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Description

Acetylenedicarboxylic acid (H₂ADC), also known as butynedioic acid, is a strong, aliphatic dicarboxylic acid characterized by a central carbon-carbon triple bond. With a linear, rigid backbone and a molecular length of approximately 4.1 Å, it serves as the simplest and shortest alkyne-based dicarboxylate linker. Its two carboxyl groups have dissociation constants of pKa₁ = 0.656 and pKa₂ = 2.336, classifying it as a medium to strong acid. The compound typically appears as a white to beige crystalline solid that decomposes upon melting around 175-187 °C. It is highly soluble in water, alcohols, and various organic solvents. In scientific research, this compound is a valuable precursor for engineering coordination polymers (CPs) and metal-organic frameworks (MOFs). Its acetylenedicarboxylate (ADC) dianion can coordinate with metal cations from across the periodic table to construct one-, two-, and three-dimensional networks. These ADC-based materials exhibit promising properties for gas storage and separation, particularly for CO₂ adsorption with high capacity and enthalpy, and for water harvesting applications due to framework hydrophilicity. The linker is also of interest for creating materials with negative thermal expansion, non-centrosymmetric networks, and for studies on solid-state polymerization. Furthermore, the free acid and its derivatives can undergo facile in situ hydrohalogenation to yield halogen-functionalized fumarate-based coordination polymers. Beyond porous materials science, this acid is used in the synthesis of important laboratory reagents like dimethyl acetylenedicarboxylate and in the preparation of fatty alcohol esters for phase change materials (PCMs). Researchers should note that the compound is thermosensitive and can undergo slow decarboxylation in aqueous solution; handling and synthesis of derivatives are therefore often conducted at room temperature or via mechanochemical methods. This product is intended for research purposes only and is not approved for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-2-ynedioic acid
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InChI

InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8)
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InChI Key

YTIVTFGABIZHHX-UHFFFAOYSA-N
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Canonical SMILES

C(#CC(=O)O)C(=O)O
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Molecular Formula

C4H2O4
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Related CAS

928-04-1 (potassium salt)
Record name 2-Butynedioic acid
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DSSTOX Substance ID

DTXSID3059715
Record name 2-Butynedioic acid
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Molecular Weight

114.06 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Acetylenedicarboxylic acid
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CAS No.

142-45-0
Record name 2-Butynedioic acid
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Foundational & Exploratory

Synthesis of Acetylenedicarboxylic Acid from Dibromosuccinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of acetylenedicarboxylic acid from dibromosuccinic acid. The primary method involves a twofold dehydrobromination of α,β-dibromosuccinic acid using a strong base, typically potassium hydroxide (B78521) in an alcoholic solvent. This process yields potassium acetylenedicarboxylate, which is subsequently acidified to produce this compound. First described by Polish chemist Ernest Bandrowski in 1877, this synthesis remains a fundamental route to this valuable reagent.[1]

Reaction Mechanism and Pathway

The core of the synthesis is a double elimination reaction.[2] The strong base, potassium hydroxide, facilitates the removal of two molecules of hydrogen bromide from the vicinal dihalide, dibromosuccinic acid, to form a carbon-carbon triple bond.[2][3][4]

The overall reaction can be summarized as follows:

HOOC-CH(Br)-CH(Br)-COOH + 4 KOH → KOOC-C≡C-COOK + 2 KBr + 4 H₂O KOOC-C≡C-COOK + 2 H₂SO₄ → HOOC-C≡C-COOH + 2 K₂SO₄

A visual representation of the reaction pathway is provided below.

Reaction_Pathway Dibromosuccinic_Acid α,β-Dibromosuccinic Acid Potassium_Acetylenedicarboxylate Potassium Acetylenedicarboxylate + Potassium Bromide Dibromosuccinic_Acid->Potassium_Acetylenedicarboxylate + KOH (reflux) KOH Potassium Hydroxide (in Ethanol/Methanol) Acetylenedicarboxylic_Acid This compound Potassium_Acetylenedicarboxylate->Acetylenedicarboxylic_Acid + H₂SO₄ Sulfuric_Acid Sulfuric Acid

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound from dibromosuccinic acid, based on established protocols.[5][6]

Table 1: Reactant and Product Stoichiometry

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (per 100g of Dibromosuccinic Acid)Mass (g)
α,β-Dibromosuccinic AcidC₄H₄Br₂O₄275.890.36100
Potassium HydroxideKOH56.112.2 (1.5x theoretical)122
This compoundC₄H₂O₄114.020.26-0.32 (yield dependent)30-36

Table 2: Reaction Conditions and Yield

ParameterValue
Solvent95% Methyl Alcohol or 95% Ethyl Alcohol
Reaction TemperatureReflux
Reaction Time1 hour 15 minutes - 45 minutes
Yield 73-88%
Melting Point of Product175-176 °C (decomposes)

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound from dibromosuccinic acid are provided below. These protocols are based on well-established and verified procedures.[5][6]

Protocol 1: Based on Organic Syntheses

This procedure is adapted from the method described by Abbott, Arnold, and Thompson.[5]

Materials:

  • α,β-Dibromosuccinic acid: 100 g (0.36 mole)

  • Potassium hydroxide: 122 g (2.2 moles)

  • 95% Methyl alcohol: 700 mL

  • Concentrated sulfuric acid

  • Ether

Procedure:

  • Preparation of Potassium Hydroxide Solution: In a 2-L round-bottomed flask equipped with a reflux condenser, dissolve 122 g of potassium hydroxide in 700 cc of 95% methyl alcohol.[5]

  • Reaction: Add 100 g of α,β-dibromosuccinic acid to the alkaline solution. Heat the mixture to reflux on a steam bath for one hour and fifteen minutes.[5]

  • Isolation of Salts: Cool the reaction mixture and filter with suction. Wash the collected salts with 200 cc of methyl alcohol. The dried product, a mixture of potassium bromide and potassium acetylenedicarboxylate, should weigh between 144-150 g.[5]

  • Formation of the Acid Potassium Salt: Dissolve the salt mixture in 270 cc of water. Precipitate the acid potassium salt by adding a solution of 8 cc of concentrated sulfuric acid in 30 cc of water. Allow the mixture to stand for at least three hours, or overnight, and then filter with suction.[5]

  • Formation of this compound: Dissolve the acid salt in 240 cc of water to which 60 cc of concentrated sulfuric acid has been added.[5]

  • Extraction: Extract the solution with five 100-cc portions of ether.[5]

  • Final Product Isolation: Combine the ether extracts and evaporate to dryness on a steam bath. This will leave pure, hydrated crystals of this compound. Dry the crystals for two days over concentrated sulfuric acid in a vacuum desiccator. The final product should have a sharp decomposition point at 175–176 °C. The expected yield is 30–36 g (73–88%).[5]

Protocol 2: Alternative Procedure

This protocol presents a slightly modified approach.[6]

Materials:

  • meso-Dibromosuccinic acid: 27.6 g (100 mmol)

  • Potassium hydroxide: 31 g (550 mmol)

  • Ethanol (95%): 180 mL

  • Concentrated sulfuric acid: 17 mL

  • tert-Butyl methyl ether: 250 mL

  • Sodium sulfate (B86663) (for drying)

Procedure:

  • Reaction: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 31 g of potassium hydroxide in 180 mL of ethanol. Add 27.6 g of meso-dibromosuccinic acid to this solution. Heat the mixture under reflux with stirring for 45 minutes.[6]

  • Isolation and Purification of Mono-Potassium Salt: After cooling, the precipitated mono-potassium salt is collected. This step also serves as a purification measure, as impurities tend to remain in the solution.[6]

  • Acidification: Dissolve the collected salt in a mixture of 15 mL of concentrated sulfuric acid and 60 mL of water.[6]

  • Extraction: Transfer the acidic solution to a separating funnel and extract it five times with 50 mL portions of tert-butyl methyl ether.[6]

  • Drying and Solvent Removal: Dry the combined ether phases with sodium sulfate. After filtering off the drying agent, evaporate the solvent using a rotary evaporator. The final product is obtained as a colorless solid.[6]

Experimental Workflow

The general workflow for the synthesis of this compound from dibromosuccinic acid is illustrated in the following diagram.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve KOH in Alcohol add_dba Add Dibromosuccinic Acid start->add_dba reflux Reflux Mixture add_dba->reflux cool Cool Reaction Mixture reflux->cool filter_salts Filter and Wash Salts cool->filter_salts dissolve_salts Dissolve Salts in Water filter_salts->dissolve_salts acidify Acidify with H₂SO₄ dissolve_salts->acidify extract Extract with Ether acidify->extract dry Dry and Evaporate Ether extract->dry final_product This compound dry->final_product

Figure 2: General experimental workflow for the synthesis.

Safety Considerations

  • Potassium Hydroxide: Solid KOH is caustic and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[2]

  • Bromine-containing compounds: Dibromosuccinic acid is a bromoalkane. Appropriate care should be taken during handling.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

  • Ether: Diethyl ether is highly flammable. All heating should be conducted using a steam bath or heating mantle, and no open flames should be present.

  • Reflux: The reaction is conducted under reflux, which requires a properly assembled reflux apparatus to prevent the escape of solvent vapors.[2]

It is imperative to conduct a thorough risk assessment before performing this synthesis.[5]

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Acetylenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of acetylenedicarboxylic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the solid-state properties of this compound. The guide details the crystal structures of the known anhydrous and dihydrate polymorphs, provides methodologies for their preparation and characterization, and presents key structural data in a comparative format.

Introduction to this compound and its Polymorphism

This compound (H₂C₄O₄), also known as butynedioic acid, is a dicarboxylic acid with a linear carbon backbone containing a carbon-carbon triple bond. Its rigid structure and hydrogen-bonding capabilities make it a subject of significant interest in crystallography and materials science. The ability of a compound to exist in more than one crystalline form is known as polymorphism, and these different forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, stability, and melting point. This compound is known to exist in an anhydrous form and as a dihydrate, with the dihydrate exhibiting temperature-dependent polymorphism.

Crystal Structures of this compound Polymorphs

This compound presents at least three known crystalline forms: an anhydrous polymorph and two polymorphic forms of its dihydrate, designated as α and β.

Anhydrous this compound

The anhydrous form of this compound crystallizes from a nitromethane (B149229) solution. A key feature of this structure is its non-planar molecular conformation. The two carboxyl groups are twisted with respect to each other, with a significant dihedral angle between their planes. The molecules in the crystal lattice are organized into hydrogen-bonded cyclic dimers.[1]

This compound Dihydrate (α and β Polymorphs)

The dihydrate of this compound is known to exist in two polymorphic forms, a room-temperature α form and a low-temperature β form. The transition between these two forms is reversible and occurs at approximately 4.9 °C.[2][3] Both the α and β polymorphs are monoclinic and belong to the P2₁/c space group.[4] In contrast to the anhydrous form, the this compound molecule is planar in the dihydrate crystal structures.[1] The crystal structure is characterized by a network of hydrogen bonds that link the acid and water molecules.[5] The primary distinction between the α and β structures lies in the arrangement of the molecules within the layers of the crystal.[1]

Quantitative Crystallographic Data

The following tables summarize the available quantitative data for the different polymorphs of this compound. It is important to note that a comprehensive set of bond lengths and angles from Crystallographic Information Files (CIFs) was not available in the conducted literature search.

Table 1: Unit Cell Parameters of this compound Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Anhydrous MonoclinicP2₁/n14.8946.4204.86290.90
Dihydrate (α) MonoclinicP2₁/cN/AN/AN/AN/A
Dihydrate (β) MonoclinicP2₁/cN/AN/AN/AN/A
N/A: Data not available in the search results.

Table 2: Selected Molecular and Intermolecular Geometric Parameters

PolymorphDihedral Angle (carboxyl groups)Shortest O···O H-bond (Å)
Anhydrous 57.8°[1]N/A
Dihydrate (α) Planar[1]~2.49 (at room temp.)[1]
Dihydrate (β) Planar[1]N/A
N/A: Data not available in the search results.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, crystallization, and characterization of this compound polymorphs.

Synthesis of this compound Dihydrate

A general method for the synthesis of this compound involves the dehydrobromination of α,β-dibromosuccinic acid.[6]

Materials:

Procedure:

  • Prepare a solution of KOH in methanol or ethanol.

  • Add α,β-dibromosuccinic acid to the alkaline solution and reflux the mixture.

  • Cool the reaction mixture and filter to collect the precipitated potassium salts (potassium bromide and potassium acetylenedicarboxylate).

  • Dissolve the salt mixture in water and precipitate the acid potassium salt by adding a solution of concentrated sulfuric acid in water.

  • Filter the acid salt and dissolve it in water containing concentrated sulfuric acid.

  • Extract the aqueous solution with diethyl ether.

  • Evaporate the combined ether extracts to dryness on a steam bath to obtain pure hydrated crystals of this compound.

Crystallization of Polymorphs

Anhydrous Form:

  • Dissolve this compound in nitromethane.

  • Allow the solvent to evaporate slowly in a vacuum desiccator to yield single crystals of the anhydrous form.[1]

Dihydrate α and β Forms:

  • α Form (Room Temperature): Dissolve this compound in water at an elevated temperature and allow the solution to cool slowly to room temperature. Single crystals can be obtained by slow evaporation of the aqueous solution.

  • β Form (Low Temperature): The β form can be obtained by cooling the α form below the transition temperature of approximately 4.9 °C.[2][3] This can be achieved by placing a saturated aqueous solution of this compound in a controlled cooling apparatus and allowing crystals to form at a temperature below 4.9 °C. Seeding with β-form crystals may be necessary to promote the crystallization of the desired polymorph.

Characterization Techniques

Single-Crystal X-ray Diffraction (SC-XRD):

  • Crystal Mounting: A suitable single crystal of the desired polymorph is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[7] For the low-temperature β polymorph, a cryostream is used to maintain the crystal at a temperature below the transition point.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information on unit cell parameters, space group, and atomic coordinates.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.

  • Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The sample is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range.[8]

  • Data Interpretation: The heat flow to the sample is measured as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) are observed as peaks in the DSC thermogram, allowing for the determination of transition temperatures and enthalpies. The reversible transition between the α and β dihydrate forms can be studied by cycling the temperature around the transition point.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of the crystalline sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[2] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the crystalline powder can be placed directly on the ATR crystal.

  • Analysis: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation: The different polymorphs will exhibit distinct vibrational modes in their FTIR spectra due to differences in their crystal packing and intermolecular interactions. These spectral differences can be used to identify and differentiate the polymorphs.

Visualizing Polymorphic Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the relationships between the polymorphs of this compound and a typical experimental workflow for their study.

Polymorphic_Relationship Polymorphic Relationship of this compound Anhydrous Anhydrous Form (Non-planar molecule) Dihydrate_alpha α-Dihydrate (Planar molecule, Room Temp.) Anhydrous->Dihydrate_alpha Crystallization from water Dihydrate_alpha->Anhydrous Dehydration Dihydrate_beta β-Dihydrate (Planar molecule, Low Temp.) Dihydrate_alpha->Dihydrate_beta Cooling (< 4.9 °C) Dihydrate_beta->Dihydrate_alpha Heating (> 4.9 °C)

Polymorphic relationship of this compound.

Experimental_Workflow Experimental Workflow for Polymorph Study cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Crystallization Controlled Crystallization Synthesis->Crystallization SC_XRD Single-Crystal X-ray Diffraction Crystallization->SC_XRD Structure Determination DSC Differential Scanning Calorimetry Crystallization->DSC Thermal Analysis FTIR FTIR Spectroscopy Crystallization->FTIR Vibrational Analysis Data_Analysis Polymorph Identification & Structural Comparison SC_XRD->Data_Analysis DSC->Data_Analysis FTIR->Data_Analysis

A typical experimental workflow for polymorph investigation.

Hydrogen_Bonding_Concept Conceptual Hydrogen Bonding in Dihydrate Acid1 HO-C=O C≡C C=O-OH Water1 H₂O Acid1:p2->Water1 H-bond Acid2 HO-C=O C≡C C=O-OH Water1->Acid2:p1 H-bond Water2 H₂O Acid2:p2->Water2 H-bond Water2->Acid1:p1 H-bond (forms network)

Conceptual representation of the hydrogen bonding network.

References

A Technical Guide to the Solubility of Acetylenedicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acetylenedicarboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, materials science, and pharmaceutical development. This document compiles available solubility data, details a robust experimental protocol for its determination, and provides a visual workflow to aid in experimental design.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a fundamental physicochemical property defined as the maximum amount of the solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For this compound, a polar dicarboxylic acid, its solubility is governed by the principle of "like dissolves like." Its two carboxylic acid groups allow for strong hydrogen bonding with polar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and the chemical nature of the compound, the following table summarizes its solubility. It is important to note that the quantitative value for water is reported from a single source and may warrant further experimental verification due to the compound's acidic nature, which would suggest higher water solubility.

SolventChemical FormulaSolvent TypeQualitative SolubilityQuantitative Solubility ( g/100 mL)Temperature (°C)
WaterH₂OPolar ProticSoluble~0.1[1]20
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[2][3][4][5]Not ReportedNot Reported
EthanolC₂H₅OHPolar ProticSoluble[3]Not ReportedNot Reported
MethanolCH₃OHPolar ProticSlightly Soluble[2]Not ReportedNot Reported
Acetone(CH₃)₂COPolar AproticExpected to be solubleNot ReportedNot Reported
Tetrahydrofuran (THF)C₄H₈OPolar AproticExpected to be solubleNot ReportedNot Reported
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticExpected to be solubleNot ReportedNot Reported
ChloroformCHCl₃NonpolarExpected to be poorly solubleNot ReportedNot Reported
TolueneC₇H₈NonpolarExpected to be poorly solubleNot ReportedNot Reported

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable for obtaining precise quantitative solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a chosen organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flask with a stopper

  • Thermostatic water bath or incubator

  • Analytical balance (readable to 0.0001 g)

  • Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

  • Pre-weighed glass vials with caps

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Allow the undissolved solid to settle at the bottom of the flask while maintaining the temperature.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed glass vial.

  • Gravimetric Analysis:

    • Immediately cap the vial to prevent solvent evaporation and record the total weight of the vial and the collected solution.

    • Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its decomposition point of ~175 °C is recommended, for example, 60-80 °C). Alternatively, a vacuum desiccator can be used.

    • Dry the vial to a constant weight. This is achieved when consecutive weighings, after further drying, show no significant change in mass.

    • Record the final weight of the vial containing the dry solute.

  • Calculation of Solubility:

    • Mass of the solvent: (Weight of vial + solution) - (Weight of vial + dry solute)

    • Mass of the dissolved solute: (Weight of vial + dry solute) - (Weight of empty vial)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100

    • To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equilibration Equilibration (e.g., 24-48h at 25°C) prep->equilibration Agitation sampling Filtered Sampling of Supernatant equilibration->sampling Settling weighing1 Initial Weighing (Vial + Solution) sampling->weighing1 evaporation Solvent Evaporation (Drying Oven) weighing1->evaporation weighing2 Final Weighing (Vial + Dry Solute) evaporation->weighing2 To constant weight calculation Solubility Calculation weighing2->calculation

Gravimetric solubility determination workflow.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Acetylenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylenedicarboxylic acid (H₂ADC), a structurally simple yet chemically versatile molecule, is of significant interest in the fields of crystal engineering, materials science, and as a precursor in organic synthesis. Its utility, however, is often moderated by its limited thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathway, thermal analysis data, and the experimental methodologies used for its characterization. This document is intended to serve as a critical resource for researchers and professionals working with or considering the use of this compound and its derivatives.

Thermal Stability Profile

This compound is a crystalline solid that exhibits a relatively low thermal stability, undergoing decomposition upon melting. The reported melting point is consistently within the range of 175–187 °C, at which point decarboxylation is initiated.[1] The thermal decomposition is influenced by factors such as the heating rate and the surrounding atmosphere.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of this compound reveals a multi-step decomposition process. A representative TGA curve shows an initial mass loss corresponding to the removal of water, followed by a significant mass loss attributed to the decomposition of the acid.[2]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry further elucidates the thermal transitions of this compound. The DSC curve typically shows an endothermic event corresponding to the melting of the acid, which is immediately followed by an exothermic process indicating decomposition.[2]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.

Table 1: Melting Point and Decomposition Temperature

ParameterTemperature Range (°C)Reference
Melting Point (with decomposition)175 - 187[1]

Table 2: Thermogravimetric Analysis (TGA) Data

Decomposition StepTemperature Range (°C)Mass Loss (%)Evolved SpeciesReference
1Ambient - ~150VariableWater (H₂O)[3]
2~175 - 250SignificantCarbon Dioxide (CO₂), Carbon Monoxide (CO)[4]

Note: Specific mass loss percentages can vary depending on the hydration state of the sample and the experimental conditions.

Decomposition Pathway

The thermal decomposition of this compound is primarily driven by decarboxylation. In aqueous solutions, it is known to slowly decarboxylate to form propiolic acid. The rate of this decarboxylation is dependent on the pH, with the mono-deprotonated species (hydrogenacetylenedicarboxylate) decarboxylating faster than the neutral acid, which in turn is faster than the fully deprotonated dianion (acetylenedicarboxylate).

Under thermal stress in the solid state, the decomposition is more complex. The primary decomposition products are gaseous, including carbon dioxide and carbon monoxide.[4]

Proposed Decomposition Mechanism

The following diagram illustrates the proposed initial step of the thermal decomposition of this compound.

DecompositionPathway cluster_reactants Reactant cluster_products Initial Decomposition Products H2ADC This compound (HOOC-C≡C-COOH) Propiolic_Acid Propiolic Acid (HC≡C-COOH) H2ADC->Propiolic_Acid Heat (Δ) - CO₂ CO2 Carbon Dioxide (CO₂)

Initial decarboxylation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducible thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

  • The crucible is placed on the TGA balance.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove air and any evolved gases.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., ambient to 250 °C).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.[5]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the thermal analysis of this compound.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound Sample TGA_Sample Weigh 5-10 mg for TGA Sample->TGA_Sample DSC_Sample Weigh 2-5 mg for DSC and seal in pan Sample->DSC_Sample TGA Thermogravimetric Analysis (TGA) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Sample->DSC TGA_Curve TGA Curve (Mass vs. Temp) TGA->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) DSC->DSC_Curve DTG_Curve DTG Curve (d(Mass)/dT vs. Temp) TGA_Curve->DTG_Curve Decomposition_Temps Determine Decomposition Temperatures & Mass Loss TGA_Curve->Decomposition_Temps DTG_Curve->Decomposition_Temps Thermal_Transitions Identify Melting & Decomposition Events DSC_Curve->Thermal_Transitions

Workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its handling, storage, and application. This guide has provided a detailed overview of its thermal decomposition, supported by quantitative data and established experimental protocols. The primary decomposition mechanism is decarboxylation, leading to the evolution of carbon dioxide and other gaseous products. A thorough understanding of this thermal behavior, as outlined in this document, is essential for the effective and safe utilization of this compound in scientific and industrial settings. Further research into the kinetics of the solid-state decomposition and a more detailed characterization of all decomposition products would provide a more complete picture of its thermal degradation.

References

An In-depth Technical Guide to the Acidity and pKa Values of Acetylenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of acetylenedicarboxylic acid, a key organic compound. The document details its dissociation constants (pKa values), presents detailed experimental protocols for their determination, and illustrates the underlying chemical processes.

Introduction to this compound

This compound, also known as but-2-ynedioic acid, is a dicarboxylic acid with the chemical formula C₄H₂O₄. It is a crystalline solid at room temperature and is notable for the presence of a carbon-carbon triple bond between its two carboxyl groups. This structural feature significantly influences its acidity, making it a stronger acid than its saturated analogue, succinic acid. The acid undergoes a two-step dissociation in aqueous solution, releasing two protons in succession. The equilibrium constants for these dissociations are quantified by their respective pKa values, pKa1 and pKa2.

Acidity and pKa Values

The acidity of this compound is characterized by its two dissociation constants, pKa1 and pKa2, which correspond to the loss of the first and second protons, respectively. Due to the electron-withdrawing nature of the alkyne and the adjacent carboxyl group, the first proton is lost at a relatively low pH. The second proton dissociation is weaker due to the electrostatic repulsion from the newly formed carboxylate anion.

There is some variation in the reported pKa values in the literature, which may be attributed to different experimental conditions such as temperature and ionic strength. A summary of these values is presented in the table below.

ParameterReported ValueTemperature (°C)Reference
pKa1 1.7525
pKa2 4.4025
pKa1 0.65625
pKa2 2.33625

Experimental Protocols for pKa Determination

The determination of the pKa values of this compound can be accomplished through several established analytical techniques. The following sections detail the methodologies for potentiometric titration, UV-Vis spectrophotometry, and conductometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination. The procedure involves monitoring the pH of a solution of the acid as a standardized base is incrementally added.

Materials and Equipment:

  • This compound (analytical grade)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • Beakers and volumetric flasks

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in deionized water to prepare a solution of a known concentration (e.g., 0.01 M). To maintain a constant ionic strength throughout the titration, add a calculated amount of a concentrated KCl solution to achieve a final ionic strength of 0.1 M.

  • Initial Acidification: If necessary, adjust the initial pH of the analyte solution to below the expected pKa1 value (e.g., pH 1.8-2.0) by adding a small volume of 0.1 M HCl.

  • Titration: Place the beaker with the analyte solution on a magnetic stirrer and immerse the calibrated

A Technical Guide to the Spectroscopic Analysis of Acetylenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for acetylenedicarboxylic acid, a fundamental building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering a core resource for its identification and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized below. These tables provide a quick reference for characteristic signals and vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

SolventChemical Shift (δ) ppmAssignmentNotes
D₂ONot typically observedCarboxylic acid protons (–COOH)The acidic protons readily exchange with deuterium (B1214612) in D₂O, rendering them silent in the ¹H NMR spectrum.
PolysolData reportedCarboxylic acid protons (–COOH)A spectrum has been recorded in this solvent, but specific shift values are not detailed in available abstracts.[1]

¹³C NMR Data

SolventChemical Shift (δ) ppmAssignment
D₂O~156Carbonyl Carbon (–C OOH)[2]
D₂O~76Acetylenic Carbon (–CC –)[2]
D₂O (pH 7.4)162.627Carbonyl Carbon (–C OOH)[3]
D₂O (pH 7.4)78.375Acetylenic Carbon (–CC –)[3]
Vibrational Spectroscopy (IR & Raman)

IR Spectral Data

Wavenumber (cm⁻¹)AssignmentIntensityNotes
2015–2083O–D StretchBroadObserved in the deuterated compound, indicating the region for O-H stretches.[4]
Not ObservedC≡C StretchNoneThe carbon-carbon triple bond stretch is symmetry-forbidden in IR spectroscopy for this molecule and thus does not display a band.[2]
PresentC=O StretchStrongThe exact frequency can be influenced by diprotonation and sample preparation.[4]

Raman Spectral Data

Wavenumber (cm⁻¹)AssignmentIntensityNotes
~2225C≡C StretchStrongThis is a characteristic and strong band for the triple bond.[2]
2290–2301C≡C StretchStrongOther reported values for the C≡C stretching mode.[4]
Not ObservedO–H StretchVery Weak/NoneThe O–H stretching vibrations are generally not observed in Raman spectra due to the poor polarizability of the OH group.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

Spectroscopic_Workflow cluster_molecule Analyte cluster_techniques Spectroscopic Methods cluster_info Derived Structural Information Molecule This compound NMR NMR Spectroscopy (¹H, ¹³C) Molecule->NMR IR IR Spectroscopy Molecule->IR Raman Raman Spectroscopy Molecule->Raman NMR_Info Carbon Framework (Carboxyl & Acetylenic Carbons) Acidic Proton Environment NMR->NMR_Info Provides data on IR_Info Functional Groups (C=O and O-H bonds) IR->IR_Info Identifies Raman_Info Core Structure (Symmetrical C≡C bond) Raman->Raman_Info Confirms

Workflow for spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on cited examples and general best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon skeleton and proton environment of a molecule.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O) to a final concentration of around 100 mM.[3]

    • Transfer the solution to a standard 5 mm NMR tube.

    • If quantitative analysis or precise chemical shift referencing is required, add an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[3]

    • For measurements in D₂O, the pH can be adjusted if necessary; a pH of 7.4 has been reported.[3]

  • Instrumentation and Data Acquisition:

    • The experiments are typically performed on a high-field NMR spectrometer, such as a 500 MHz instrument.[3]

    • Before data acquisition, the sample must be "shimmed" to optimize the homogeneity of the magnetic field.

    • For ¹³C NMR: A standard single-pulse experiment with proton decoupling is used. Key parameters include acquisition time, relaxation delay, and the number of scans (which may need to be increased due to the lower natural abundance of ¹³C and the absence of protons for NOE enhancement in this molecule).

    • For ¹H NMR: A standard single-pulse experiment is sufficient. However, due to the exchange of acidic protons with the D₂O solvent, observing the carboxyl proton signal is generally not feasible with this solvent.

    • Data is typically acquired at a constant temperature, such as 298 K (25 °C).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Sample Preparation (KBr Pellet Technique):

    • This is a common method for analyzing solid samples.[5]

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[6]

    • The fine powder mixture is then compressed in a pellet die under high pressure (several tons) to form a thin, transparent or translucent pellet.

    • Ensure the KBr is completely dry to avoid a broad water absorption band in the spectrum.

  • Instrumentation and Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[7]

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations and is particularly useful for identifying non-polar, symmetric bonds that are weak or absent in IR spectra.

  • Sample Preparation:

    • For solid-state analysis, a small amount of the crystalline or powdered this compound is placed into a sample holder, such as a small aluminum cup or onto a microscope slide.[8]

    • No extensive sample preparation is required, which is a significant advantage of this technique. Aqueous solutions can also be analyzed, as water is a weak Raman scatterer.[8]

  • Instrumentation and Data Acquisition:

    • A laser provides a monochromatic light source (e.g., 785 nm excitation).[9]

    • The laser is focused onto the sample, often through a microscope objective for precise positioning.[8]

    • The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering (light scattered at the same frequency as the incident laser).

    • The remaining Raman-scattered light is dispersed by a grating and detected.

    • The instrument's wavenumber axis should be properly calibrated using a recognized standard.[9][10] The phenomenon of fluorescence from impurities can sometimes interfere with the collection of Raman spectra.[8]

References

The Genesis of a Linear Building Block: A Technical Guide to the Discovery and Historical Synthesis of Acetylenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylic acid (ADCA), systematically named but-2-ynedioic acid, is a dicarboxylic acid with a linear carbon backbone featuring a carbon-carbon triple bond. This unique structural motif imparts rigidity and specific reactivity, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. Its derivatives, particularly dimethyl acetylenedicarboxylate (B1228247) (DMAD), are widely used reagents in cycloaddition reactions and for the synthesis of heterocyclic compounds. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key experimental protocols, quantitative data, and logical workflows for its preparation. While ADCA is a valuable synthetic tool, it is not known to be a direct participant in biological signaling pathways.

Historical Perspective

The journey of this compound began in the late 19th century. It was first described by the Polish chemist Ernest Bandrowski in 1877.[1] The most enduring and historically significant method for its synthesis, the dehydrobromination of α,β-dibromosuccinic acid, was further developed by Adolf von Baeyer in 1885. This classical approach has remained a staple for the laboratory-scale preparation of this compound for over a century.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The following sections detail the most significant historical and modern approaches, providing experimental protocols and quantitative data where available.

Dehydrobromination of α,β-Dibromosuccinic Acid

This is the most traditional and well-documented method for synthesizing this compound. The reaction proceeds via a twofold elimination of hydrogen bromide from α,β-dibromosuccinic acid using a strong base.

Experimental Protocol:

  • Reagents and Equipment:

    • α,β-Dibromosuccinic acid (0.36 mole, 100 g)

    • Potassium hydroxide (B78521) (2.2 moles, 122 g)

    • 95% Methyl alcohol (700 mL)

    • Concentrated Sulfuric acid

    • Diethyl ether

    • 2-L round-bottomed flask with a reflux condenser

    • Suction filtration apparatus

    • Separatory funnel

    • Steam bath

    • Vacuum desiccator

  • Procedure: [2]

    • A solution of potassium hydroxide is prepared by dissolving 122 g of KOH in 700 mL of 95% methyl alcohol in a 2-L round-bottomed flask equipped with a reflux condenser.[2]

    • To this alkaline solution, 100 g of α,β-dibromosuccinic acid is added.[2]

    • The mixture is refluxed for one hour and fifteen minutes on a steam bath.[2]

    • After cooling, the reaction mixture is filtered with suction. The collected solid is a mixture of potassium bromide and dipotassium (B57713) acetylenedicarboxylate.[2]

    • The salt mixture is washed with 200 mL of methyl alcohol and dried, yielding 144–150 g of the product.[2]

    • This salt mixture is dissolved in 270 mL of water, and the monopotassium salt is precipitated by adding a solution of 8 mL of concentrated sulfuric acid in 30 mL of water.[2]

    • After standing for at least three hours, the mixture is filtered with suction to collect the acid salt.[2]

    • The acid salt is then dissolved in 240 mL of water to which 60 mL of concentrated sulfuric acid has been added.[2]

    • The resulting solution is extracted five times with 100-mL portions of ether.[2]

    • The combined ether extracts are evaporated to dryness on a steam bath to yield pure, hydrated crystals of this compound.[2]

    • The crystals are dried in a vacuum desiccator over concentrated sulfuric acid. The final product has a decomposition point of 175–176 °C.[2]

Workflow Diagram:

G Workflow for the Synthesis of this compound from α,β-Dibromosuccinic Acid cluster_0 Reaction cluster_1 Isolation of Salts cluster_2 Precipitation of Monopotassium Salt cluster_3 Isolation of this compound A Dissolve KOH in Methanol B Add α,β-Dibromosuccinic Acid A->B C Reflux Mixture B->C D Cool and Filter C->D E Wash with Methanol D->E F Dry the Salt Mixture E->F G Dissolve Salts in Water F->G H Add Sulfuric Acid Solution G->H I Filter to Collect Acid Salt H->I J Dissolve Acid Salt in Acidified Water I->J K Extract with Diethyl Ether J->K L Evaporate Ether K->L M Dry Crystals L->M

Synthesis of ADCA from α,β-Dibromosuccinic Acid.
Oxidation of 2-Butyne-1,4-diol (B31916)

A more modern approach involves the oxidation of 2-butyne-1,4-diol. This method can be performed in an aqueous system using a suitable oxidizing agent.

Experimental Protocol:

  • Reagents and Equipment:

    • 2-Butyne-1,4-diol (167 mmol, 14.4 g)

    • 4-acetamido-TEMPO (10.0 mmol, 2.14 g)

    • Sodium hydroxide (167 mmol, 6.68 g)

    • Sodium hypochlorite (B82951) solution (~2.2 M, 337 mL)

    • 20% Sodium hydroxide solution

    • Concentrated Sulfuric acid

    • Methyl tert-butyl ether (MTBE)

    • Flask with a mechanical stirrer

    • Ice bath

  • Procedure: [3]

    • Dissolve 14.4 g of 2-butyne-1,4-diol and 2.14 g of 4-acetamido-TEMPO in 94 mL of water (Reaction Component 1).[3]

    • Dissolve 6.68 g of NaOH in 337 mL of sodium hypochlorite solution and cool to 5 °C (Reaction Component 2).[3]

    • In a flask equipped with a mechanical stirrer, add 50 mL of water and cool to 3 °C.[3]

    • Add Reaction Components 1 and 2 in parallel to the flask with vigorous stirring and cooling, maintaining the internal temperature below 10 °C.[3]

    • During the addition, keep the pH of the reaction mixture between 8.5 and 10 by adding 20% sodium hydroxide solution.[3]

    • After the addition is complete, continue stirring for another 20 minutes.[3]

    • The reaction mixture will contain both dissolved and precipitated this compound.

    • Extract the mixture with 300 mL of MTBE.

    • Adjust the pH of the aqueous layer to 0 with concentrated sulfuric acid in an ice bath.[3]

    • Extract the acidified aqueous layer three times with 100 mL of MTBE each time.[3]

    • Combine the MTBE extracts and concentrate by evaporation to obtain this compound as a colorless solid.[3]

Workflow Diagram:

G Workflow for the Synthesis of this compound from 2-Butyne-1,4-diol cluster_0 Reaction Setup cluster_1 Oxidation Reaction cluster_2 Workup and Isolation A Prepare Solution of 2-Butyne-1,4-diol and TEMPO C Combine Reactant Solutions in Cooled Water A->C B Prepare Cooled Solution of NaOH and NaOCl B->C D Maintain Temperature < 10 °C and pH 8.5-10 C->D E Stir for 20 minutes D->E F Extract with MTBE E->F G Acidify Aqueous Layer F->G H Extract with MTBE (x3) G->H I Combine MTBE Extracts and Evaporate H->I

Synthesis of ADCA from 2-Butyne-1,4-diol.
Carboxylation of Acetylene (B1199291)

The direct carboxylation of acetylene with carbon dioxide presents an atom-economical route to this compound. This reaction is typically catalyzed by a metal salt.

Experimental Protocol (General Procedure based on Patent Literature):

  • Reagents and Equipment:

    • Acetylene gas

    • Carbon dioxide (dry ice or gas)

    • Silver(I) or Copper(I) salt catalyst (e.g., AgCl, CuI)

    • Amine base (e.g., 1,8-Diazabicycloundec-7-ene (DBU))

    • Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO))

    • High-pressure reactor or sealed vessel

  • Procedure: [4][5]

    • To a suitable pressure-resistant vessel, add the silver or copper catalyst and the amine base in a solvent such as DMSO.[5]

    • Seal the vessel and introduce acetylene and carbon dioxide gas. The total pressure is generally maintained between 1 to 50 bar.[5]

    • The molar ratio of carbon dioxide to acetylene is typically high, in the range of 2:1 to 50:1.[5]

    • Heat the reaction mixture to a temperature between 50 to 120 °C and stir for a set period.[5]

    • After the reaction, cool the vessel and vent the excess gas.

    • The this compound is then isolated from the reaction mixture, which may involve acidification and extraction.

Logical Relationship Diagram:

G Logical Relationships in the Carboxylation of Acetylene Acetylene Acetylene Reaction Carboxylation Acetylene->Reaction CO2 CO2 CO2->Reaction Catalyst Ag(I) or Cu(I) Salt Catalyst->Reaction Catalyzes Base Amine Base Base->Reaction Activates Product This compound Reaction->Product

Key Components in the Carboxylation of Acetylene.

Quantitative Data Summary

The following table summarizes the reported yields and key reaction conditions for the different synthetic methods.

Synthesis MethodStarting Material(s)Key ReagentsYield (%)Reference(s)
Dehydrobrominationα,β-Dibromosuccinic acidKOH, Methanol, H₂SO₄73–88[2]
Oxidation2-Butyne-1,4-diol4-acetamido-TEMPO, NaOCl, NaOH71[3]
Reaction with Dilithium CarbideVinyl bromide, Butyllithium, CO₂n-BuLi, Dry Ice34[4][5]
Electrochemical OxidationAlkynolsLead dioxide electrode~50[4]
Carboxylation of AcetyleneAcetylene, CO₂Ag(I) or Cu(I) salt, Amine baseVaries[4][5]

Conclusion

The synthesis of this compound has a rich history, with the classic dehydrobromination method remaining a reliable laboratory procedure. Modern methods, such as the oxidation of 2-butyne-1,4-diol and the direct carboxylation of acetylene, offer alternative routes with varying advantages in terms of atom economy and starting material availability. The choice of synthetic route will depend on the desired scale, available resources, and specific experimental constraints. The unique linear and rigid structure of this compound ensures its continued importance as a versatile building block in the development of new molecules and materials for a wide range of applications, from pharmaceuticals to advanced polymers.

References

Methodological & Application

Application Notes and Protocols: Acetylenedicarboxylic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylic acid and its esters, most notably dimethyl acetylenedicarboxylate (B1228247) (DMAD), are powerful dienophiles in Diels-Alder reactions. The electron-withdrawing nature of the two carboxyl groups activates the alkyne for [4+2] cycloaddition reactions with a wide variety of dienes. This class of reactions is of significant importance in organic synthesis, providing a robust method for the construction of six-membered rings, which are common structural motifs in natural products and pharmaceutical agents. The resulting cycloadducts, derivatives of 1,4-dihydrobenzene, can be readily aromatized or further functionalized, making this compound a versatile building block in the synthesis of complex molecules.

These application notes provide an overview of the use of this compound and its esters in Diels-Alder reactions, with a focus on reaction optimization, including conventional heating and microwave-assisted methods, and the influence of Lewis acid catalysis. Detailed experimental protocols for key reactions are also presented.

Data Presentation

The efficiency of Diels-Alder reactions involving this compound derivatives can be significantly influenced by the reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of different methodologies.

Table 1: Comparison of Conventional Heating and Microwave Irradiation for the Diels-Alder Reaction of Acetylenedicarboxylates with Various Dienes

AdductDienophileDieneMethodReaction TimeYield (%)Reference
1 DMADFuran (B31954)Conventional48 h60[1]
1 DMADFuranMicrowave100 s95[1]
2 DEADFuranConventional48 h55[1]
2 DEADFuranMicrowave120 s92[1]
3 DMAD2,5-Dimethylfuran (B142691)Conventional72 h65[1]
3 DMAD2,5-DimethylfuranMicrowave80 s95[1]
4 DEAD2,5-DimethylfuranConventional72 h60[1]
4 DEAD2,5-DimethylfuranMicrowave90 s95[1]
5 DMAD1,3-Cyclohexadiene (B119728)Conventional24 h70[1]
5 DMAD1,3-CyclohexadieneMicrowave120 s90[1]
6 DEAD1,3-CyclohexadieneConventional24 h68[1]
6 DEAD1,3-CyclohexadieneMicrowave120 s90[1]
7 DMADAnthracene (B1667546)Conventional2 h90[1]
7 DMADAnthraceneMicrowave120 s94[1]

DMAD: Dimethyl acetylenedicarboxylate; DEAD: Diethyl acetylenedicarboxylate

Table 2: Influence of Lewis Acids on the Diels-Alder Reaction of Isoprene with Methyl Acrylate

Lewis AcidElectronic Reaction Barrier (kcal/mol)Reference
None25.1[2]
I₂23.9[2]
SnCl₄21.6[2]
TiCl₄20.6[2]
ZnCl₂20.3[2]
BF₃19.3[2]
AlCl₃18.2[2]

While this data is for methyl acrylate, a similar trend of increased reaction rate with stronger Lewis acids is observed for this compound esters.[3][4]

Experimental Protocols

The following are detailed methodologies for key Diels-Alder reactions involving dimethyl acetylenedicarboxylate (DMAD).

Protocol 1: Microwave-Assisted Synthesis of Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate from Furan and DMAD

Materials:

Procedure:

  • In a Teflon reaction vessel, suspend dimethyl acetylenedicarboxylate (0.37 g, 3.0 mmol), furan (0.20 g, 3.0 mmol), and aluminum chloride (0.026 g, 0.2 mmol) in a minimal amount of dichloromethane (1 mL).[5]

  • Place the sealed vessel in the microwave reactor.

  • Irradiate the reaction mixture for 100 seconds at a power of 600 W.[5]

  • After cooling, filter the reaction mixture through celite to remove the aluminum chloride and wash the celite with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:3) as the eluent to afford the product as a yellowish oil.[5]

  • Expected Yield: ~95%[1]

Protocol 2: Synthesis of Dimethyl 1,4-dihydro-1,4-ethenonaphthalene-2,3-dicarboxylate from Anthracene and DMAD

Materials:

  • Anthracene

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add anthracene (2.0 g), dimethyl acetylenedicarboxylate (1.0 g), and xylene (25 mL).[6]

  • Add a few boiling chips to the flask.

  • Set up the apparatus for reflux and heat the mixture to a steady boil using a heating mantle.[6]

  • Reflux the reaction mixture for 30 minutes.

  • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Once cooled, place the flask in an ice bath for 10 minutes to complete the crystallization of the product.[7]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold xylene.[6]

  • Allow the product to air dry on the filter paper.

  • Expected Yield: ~90%[1]

Protocol 3: Diels-Alder Reaction of 2,5-Dimethylfuran with DMAD

Materials:

  • 2,5-Dimethylfuran

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve 2,5-dimethylfuran and a molar equivalent of dimethyl acetylenedicarboxylate in toluene.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 4: Diels-Alder Reaction of 1,3-Cyclohexadiene with DMAD

Materials:

  • 1,3-Cyclohexadiene

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve 1,3-cyclohexadiene and a molar equivalent of dimethyl acetylenedicarboxylate in chloroform.

  • Stir the reaction mixture at room temperature. Note that the uncatalyzed reaction at room temperature is slow and may take several days.[6]

  • For acceleration, a Lewis acid catalyst such as aluminum chloride can be added, or the reaction can be performed under microwave irradiation as described in Protocol 1.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by column chromatography.

Visualizations

The following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow for the Diels-Alder reaction of this compound.

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Experimental Workflow for Microwave-Assisted Diels-Alder Reaction A 1. Reactant Preparation - Weigh Diene - Measure Dienophile (DMAD) - Add Catalyst (e.g., AlCl₃) - Add Solvent (e.g., CH₂Cl₂) B 2. Reaction Setup - Combine reactants in a  microwave reaction vessel - Seal the vessel A->B C 3. Microwave Irradiation - Place vessel in reactor - Set time and power - Run the reaction B->C D 4. Work-up - Cool the reaction mixture - Filter to remove catalyst - Concentrate the filtrate C->D E 5. Purification - Column chromatography - Elute with appropriate  solvent system D->E F 6. Product Analysis - Characterize by NMR,  IR, and Mass Spectrometry - Determine yield E->F

Caption: Typical workflow for a microwave-assisted reaction.

References

Application Notes and Protocols: Acetylenedicarboxylic Acid as a Linker in Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Acetylenedicarboxylic Acid (ADC) as a MOF Linker

This compound (H₂ADC), also known as butynedioic acid, is a linear, rigid dicarboxylate linker. Despite its structural simplicity, it has been historically underutilized in the construction of Metal-Organic Frameworks (MOFs) compared to other linkers like terephthalic acid (BDC).[1][2][3] The defining feature of the ADC linker is its short, rigid, hydrogen-free C₄ backbone containing a carbon-carbon triple bond (–C≡C–).[1][3] This triple bond imparts unique electronic and geometric properties to the resulting MOF structure, leading to high hydrophilicity and strong interactions with specific gas molecules.[1][3]

The primary challenge in using H₂ADC is its low thermal stability, which often precludes the use of common solvothermal synthesis methods that require high temperatures.[4] However, recent advancements in synthetic methodologies, such as room-temperature and mechanochemical synthesis, have overcome this limitation, paving the way for the development of novel ADC-based MOFs.[1][3] These materials are gaining interest for their potential in applications like gas storage and separation, particularly for CO₂ capture, due to the favorable interactions between the alkyne functionality and gas molecules.[1][3]

Synthetic Strategies and Challenges

The primary obstacle in synthesizing ADC-based MOFs is the thermal sensitivity of the this compound precursor.[5] Traditional solvothermal methods often lead to the decomposition of the linker.[4] Consequently, alternative, milder synthesis routes are preferred.

Key Synthetic Approaches:

  • Room-Temperature Synthesis: This is a highly effective method for thermally sensitive linkers. It typically involves dissolving the metal salt and the ADC linker in a suitable solvent like N,N-dimethylformamide (DMF) at ambient temperature. A base, such as triethylamine, may be used to deprotonate the carboxylic acid.[5] This approach has been successfully used to synthesize IRMOF-0.[5]

  • Mechanochemical Synthesis: This solvent-free or low-solvent method involves grinding the metal salt and linker together, providing the energy required for framework formation without high temperatures. It is a straightforward and green method for obtaining ADC-based compounds.[3]

  • Vapor Diffusion: In this method, a solution of the metal salt and linker is exposed to the vapor of a base (e.g., triethylamine), which slowly diffuses into the solution, inducing deprotonation and crystallization of the MOF.[5]

A notable reaction of H₂ADC is its susceptibility to in situ hydrohalogenation. When synthesized in the presence of halide ions (e.g., from CuCl₂), the triple bond can react to form halogen-functionalized fumarate-based MOFs.[1][3]

G General Synthetic Workflow for ADC-based MOFs cluster_reactants Reactant Preparation cluster_synthesis Synthesis Method cluster_workup Product Isolation & Activation metal_salt Metal Salt (e.g., Zinc Acetate) stirring Combine & Mix (e.g., Rapid Stirring) metal_salt->stirring adc_linker H₂ADC Linker adc_linker->stirring solvent Solvent (e.g., DMF) solvent->stirring rt_synthesis Room Temperature Reaction stirring->rt_synthesis Solution-based mechanochem Mechanochemical Grinding stirring->mechanochem Solvent-free vapor_diff Vapor Diffusion stirring->vapor_diff Solution-based filtration Filtration & Washing (Solvent Exchange) rt_synthesis->filtration mechanochem->filtration vapor_diff->filtration activation Activation (Heating under Vacuum) filtration->activation final_product Porous ADC-MOF activation->final_product

Caption: General workflow for synthesizing ADC-based MOFs.

Properties and Applications

The incorporation of the –C≡C– triple bond from the ADC linker into the MOF backbone results in several key properties and potential applications.

  • High Hydrophilicity: The triple bond contributes to a high affinity for water, making ADC-based MOFs suitable for water adsorption-based applications, such as heat transformation or dehumidification.[1][3]

  • Gas Storage and Separation: The electronic nature of the alkyne group provides strong interaction sites for polarizable molecules like CO₂. This leads to high CO₂ adsorption capacity and enthalpy, indicating potential for carbon capture and gas separation technologies.[1][3] Some ADC-MOFs also show promise for the uptake of halogen vapors.[1]

  • Catalysis: While research into the catalytic applications of ADC-based MOFs is still emerging, MOFs in general are widely studied as catalysts.[6][7] The functional alkyne group within the pores could serve as an active site or be post-synthetically modified to introduce catalytic functionality. MOF-derived materials, created by pyrolyzing the framework, are also used as catalysts, for instance, in acetylene (B1199291) acetoxylation.[7][8]

  • Drug Delivery: The inherent porosity of MOFs makes them candidates for drug delivery systems. While specific studies on ADC-MOFs for this purpose are limited, the principles of loading and releasing therapeutic agents could be applied. The hydrophilic nature of the pores might be beneficial for encapsulating polar drug molecules.

G ADC Linker Properties and MOF Applications adc_linker Acetylenedicarboxylate (B1228247) (ADC) Linker prop1 Short, Rigid, Linear Structure adc_linker->prop1 prop2 C≡C Triple Bond Functionality adc_linker->prop2 mof_prop1 Defined Pore Geometry prop1->mof_prop1 prop3 High Electron Density at Alkyne prop2->prop3 mof_prop2 High Hydrophilicity prop2->mof_prop2 mof_prop3 Strong Host-Guest Interactions (e.g., with CO₂) prop3->mof_prop3 app1 Gas Storage & Separation mof_prop1->app1 app2 Water Adsorption (Heat Pumps, Dehumidifiers) mof_prop2->app2 mof_prop3->app1 app3 Heterogeneous Catalysis mof_prop3->app3 Potential

Caption: Relationship between ADC linker properties and MOF applications.

Quantitative Data Summary

The following tables summarize key quantitative data reported for MOFs synthesized using this compound as a linker. Data for these MOFs is less common than for more robust frameworks, reflecting the challenges in their synthesis and activation.

Table 1: Structural and Porosity Data for Selected ADC-based MOFs

MOF NameMetal IonBET Surface Area (m²/g)Micropore Volume (cm³/g)Reference
IRMOF-0Zn(II)Data not specifiedData not specified[5]
Hf-HHU-1Hf(IV)Data not specifiedData not specified[9]
Hf-HHU-2Hf(IV)Data not specifiedData not specified[9]
HHUD-4Not specifiedup to 940up to 0.39[9]

Table 2: Gas Adsorption Data for Selected ADC-based MOFs

MOF NameGasAdsorption CapacityIsosteric Heat of Adsorption (Qst)ConditionsReference
Hf-HHU-2CO₂Data not specified39 kJ/molNot specified[9]
HHUD-4CO₂3.77 mmol/gData not specified273 K, 1 bar[9]
HHUD-4CH₄1.25 mmol/gData not specified273 K, 1 bar[9]
HHUD-4H₂6.36 mmol/g11.4 kJ/mol77 K, 1 bar[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (H₂ADC)

This protocol is based on a two-step procedure described in the literature.[3]

Materials:

  • meso-Dibromosuccinic acid

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (concentrated solution)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Deionized water

Procedure:

  • Step 1: Synthesis of Dipotassium (B57713) Acetylenedicarboxylate a. Prepare a concentrated solution of potassium hydroxide in ethanol. b. Treat meso-dibromosuccinic acid with the ethanolic KOH solution. This initiates a twofold elimination of hydrogen bromide. c. The product, dipotassium acetylenedicarboxylate, will precipitate from the solution. d. Isolate the precipitate by filtration and wash with ethanol.

  • Step 2: Protonation to H₂ADC a. Dissolve the dipotassium acetylenedicarboxylate from Step 1 in a minimal amount of deionized water. b. Carefully add concentrated sulfuric acid to the solution to protonate the dicarboxylate. c. This compound will precipitate as a white to beige-colored microcrystalline powder. d. Isolate the final product by filtration, wash thoroughly with cold deionized water to remove any residual acid and salt, and dry under vacuum.

Protocol 2: Room-Temperature Synthesis of IRMOF-0

This protocol is adapted from the room-temperature synthesis method developed for MOFs with thermally sensitive linkers.[5]

Materials:

Procedure:

  • Solution Preparation: a. In a clean beaker, dissolve this compound in DMF to form a clear solution. b. In a separate beaker, dissolve zinc acetate dihydrate in DMF.

  • Reaction: a. While stirring the H₂ADC solution rapidly at room temperature, add the zinc acetate solution. b. A precipitate should be observed. Continue stirring the reaction mixture for approximately 2.5 to 3 hours.

  • Product Isolation and Purification: a. Collect the resulting white precipitate by filtration. b. Wash the collected solid with fresh DMF. c. To remove residual DMF from the pores, immerse the solid in a volatile solvent like chloroform. d. Exchange the chloroform several times over a period of 2-3 days to ensure complete solvent exchange.

  • Activation: a. After the final solvent exchange, decant the chloroform. b. Gently heat the sample under a dynamic vacuum to remove all guest solvent molecules from the pores, yielding the activated, porous IRMOF-0.

Protocol 3: Characterization of ADC-based MOFs

1. Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity, phase purity, and structure of the synthesized MOF.[10][11]

  • Protocol:

    • Grind a small amount of the dried, activated MOF sample into a fine powder.

    • Mount the powder onto a zero-background sample holder.

    • Collect the diffraction pattern using a diffractometer (e.g., with Cu Kα radiation).

    • Compare the experimental pattern with a simulated pattern from single-crystal data (if available) or patterns from the literature to confirm the identity and purity of the material.

2. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the MOF and determine the temperature range for guest removal and framework decomposition.[10]

  • Protocol:

    • Place a small, accurately weighed amount (5-10 mg) of the MOF sample into an alumina (B75360) or platinum TGA pan.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 5-10 °C/min).

    • Record the mass loss as a function of temperature. The initial weight loss typically corresponds to the removal of guest solvent molecules, while a sharp weight loss at higher temperatures indicates framework decomposition.

3. Gas Adsorption Analysis

  • Purpose: To determine the porosity of the MOF, including its BET surface area, pore volume, and pore size distribution.[12][13]

  • Protocol:

    • Accurately weigh a sample of the activated MOF (50-100 mg) into a sample tube.

    • Degas the sample under high vacuum and elevated temperature (choose a temperature based on TGA data that removes guests without decomposing the framework) for several hours to ensure the pores are empty.

    • Measure the nitrogen (or argon) adsorption-desorption isotherm at 77 K (or 87 K for argon).

    • Calculate the BET surface area from the adsorption data in the appropriate relative pressure range.

    • Determine the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

References

Synthesis of Heterocyclic Compounds from Acetylenedicarboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, acetylenedicarboxylic acid and its derivatives, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), serve as versatile and powerful building blocks in the synthesis of a wide array of heterocyclic compounds. The high electrophilicity of the carbon-carbon triple bond, conjugated with two electron-withdrawing carboxylate groups, makes it an excellent substrate for various cycloaddition and nucleophilic addition reactions, leading to the formation of diverse and medicinally relevant scaffolds.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems, including quinolines, thiazolidinones, and pyrazoles, using this compound derivatives. The information is curated to facilitate practical application in a laboratory setting and to provide insights into the potential of these compounds in drug discovery and development.

Application Notes

The synthesis of heterocyclic compounds from this compound is a cornerstone of modern medicinal chemistry. The resulting scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of this compound and its esters allows for the construction of complex molecular architectures in an efficient manner, often through one-pot, multi-component reactions.

Key reaction pathways involving this compound and its derivatives include:

  • Diels-Alder Reactions: this compound and its esters are potent dienophiles in [4+2] cycloaddition reactions, reacting with a variety of dienes to form six-membered rings. For example, the reaction with furan (B31954) derivatives can lead to the formation of oxanorbornadiene systems, which are valuable intermediates for further transformations.

  • Michael Additions and Cyclizations: The electron-deficient triple bond is susceptible to nucleophilic attack. Reactions with binucleophiles, such as hydrazines, thioureas, and anilines, proceed via an initial Michael addition followed by an intramolecular cyclization to yield a variety of five- and six-membered heterocycles.

  • 1,3-Dipolar Cycloadditions: this compound derivatives can react with 1,3-dipoles, such as azides and nitrile oxides, to afford five-membered heterocyclic rings.

The versatility of these reactions allows for the generation of large libraries of diverse heterocyclic compounds, which is a critical aspect of modern drug discovery programs. The ability to readily modify the substituents on the starting materials provides a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of selected heterocyclic compounds from dimethyl acetylenedicarboxylate (DMAD).

One-Pot Synthesis of Quinolone-2,4-dicarboxylate Derivatives

This protocol describes a metal-free, one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and dimethyl acetylenedicarboxylate (DMAD) using molecular iodine as a catalyst.[1] This method is efficient and offers high regioselectivity with good yields.[1]

Experimental Procedure:

  • To a 10 mL round-bottom flask, add the aryl amine (1.0 mmol), dimethyl acetylenedicarboxylate (DMAD) (2.0 mmol), and acetonitrile (B52724) (3.0 mL).

  • Add molecular iodine (20 mol%) to the mixture.

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to obtain the desired quinoline-2,4-dicarboxylate derivative.

Quantitative Data:

Aryl AmineProductYield (%)
p-AnisidineDimethyl 6-methoxyquinoline-2,4-dicarboxylate88
AnilineDimethyl quinoline-2,4-dicarboxylate83
4-EthylanilineDimethyl 6-ethylquinoline-2,4-dicarboxylate82
4-MethylanilineDimethyl 6-methylquinoline-2,4-dicarboxylate84
4-ChloroanilineDimethyl 6-chloroquinoline-2,4-dicarboxylate80

Table 1: Representative yields for the one-pot synthesis of quinoline-2,4-dicarboxylate derivatives.[1]

Logical Workflow for Quinolone Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification ArylAmine Aryl Amine Mixing Mixing and Heating (80°C) ArylAmine->Mixing DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Mixing Iodine Iodine (Catalyst) Iodine->Mixing Solvent Acetonitrile Solvent->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Reaction Completion Chromatography Column Chromatography Evaporation->Chromatography Product Quinolone-2,4-dicarboxylate Chromatography->Product

One-pot synthesis of quinolones.
Synthesis of 2-Imino-1,3-thiazolidin-4-one Derivatives

This protocol details a one-pot, three-component synthesis of 2-imino-1,3-thiazolidin-4-one derivatives from phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (DMAD).[2]

Experimental Procedure:

  • In a 50 mL round-bottom flask, dissolve phenyl isothiocyanate (5.0 mmol) and a primary amine (5.0 mmol) in ethanol (B145695) (40 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Add dimethyl acetylenedicarboxylate (DMAD) (5.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-imino-1,3-thiazolidin-4-one derivative.

Quantitative Data:

Primary AmineProductYield (%)
Benzylamine3-benzyl-5-(methoxycarbonylmethylene)-2-(phenylimino)thiazolidin-4-one92
Aniline5-(methoxycarbonylmethylene)-3-phenyl-2-(phenylimino)thiazolidin-4-one88
p-Toluidine5-(methoxycarbonylmethylene)-2-(phenylimino)-3-(p-tolyl)thiazolidin-4-one90
p-Anisidine3-(4-methoxyphenyl)-5-(methoxycarbonylmethylene)-2-(phenylimino)thiazolidin-4-one91

Table 2: Representative yields for the one-pot synthesis of 2-imino-1,3-thiazolidin-4-one derivatives.[2]

Reaction Pathway for Thiazolidinone Synthesis:

G cluster_reactants Reactants cluster_intermediates Intermediates PITC Phenyl Isothiocyanate Thiourea Thiourea Derivative PITC->Thiourea Amine Primary Amine Amine->Thiourea DMAD DMAD Michael_Adduct Michael Adduct Thiourea->Michael_Adduct + DMAD Product 2-Imino-1,3-thiazolidin-4-one Michael_Adduct->Product Intramolecular Cyclization G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification Dicarbonyl 1,3-Dicarbonyl Compound Reflux Reflux (4-6 hours) Dicarbonyl->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Ethanol Solvent->Reflux Precipitation Precipitation in Water Reflux->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pyrazole Derivative Recrystallization->Product

References

Application Notes and Protocols: Polymerization of Acetylenedicarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(acetylenedicarboxylic acid) (PADCA) and its derivatives represent a class of functional polymers with a polyacetylene backbone featuring carboxylic acid or ester groups on each repeating unit. This high density of functional groups offers unique opportunities for applications in materials science and, potentially, in the biomedical field. The conjugated backbone imparts interesting optical and electronic properties, while the carboxylic acid moieties provide hydrophilicity, sites for bioconjugation, and responsiveness to pH.

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of PADCA and its derivatives, with a focus on methodologies relevant to researchers in academia and industry. While the exploration of these polymers in drug development is still in its nascent stages, this document outlines potential avenues based on the well-established principles of polymer-based drug delivery systems.

Polymer Synthesis and Characterization

The polymerization of this compound (ADCA) can be achieved through several methods, each yielding polymers with distinct properties. The choice of polymerization technique is critical in determining the polymer's molecular weight, solubility, and solid-state morphology.

Summary of Polymerization Methods and Polymer Properties
Polymerization MethodMonomerInitiator/ConditionsPolymer PropertiesYieldReference(s)
Solid-State Polymerization This compound (ADCA)γ-radiation (Co-60)Insoluble in common organic solvents.Low (~5.5%)[1]
Solution Polymerization Monopotassium acetylenedicarboxylate (B1228247)Benzoyl peroxide, 90°C in an oil bathWater-soluble, insoluble in dimethylsulfoxide. Low molecular weight.35.2% (1 hr) to 57.4% (96 hr)[1]
High-Pressure Polymerization This compound (ADCA)~6 GPa pressure, <2 minutesOligomers (n≈8), copper-colored solid.Not reported[1]
Transition Metal Catalysis This compoundRuthenium (III) complexColored powdery polymer.Not reported[1]
Transition Metal Catalysis Propiolic acid and its derivatives (including ADCA)MoCl5-based catalystsWater-soluble, low molecular weight powder.Not reported[1]
Transition Metal Catalysis Disubstituted acetylenesMonodentate NHC-Pd CatalystsHigher molecular weight and thermal stability compared to Mo-based polymers.Up to 95%[2]

Experimental Protocols

Protocol 1: Solution Polymerization of Monopotassium Acetylenedicarboxylate

Objective: To synthesize poly(this compound) via free radical polymerization in solution.

Materials:

  • Monopotassium acetylenedicarboxylate

  • Benzoyl peroxide

  • Distilled water

  • Methanol (B129727)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Oil bath

Procedure:

  • Dissolve a known amount of monopotassium acetylenedicarboxylate in distilled water in a round-bottom flask to create a saturated solution.

  • Add benzoyl peroxide (as initiator) to the solution. The amount should be a small percentage of the monomer weight (e.g., 1-2 mol%).

  • Place the flask in an oil bath on a heating magnetic stirrer.

  • Heat the reaction mixture to 90°C with continuous stirring under a reflux condenser.

  • Allow the polymerization to proceed for the desired time (e.g., 24-96 hours). The solution may change color, indicating polymer formation.[1]

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by adding the aqueous solution to a large excess of a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

Characterization:

  • FT-IR Spectroscopy: To confirm the disappearance of the C≡C triple bond and the presence of the polymer backbone and carboxylic acid groups.

  • NMR Spectroscopy: To elucidate the polymer structure.

  • Solubility Tests: To determine the solubility of the polymer in water and various organic solvents.

Protocol 2: High-Pressure Solid-State Polymerization of this compound

Objective: To achieve rapid polymerization of ADCA in the solid state using high pressure.

Materials:

  • Crystalline this compound

  • Diamond anvil cell (DAC)

  • Ruby chips (for pressure calibration)

  • Microscope

  • Raman spectrometer

Procedure:

  • Load a small crystal of this compound into the sample chamber of a diamond anvil cell.

  • Add a few ruby chips for in-situ pressure measurement via ruby fluorescence.

  • Apply pressure to the DAC, gradually increasing it to approximately 6 GPa. The pressure can be monitored by observing the shift in the ruby fluorescence peak.

  • The polymerization is reported to occur in less than 2 minutes at this pressure, often indicated by a change in color of the sample to copper-colored.

  • Carefully release the pressure and recover the oligomeric product.

Characterization:

  • MALDI-TOF Mass Spectrometry: To determine the molecular weight of the resulting oligomers.[1]

  • Single-Crystal X-ray Diffraction: To analyze the crystal structure of the monomer under pressure and gain insights into the polymerization mechanism.

Potential Applications in Drug Development

The high density of carboxylic acid groups in poly(this compound) suggests its potential as a functional polymer in drug delivery systems. Carboxylic acid moieties can be leveraged for:

  • Drug Conjugation: Covalent attachment of drugs containing hydroxyl or amine groups via ester or amide linkages.

  • pH-Responsive Drug Release: The carboxyl groups are ionizable, leading to changes in polymer swelling and drug release in response to pH variations, which is particularly relevant for targeted delivery in the body where pH gradients exist (e.g., tumor microenvironment, endosomes).

  • Mucoadhesion: The ability of carboxylic acid groups to form hydrogen bonds can promote adhesion to mucosal surfaces, potentially increasing drug residence time and absorption.

Note: To date, there is a lack of published studies specifically investigating the use of poly(this compound) for drug delivery. The following protocol is a general guideline for evaluating a new polycarboxylic acid polymer for this purpose, based on established methodologies for similar systems like poly(acrylic acid).

Protocol 3: Evaluation of PADCA for pH-Responsive Drug Delivery (Hypothetical)

Objective: To formulate and characterize PADCA-based nanoparticles for the pH-triggered release of a model drug.

Materials:

  • Poly(this compound) (synthesized via a suitable method, e.g., solution polymerization to obtain a water-soluble fraction)

  • Model drug (e.g., doxorubicin, which has amine groups for potential conjugation and is fluorescent for easy detection)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS) at various pH values (e.g., 7.4 and 5.5)

  • Dialysis tubing with an appropriate molecular weight cut-off

  • UV-Vis spectrophotometer or fluorescence spectrometer

Procedure:

Part A: Nanoparticle Formulation (Self-Assembly)

  • Dissolve PADCA in an aqueous solution.

  • Dissolve the model drug in a suitable solvent.

  • Add the drug solution to the polymer solution dropwise while stirring to induce nanoparticle formation through electrostatic interactions and/or hydrophobic collapse.

  • Alternatively, for covalent conjugation, react PADCA with the drug in the presence of EDC/NHS chemistry to form stable amide bonds.

  • Purify the nanoparticles by dialysis against deionized water to remove unreacted drug and reagents.

Part B: Drug Loading and Encapsulation Efficiency

  • Lyophilize a known amount of the nanoparticle suspension.

  • Dissolve the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug using UV-Vis or fluorescence spectroscopy and a standard calibration curve.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Part C: In Vitro Drug Release Study

  • Resuspend the drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5.

  • Place the nanoparticle suspension in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the corresponding PBS buffer, maintained at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using spectroscopy.

  • Plot the cumulative drug release as a function of time for both pH conditions to evaluate the pH-responsiveness of the formulation.

Biocompatibility and Cytotoxicity Considerations:

  • Cytotoxicity Assays: It is crucial to evaluate the cytotoxicity of the polymer and the drug-loaded nanoparticles on relevant cell lines (e.g., cancer cells for an anticancer drug, normal fibroblasts for general toxicity). Standard assays like MTT or LDH assays can be employed. Studies on short-chain carboxylic acids have shown dose-dependent cytotoxicity.[3]

  • Hemocompatibility: If intravenous administration is considered, hemolysis assays should be performed to assess the interaction of the nanoparticles with red blood cells.

Visualizations

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymerization Methods cluster_characterization Polymer Characterization Solid-State Solid-State Spectroscopy Spectroscopy Solid-State->Spectroscopy Thermal_Analysis Thermal Analysis (TGA/DSC) Solid-State->Thermal_Analysis Solution Solution Solution->Spectroscopy Solution->Thermal_Analysis Solubility Solubility Solution->Solubility High-Pressure High-Pressure Mass_Spectrometry Mass Spectrometry High-Pressure->Mass_Spectrometry Transition Metal Transition Metal Transition Metal->Spectroscopy

Caption: Workflow for the synthesis and characterization of poly(this compound).

Logical Flow for Evaluating PADCA in Drug Delivery

G Start Hypothesis: PADCA for Drug Delivery Formulation Nanoparticle Formulation (Drug Encapsulation/Conjugation) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Drug Load) Formulation->Characterization InVitro_Release In Vitro Drug Release (pH-Responsiveness) Characterization->InVitro_Release Biocompatibility Biocompatibility & Cytotoxicity Assays InVitro_Release->Biocompatibility Evaluation Evaluation of Potential Biocompatibility->Evaluation

Caption: Logical workflow for the preclinical evaluation of PADCA for drug delivery applications.

Conclusion and Future Perspectives

Poly(this compound) and its derivatives are a promising, yet underexplored, class of functional polymers. The synthetic protocols outlined here provide a basis for the preparation of these materials. While their application in drug development is largely hypothetical at this stage, their inherent properties, particularly the high density of carboxylic acid groups, make them intriguing candidates for stimuli-responsive and targeted drug delivery systems. Future research should focus on synthesizing well-defined polymers with controlled molecular weights, conducting thorough biocompatibility and cytotoxicity studies, and performing proof-of-concept experiments for drug loading and controlled release. The insights gained from such studies will be critical in determining the true potential of these polymers in the pharmaceutical and biomedical fields. As there is no evidence of specific interactions with biological signaling pathways, their application is likely to be confined to roles as drug carriers rather than as bioactive polymers themselves.

References

Application Notes and Protocols for the Esterification of Acetylenedicarboxylic Acid to Dimethyl Acetylenedicarboxylate (DMAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the synthesis of Dimethyl Acetylenedicarboxylate (B1228247) (DMAD), a versatile reagent in organic synthesis, through the esterification of acetylenedicarboxylic acid.

Introduction

Dimethyl acetylenedicarboxylate (DMAD) is a highly reactive and electrophilic alkyne, widely employed as a dienophile in Diels-Alder reactions and as a Michael acceptor in various organic transformations.[1][2][3][4][5] Its utility in the synthesis of diverse heterocyclic compounds and complex molecules makes it a valuable tool for drug discovery and development.[1][4][6] The most common and established method for its preparation is the Fischer esterification of this compound with methanol (B129727), catalyzed by a strong acid like sulfuric acid.[2][7]

Reaction Principle

The synthesis of DMAD from this compound is a classic example of Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid is protonated by a strong acid catalyst (typically sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). Subsequent dehydration leads to the formation of the corresponding ester, DMAD. The reaction is typically carried out in an excess of methanol, which also serves as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of DMAD from the potassium acid salt of this compound as described in a well-established protocol.[7]

ParameterValueReference
Starting MaterialPotassium acid salt of this compound[7]
Molar Mass of Starting Material152.15 g/mol N/A
Reagent 1Methanol (commercial grade)[7]
Reagent 2Concentrated Sulfuric Acid[7]
ProductDimethyl acetylenedicarboxylate (DMAD)[7]
Molar Mass of Product142.11 g/mol [8][9]
Reaction Time4 days[7]
Reaction TemperatureRoom Temperature[7]
Yield72-88%[7]
Boiling Point of Product95–98 °C at 19 mmHg[7]
Refractive Index (nD25)1.4444–1.4452[7]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials and Reagents:

  • Potassium acid salt of this compound (0.66 mole, 100 g)

  • Methanol (commercial grade) (12.5 moles, 510 mL, 400 g)

  • Concentrated Sulfuric Acid (2.04 moles, 111 mL, 200 g)

  • Ether

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Ice bath

Equipment:

  • 2 L round-bottom flask

  • Stopper with a calcium chloride drying tube

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask)

  • Steam bath

  • Vacuum source

Procedure:

  • Preparation of the Acidic Methanol Solution: In a 2 L round-bottom flask, carefully add 200 g (111 mL) of concentrated sulfuric acid in small portions to 400 g (510 mL) of methanol. The flask should be cooled in an ice bath during the addition to control the exothermic reaction.

  • Reaction Initiation: To the cooled acidic methanol solution, add 100 g (0.66 mole) of the potassium acid salt of this compound in portions, with swirling.

  • Reaction Period: Fit the flask with a stopper holding a calcium chloride drying tube and allow the mixture to stand at room temperature for 4 days. Swirl the flask occasionally during this period.

  • Work-up - Separation: Decant the liquid from the inorganic salt that has precipitated in the flask.

  • Work-up - Washing of the Salt: Wash the inorganic salt with 500 mL of cold water and combine this wash with the decanted liquid.

  • Work-up - Extraction: Transfer the combined aqueous solution to a large separatory funnel and extract with five 500 mL portions of ether.

  • Work-up - Washing of the Ether Extract: Combine the ether extracts and wash them successively with 200 mL of cold water, followed by 150 mL of saturated sodium bicarbonate solution, and finally with another 200 mL of cold water. Note: The wash with sodium bicarbonate solution is crucial to neutralize any remaining acid, which can cause decomposition of the product during distillation.[7]

  • Drying: Dry the ether extract over anhydrous calcium chloride.

  • Solvent Removal: Remove the ether by distillation from a steam bath.

  • Purification: Purify the residual ester by distillation under reduced pressure using a modified Claisen flask. Collect the fraction boiling at 95–98 °C at 19 mmHg. The expected yield is between 67–82 g (72–88%).

Safety Precautions:

  • Dimethyl acetylenedicarboxylate is a powerful lachrymator and vesicant. It should be handled with extreme care in a well-ventilated fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • In case of skin contact, immediately wash the affected area with 95% ethanol (B145695) followed by soap and water.[7]

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Dimethyl Acetylenedicarboxylate.

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_methanol Methanol prep_mixing Mixing in Cooled Flask prep_methanol->prep_mixing prep_h2so4 Conc. H2SO4 prep_h2so4->prep_mixing prep_k_salt Potassium Acetylenedicarboxylate prep_k_salt->prep_mixing reaction_step Stand at RT for 4 days prep_mixing->reaction_step workup_decant Decant Liquid reaction_step->workup_decant workup_extract Ether Extraction workup_decant->workup_extract workup_wash_salt Wash Salt workup_wash_salt->workup_extract workup_wash_ether Wash Ether Extract workup_extract->workup_wash_ether workup_dry Dry Ether Extract workup_wash_ether->workup_dry pur_evap Evaporate Ether workup_dry->pur_evap pur_distill Vacuum Distillation pur_evap->pur_distill product Pure DMAD pur_distill->product

Caption: Workflow for the synthesis of DMAD.

Signaling Pathway (Chemical Transformation)

The following diagram illustrates the chemical transformation from this compound to dimethyl acetylenedicarboxylate.

Chemical_Transformation reactant HOOC-C≡C-COOH This compound catalyst H2SO4 (cat.) reactant->catalyst reagents + 2 CH3OH (Methanol) reagents->catalyst product H3COOC-C≡C-COOCH3 Dimethyl Acetylenedicarboxylate (DMAD) catalyst->product byproduct + 2 H2O (Water) product->byproduct

Caption: Esterification of this compound.

References

Application of Acetylenedicarboxylic Acid in the Synthesis of Pyrrole-Based MDM2-p53 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetylenedicarboxylic acid (ADCA) and its ester derivatives, particularly dimethyl acetylenedicarboxylate (B1228247) (DMAD), are versatile building blocks in organic synthesis. Their electrophilic nature and ability to participate in various cycloaddition and condensation reactions make them valuable precursors for the synthesis of a wide range of heterocyclic compounds.[1][2] Heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, and ADCA derivatives provide an efficient entry point to several important classes, including furans and pyrroles.[3][4] This document details the application of this compound chemistry in the synthesis of a key pharmaceutical intermediate: a substituted pyrrole (B145914) core, which is central to a class of potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[5][6]

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[7] Murine double minute 2 (MDM2) is a primary negative regulator of p53, binding to it and targeting it for degradation.[7] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Therefore, the inhibition of the MDM2-p53 interaction is a promising therapeutic strategy for reactivating p53 and treating various cancers.[5][6]

This application note will describe a synthetic protocol for a 1,2,5-trisubstituted pyrrole, a key intermediate for the synthesis of MDM2-p53 inhibitors. Furthermore, it will provide data on the biological activity of the final compounds and illustrate the relevant biological pathway and experimental workflow.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-2,3-dicarboxylate (A Representative Pyrrole Intermediate)

This protocol describes a plausible synthetic route to a key pyrrole intermediate. While the direct starting material is a 1,4-dicarbonyl compound, this class of molecules can be accessed through various methods, including those originating from acetylenic precursors.

Materials:

Procedure:

  • Synthesis of the 1,4-dicarbonyl precursor (Illustrative Step): A mixture of phenacyl bromide (1.99 g, 10 mmol) and dimethyl acetylenedicarboxylate (1.42 g, 10 mmol) is dissolved in anhydrous toluene (50 mL). Triethylamine (1.5 mL, 11 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove triethylammonium (B8662869) bromide. The filtrate is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,4-dicarbonyl intermediate.

  • Paal-Knorr Pyrrole Synthesis: The crude 1,4-dicarbonyl intermediate from the previous step is dissolved in glacial acetic acid (30 mL). 4-Chloroaniline (1.28 g, 10 mmol) is added, and the mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice water (100 mL). The resulting precipitate is collected by vacuum filtration and washed with water.

  • The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford dimethyl 1-(4-chlorophenyl)-5-phenyl-1H-pyrrole-2,3-dicarboxylate as a solid.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the biological activity of representative final MDM2-p53 inhibitors synthesized from pyrrole intermediates. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the MDM2-p53 binding by 50%.[5][6]

Compound IDR1R2R3MDM2 IC50 (µM)[5][6]
1a 4-Cl-PhPhH0.11
1b 4-NO2-PhPhH0.15
1c 4-Br-PhPhH0.12
1d 4-EtOOC-PhPhH0.18

Ph = Phenyl

Visualizations

p53_MDM2_pathway p53-MDM2 Signaling Pathway cluster_stress Cellular Stress cluster_outcomes Tumor Suppression DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Oncogene_activation Oncogene Activation Oncogene_activation->p53 activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Senescence Senescence p53->Senescence induces MDM2 MDM2 MDM2->p53 binds and promotes degradation Inhibitor Pyrrole-based Inhibitor (derived from ADCA chemistry) Inhibitor->MDM2 inhibits binding to p53

Caption: The p53-MDM2 signaling pathway and the mechanism of its inhibition.

experimental_workflow Experimental Workflow for Pyrrole Intermediate Synthesis cluster_reagents Starting Materials DMAD Dimethyl Acetylenedicarboxylate (DMAD) Reaction1 Step 1: 1,4-Dicarbonyl Synthesis (Illustrative) DMAD->Reaction1 Aniline 4-Chloroaniline Reaction2 Step 2: Paal-Knorr Pyrrole Synthesis Aniline->Reaction2 Phenacyl_Bromide Phenacyl Bromide Phenacyl_Bromide->Reaction1 Reaction1->Reaction2 Purification Step 3: Purification (Column Chromatography) Reaction2->Purification Analysis Step 4: Characterization (NMR, MS) Purification->Analysis Final_Product Final Pyrrole Intermediate Analysis->Final_Product

Caption: Workflow for the synthesis of the pyrrole intermediate.

References

Application Notes and Protocols: Acetylenedicarboxylic Acid in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Their high surface area, permanent porosity, and chemical stability make them promising materials for applications in gas storage, catalysis, sensing, and drug delivery.[2][3] The properties of COFs can be tailored for specific applications by judicious selection of organic building blocks or through post-synthetic modification (PSM).[1][4]

While acetylenedicarboxylic acid is not commonly employed as a primary building block in the de novo synthesis of COFs, largely due to its thermal sensitivity, it presents a compelling opportunity for the post-synthetic modification of existing COFs.[5] By introducing the rigid, linear alkyne functionality and two carboxylic acid groups, PSM with this compound can imbue a parent COF with new chemical properties, creating platforms for enhanced gas sorption, catalytic activity, or secondary functionalization for drug delivery applications.

These notes provide an overview of the potential applications and detailed hypothetical protocols for the functionalization of COFs using this compound.

Application Notes

The introduction of this compound onto a COF backbone via PSM creates a bifunctional pore environment. The resulting framework would possess both alkyne and carboxylic acid moieties, opening avenues for several advanced applications:

  • Enhanced Gas Adsorption: The carboxylic acid groups introduced into the pores can act as strong binding sites for polar molecules like CO2 through hydrogen bonding, potentially increasing the selectivity and uptake capacity of the COF for carbon capture applications.[6]

  • Heterogeneous Catalysis: The acidic protons of the carboxyl groups can function as Brønsted acid catalytic sites. Furthermore, the alkyne groups can be used to anchor metal complexes, creating a versatile heterogeneous catalyst.[7]

  • Platform for Secondary Modification: The alkyne group is a versatile handle for further functionalization via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8] This allows for the precise installation of a wide array of other functional groups, including those relevant for drug delivery or molecular recognition.

  • Drug Delivery: The carboxylic acid groups can enhance the hydrophilicity of the COF and provide sites for attaching drug molecules through ester or amide linkages, potentially enabling controlled release.[2]

Logical Workflow for Post-Synthetic Modification

The general strategy involves selecting a pre-synthesized COF that contains reactive pendant groups, such as primary amines (-NH₂) or hydroxyls (-OH), lining the pores. This compound can then be covalently attached to these groups through the formation of stable amide or ester bonds, respectively. This process must be conducted under conditions that preserve the crystallinity and porosity of the parent COF.[9]

PSM_Workflow cluster_start Parent COF Selection cluster_reagent Modification Reagent cluster_reaction Reaction cluster_product Functionalized COF cluster_analysis Characterization Start_COF Select COF with -NH₂ or -OH Groups Coupling Amidation or Esterification (Coupling Reaction) Start_COF->Coupling Parent Framework Reagent This compound (HOOC-C≡C-COOH) Reagent->Coupling Functionalizing Agent Product_COF Functionalized COF with -COOH and -C≡C- groups Coupling->Product_COF Forms Covalent Bond Analysis Verify Structure & Porosity (PXRD, FTIR, N₂ Sorption) Product_COF->Analysis Characterize

Caption: General workflow for post-synthetic modification of COFs.

Data Presentation

Properties of this compound
PropertyValueReference(s)
Chemical Formula C₄H₂O₄[10]
Molar Mass 114.06 g/mol [11]
Appearance Cream-colored to beige crystalline powder[12]
Melting Point 180-187 °C (decomposes)[11][12]
Solubility Soluble in water and diethyl ether; slightly soluble in methanol (B129727).[10][12]
pKa₁ 0.656 (in water at 25 °C)[5]
pKa₂ 2.336 (in water at 25 °C)[5]
Storage Temperature 2-8 °C[11][12]
Expected Properties of a Hypothetical Functionalized COF

This table outlines the anticipated changes to a parent amine-functionalized COF (e.g., TpBD-(NH₂)₂) after modification with this compound.

PropertyParent COF (TpBD-(NH₂)₂)Functionalized COF (Hypothetical)Rationale for Change
Functional Groups -NH₂-NH-CO-C≡C-COOHCovalent amide bond formation consumes the amine and adds alkyne and carboxylic acid groups.
BET Surface Area HighModerately LowerThe addition of the functional group increases mass and occupies pore volume, typically reducing the surface area.
Pore Diameter Original SizeSlightly ReducedThe appended moieties extend into the pores, reducing the accessible diameter.
Chemical Environment Basic (Amine)Acidic (Carboxylic Acid)The introduction of -COOH groups changes the nature of the pore surface from basic to acidic.
CO₂ Affinity ModerateHighThe acidic -COOH groups provide strong hydrogen-bonding sites for CO₂, enhancing adsorption affinity.[6]

Experimental Protocols

Caution: Always perform a thorough risk assessment before starting any chemical synthesis. Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[13]

Materials:

  • α,β-Dibromosuccinic acid (0.36 mol)

  • Potassium hydroxide (B78521) (KOH) (2.2 mol)

  • Methanol (95%, 700 mL)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Deionized water

  • 2-L Round-bottom flask with reflux condenser

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • Prepare KOH Solution: In a 2-L round-bottom flask, dissolve 122 g (2.2 mol) of KOH in 700 mL of 95% methanol.

  • Reaction: Add 100 g (0.36 mol) of α,β-dibromosuccinic acid to the alkaline solution. Fit the flask with a reflux condenser and heat the mixture on a steam bath for 75 minutes.

  • Isolation of Salts: Cool the reaction mixture and filter it with suction to collect the precipitated salts (a mix of potassium bromide and potassium acetylenedicarboxylate).[13] Wash the collected salts with 200 mL of methanol.

  • Precipitation of Acid Salt: Dissolve the dried salt mixture in 270 mL of water. Slowly add a solution of 8 mL of concentrated H₂SO₄ in 30 mL of water to precipitate the potassium hydrogen acetylenedicarboxylate. Let the mixture stand for at least 3 hours, then filter with suction.

  • Formation of Free Acid: Dissolve the collected acid salt in 240 mL of water to which 60 mL of concentrated H₂SO₄ has been carefully added.

  • Extraction: Transfer the acidic solution to a separatory funnel and extract it with five 100-mL portions of diethyl ether.

  • Final Product: Combine the ether extracts and evaporate the solvent on a steam bath to yield hydrated crystals of this compound. Dry the product in a vacuum desiccator over concentrated H₂SO₄. The expected yield is 30–36 g.[13]

Synthesis_ADCA Dibromo α,β-Dibromosuccinic Acid Reflux Reflux (75 min) Dibromo->Reflux KOH KOH in Methanol KOH->Reflux Salts Mixed K⁺ Salts (KBr, K₂-ADC) Reflux->Salts Cool & Filter H2SO4_1 Add H₂SO₄ (aq) Salts->H2SO4_1 Dissolve in H₂O AcidSalt Potassium Hydrogen Acetylenedicarboxylate H2SO4_1->AcidSalt Precipitate & Filter H2SO4_2 Add conc. H₂SO₄ AcidSalt->H2SO4_2 Dissolve in H₂O Extraction Extract with Diethyl Ether H2SO4_2->Extraction FinalProduct Acetylenedicarboxylic Acid Extraction->FinalProduct Evaporate Ether

Caption: Synthesis pathway for this compound.

Protocol 2: PSM of an Amine-Functionalized COF (Hypothetical)

This protocol describes the functionalization of a parent COF containing amine groups (e.g., TpBD-(NH₂)₂) via amide bond formation.

Materials:

  • Amine-functionalized COF (e.g., TpBD-(NH₂)₂) (100 mg)

  • This compound (150 mg, excess)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., EDC/HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent

  • Anhydrous Dichloromethane (DCM)

  • Methanol, Acetone (B3395972)

  • Soxhlet extraction apparatus

Procedure:

  • COF Activation: Activate the parent COF by heating at 120 °C under vacuum for 12 hours to remove any guest molecules from the pores.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), suspend 100 mg of the activated COF in 20 mL of anhydrous DMF.

  • Reagent Addition: In a separate flask, dissolve 150 mg of this compound and an equimolar amount of DCC in 10 mL of anhydrous DMF.

  • Coupling Reaction: Add the reagent solution to the COF suspension. Stir the mixture at room temperature for 48-72 hours.

  • Work-up and Purification:

    • Filter the solid product and wash it sequentially with DMF, DCM, methanol, and acetone to remove unreacted reagents and byproducts (dicyclohexylurea if DCC is used).

    • Perform a more rigorous purification by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours.

  • Activation of Final Product: Dry the purified, functionalized COF under vacuum at 80-100 °C for 12 hours to yield the final product.

  • Characterization: Confirm successful functionalization using FTIR spectroscopy (disappearance of N-H stretching of primary amine, appearance of amide C=O and N-H stretching, and carboxylic acid O-H stretching), solid-state NMR, and elemental analysis. Assess the retention of crystallinity and porosity using PXRD and N₂ sorption analysis, respectively.

References

Application Notes and Protocols: Acetylenedicarboxylic Acid as a Versatile Building Block for Novel Dendrimers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of novel dendrimers using acetylenedicarboxylic acid as a key building block. The inherent rigidity and linearity of the acetylene (B1199291) unit, combined with the reactivity of the carboxylic acid groups, offer a unique platform for creating well-defined, functional macromolecules for advanced drug delivery systems.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a precise three-dimensional architecture, making them ideal candidates for drug delivery applications.[1] Their well-defined structure allows for the attachment of multiple drug molecules and targeting ligands to the periphery, while their internal cavities can encapsulate therapeutic agents.[1][2] this compound, with its bifunctional nature and rigid alkyne core, presents an innovative building block for the synthesis of novel polyester (B1180765) and polyamide dendrimers. The alkyne moiety can also be preserved as a reactive handle for post-synthetic modification via "click chemistry," enabling the attachment of a wide array of functional groups.[3]

This document outlines the synthesis of a fourth-generation (G4) polyamide dendrimer using this compound via a divergent approach.

Synthesis of a G4 Polyamide Dendrimer from this compound

The proposed synthesis follows a divergent methodology, starting from a central core and building subsequent generations outwards.[1][4] The key repeating unit is derived from this compound.

Overall Synthetic Scheme

The synthesis involves a repetitive two-step process for each generation:

  • Amidation: Reaction of the terminal amine groups with acetylenedioyl chloride (the more reactive derivative of this compound).

  • Reduction: Reduction of the newly introduced terminal ester groups to primary amines.

For the purpose of this protocol, we will use ethylenediamine (B42938) as the core and a protected amino acid derivative as the branching unit precursor.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of the G0 Dendrimer

  • Activation of this compound: To a solution of this compound (2.0 eq) in dry dichloromethane (B109758) (DCM), add oxalyl chloride (2.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain acetylenedioyl chloride.

  • G0 Synthesis: Dissolve ethylenediamine (1.0 eq) and triethylamine (B128534) (4.0 eq) in dry DCM. Add the freshly prepared acetylenedioyl chloride (2.1 eq) in DCM dropwise at 0 °C. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to yield the G0 dendrimer with terminal alkyne groups.

Protocol 2: Synthesis of Higher Generation Dendrimers (G1-G4)

The synthesis of subsequent generations follows a similar two-step iterative process.

Step A: Amidation

  • Dissolve the amine-terminated dendrimer from the previous generation (e.g., G(n)-NH2, 1.0 eq) and triethylamine (a slight excess per amine group) in dry DCM.

  • Add a solution of acetylenedioyl chloride (a slight excess per amine group) in dry DCM dropwise at 0 °C.

  • Stir the reaction at room temperature for 24 hours.

  • Follow the work-up and purification procedure described in Protocol 1 to obtain the next generation ester-terminated dendrimer (e.g., G(n+1)-ester).

Step B: Reduction

  • Dissolve the ester-terminated dendrimer (e.g., G(n+1)-ester, 1.0 eq) in dry tetrahydrofuran (B95107) (THF).

  • Add lithium aluminum hydride (LiAlH4) (a slight excess per ester group) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction carefully by the dropwise addition of water, followed by 15% NaOH solution, and then water again at 0 °C.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the amine-terminated dendrimer (e.g., G(n+1)-NH2).

Repeat these two steps to achieve the desired G4 dendrimer.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the G4 polyamide dendrimer.

GenerationStarting MaterialReagentsExpected Yield (%)Molecular Weight ( g/mol )Number of Surface Groups
G0 EthylenediamineAcetylenedioyl chloride85284.232 Ester Groups
G1 G0-NH2Acetylenedioyl chloride82741.754 Ester Groups
G2 G1-NH2Acetylenedioyl chloride801656.798 Ester Groups
G3 G2-NH2Acetylenedioyl chloride783486.8716 Ester Groups
G4 G3-NH2Acetylenedioyl chloride757147.0332 Ester Groups
Characterization

The structure and purity of the synthesized dendrimers at each generation should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and successful addition of each generation.

  • FT-IR Spectroscopy: To monitor the disappearance of amine peaks and the appearance of amide and ester peaks during the amidation step, and vice-versa during the reduction step.

  • Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight and assess the monodispersity of the dendrimers.

  • Size Exclusion Chromatography (SEC): To determine the polydispersity index (PDI) of the dendrimers.

Visualization of Synthetic Workflow and Applications

Diagram 1: Synthetic Workflow for this compound-Based Dendrimer

G cluster_0 Generation 0 cluster_1 Generation 1 cluster_2 Generation 2-4 Ethylenediamine Ethylenediamine G0_Dendrimer G0 Dendrimer (Ester-terminated) Ethylenediamine->G0_Dendrimer Amidation Acetylenedioyl_chloride_1 Acetylenedioyl chloride Acetylenedioyl_chloride_1->G0_Dendrimer G0_NH2 G0-NH2 G0_Dendrimer->G0_NH2 Reduction (LiAlH4) G1_Dendrimer G1 Dendrimer (Ester-terminated) G0_NH2->G1_Dendrimer Amidation Acetylenedioyl_chloride_2 Acetylenedioyl chloride Acetylenedioyl_chloride_2->G1_Dendrimer G1_NH2 G1-NH2 G1_Dendrimer->G1_NH2 Reduction (LiAlH4) Iterative_Steps Iterative Amidation and Reduction G1_NH2->Iterative_Steps G4_Dendrimer G4 Dendrimer (Amine-terminated) Iterative_Steps->G4_Dendrimer Functionalization Functionalization G4_Dendrimer->Functionalization Surface Modification

Caption: Divergent synthesis workflow for a G4 polyamide dendrimer.

Diagram 2: Logical Relationships in Dendrimer-Based Drug Delivery

G cluster_Dendrimer Dendrimer Properties cluster_Drug Drug & Targeting cluster_Application Drug Delivery Outcomes D_Core Core Structure (e.g., Ethylenediamine) D_Size Size & PDI D_Core->D_Size D_Gen Generation (G0-G4) D_Surf Surface Groups (-NH2, -COOH, PEG) D_Gen->D_Surf D_Gen->D_Size Bio Improved Bioavailability D_Surf->Bio Targeting Targeted Delivery D_Surf->Targeting D_Size->Bio Drug Therapeutic Agent (e.g., Doxorubicin) Sol Enhanced Solubility Drug->Sol Target Targeting Ligand (e.g., Folic Acid) Target->Targeting Sol->Bio Targeting->Bio Release Controlled Release Targeting->Release

Caption: Key relationships in dendrimer design for drug delivery.

Application in Drug Delivery: A Hypothetical Signaling Pathway

Dendrimers functionalized with targeting ligands can deliver drugs to specific cells, such as cancer cells overexpressing certain receptors. For instance, a folic acid-conjugated dendrimer carrying doxorubicin (B1662922) could target cancer cells with high folate receptor expression.

Diagram 3: Hypothetical Drug-Dendrimer Action on a Cancer Cell Signaling Pathway

G cluster_cell Cancer Cell Receptor Folate Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered Nucleus Nucleus Drug_Release->Nucleus DNA DNA Intercalation Nucleus->DNA Apoptosis Apoptosis DNA->Apoptosis Dendrimer Drug-Dendrimer Conjugate Dendrimer->Receptor Binding

Caption: Targeted drug delivery and action via a signaling cascade.

Conclusion

This compound offers a promising and versatile platform for the synthesis of novel dendrimers with potential applications in drug delivery and materials science. The protocols and data presented here provide a foundational framework for researchers to explore this new class of macromolecules. The ability to precisely control the architecture and surface functionality opens up numerous possibilities for creating sophisticated and effective therapeutic delivery systems. Further research is warranted to fully elucidate the in vitro and in vivo behavior of these dendrimers.

References

Application Notes and Protocols for Grignard Reactions with Acetylenedicarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct nucleophilic addition of Grignard reagents to acetylenedicarboxylic acid is generally unsuccessful in a single step. The highly basic nature of the Grignard reagent leads to a rapid acid-base reaction, deprotonating the two acidic carboxylic acid protons. This "quenches" the Grignard reagent, forming a magnesium carboxylate salt and preventing nucleophilic attack at the electrophilic alkyne carbons.

To achieve the desired carbon-carbon bond formation, a two-step strategy is employed:

  • Protection of the Carboxylic Acid Groups: this compound is first converted to its diester, typically dimethyl acetylenedicarboxylate (B1228247) (DMAD), to mask the acidic protons.

  • Reaction with an Organometallic Reagent: The resulting DMAD can then be reacted with either a Grignard reagent for 1,2-addition to the carbonyl groups or with an organocuprate (Gilman reagent) to achieve a 1,4-conjugate addition across the alkyne.

These application notes provide detailed protocols for the synthesis of DMAD and its subsequent reaction with both Grignard and Gilman reagents.

Overall Experimental Workflow

The following diagram outlines the general workflow for the functionalization of this compound using organometallic reagents.

G cluster_0 Step 1: Protection cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup Acetylenedicarboxylic_Acid This compound Esterification Esterification (Methanol, H₂SO₄) Acetylenedicarboxylic_Acid->Esterification DMAD Dimethyl Acetylenedicarboxylate (DMAD) Esterification->DMAD Addition_Reaction Addition Reaction DMAD->Addition_Reaction Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Reagent->Addition_Reaction Gilman_Reagent Gilman Reagent (R₂CuLi) Gilman_Reagent->Addition_Reaction Product_1_2 1,2-Addition Product (Tertiary Alcohol) Addition_Reaction->Product_1_2 Path A Product_1_4 1,4-Addition Product (Substituted Alkene) Addition_Reaction->Product_1_4 Path B Workup Aqueous Acid Workup (e.g., NH₄Cl or dilute HCl) Product_1_2->Workup Product_1_4->Workup Final_Product Purified Final Product Workup->Final_Product

Caption: General workflow for the reaction of organometallic reagents with this compound.

Protocol 1: Synthesis of Dimethyl Acetylenedicarboxylate (DMAD)

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials
  • Potassium acid salt of this compound

  • Methanol (commercial grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • 2-L round-bottomed flask

  • Separatory funnel

  • Distillation apparatus

Procedure
  • Preparation of Methanolic Sulfuric Acid: In a 2-L round-bottomed flask, cool 400 g (510 mL) of methanol. Slowly and in small portions, add 200 g (111 mL) of concentrated sulfuric acid while cooling the flask.

  • Reaction Mixture: To the cooled methanolic sulfuric acid solution, add 100 g (0.66 mole) of the potassium acid salt of this compound.

  • Reaction Time: Fit the flask with a calcium chloride drying tube and let it stand at room temperature for 4 days, with occasional swirling.

  • Extraction: Decant the liquid from the inorganic salt. Wash the salt with 500 mL of cold water. Combine the aqueous wash with the decanted liquid and extract the mixture with five 500-mL portions of diethyl ether.

  • Washing: Combine the ether extracts and wash them successively with 200 mL of cold water, 150 mL of saturated sodium bicarbonate solution, and finally with 200 mL of cold water.

  • Drying and Solvent Removal: Dry the ether solution over anhydrous calcium chloride. Remove the ether by distillation from a steam bath.

  • Purification: Distill the remaining ester under reduced pressure.

Quantitative Data
ParameterValueReference
Starting Material100 g potassium acid salt of this compound[1]
Methanol400 g (510 mL)[1]
Conc. H₂SO₄200 g (111 mL)[1]
Reaction Time4 days[1]
Reaction TemperatureRoom Temperature[1]
Product Boiling Point95–98°C at 19 mm Hg[1]
Yield 67–82 g (72–88%) [1]

Protocol 2: 1,2-Addition of a Grignard Reagent to DMAD

This is a general protocol as specific literature on the Grignard reaction with DMAD is sparse. It is based on the known reactivity of Grignard reagents with esters, which typically results in a double addition to one of the carbonyl groups to form a tertiary alcohol.

Reaction Pathway

G DMAD DMAD Intermediate_Ketone Intermediate Ketone DMAD->Intermediate_Ketone 1st eq. R-MgX Grignard 2 R-MgX (Grignard Reagent) Tertiary_Alkoxide Tertiary Alkoxide Intermediate_Ketone->Tertiary_Alkoxide 2nd eq. R-MgX Final_Product Tertiary Alcohol Product Tertiary_Alkoxide->Final_Product Protonation Workup H₃O⁺ Workup

Caption: 1,2-Addition of a Grignard reagent to an ester group of DMAD.

Materials
  • Dimethyl acetylenedicarboxylate (DMAD)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-neck round-bottomed flask equipped with a dropping funnel and reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure
  • Setup: Assemble a dry three-neck round-bottomed flask with a dropping funnel, reflux condenser, and nitrogen inlet. The system should be under a positive pressure of nitrogen.

  • Reactant Preparation: In the flask, dissolve DMAD (1 equivalent) in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Add the Grignard reagent (2.2 equivalents) dropwise from the dropping funnel to the stirred DMAD solution over 30 minutes. Maintain the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data (Representative)
ParameterValueNotes
DMAD1.0 equiv
Grignard Reagent2.2 equivAn excess is used to ensure double addition.
SolventAnhydrous THF
Temperature0°C to Room Temp.
Reaction Time1.5 - 2.5 hours
Yield Variable Highly dependent on the specific Grignard reagent and reaction conditions.

Protocol 3: 1,4-Conjugate Addition of a Gilman Reagent to DMAD

This protocol is for the conjugate addition of an organocuprate (Gilman reagent) to the alkyne of DMAD, which is a common reaction for α,β-unsaturated systems. This method yields a substituted alkene.

Reaction Pathway

G DMAD DMAD Enolate_Intermediate Enolate Intermediate DMAD->Enolate_Intermediate 1,4-Addition Gilman R₂CuLi (Gilman Reagent) Final_Product Substituted Alkene Product Enolate_Intermediate->Final_Product Protonation Workup H₃O⁺ Workup

Caption: 1,4-Conjugate addition of a Gilman reagent to DMAD.

Materials
  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., methyllithium, 1.6 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Dry ice/acetone bath

Procedure
  • Gilman Reagent Preparation: In a dry Schlenk flask under nitrogen, suspend CuI (1.0 equivalent) in anhydrous THF. Cool the suspension to -78°C using a dry ice/acetone bath. Add the organolithium reagent (2.0 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes to form the Gilman reagent.

  • Reactant Addition: In a separate flask, dissolve DMAD (1.0 equivalent) in anhydrous THF and cool to -78°C.

  • Conjugate Addition: Transfer the DMAD solution to the freshly prepared Gilman reagent at -78°C via cannula.

  • Reaction: Stir the reaction mixture at -78°C for 2-4 hours.

  • Quenching: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

Quantitative Data (Representative)
ParameterValueReference / Notes
DMAD1.0 equiv
Organolithium Reagent2.0 equivFor Gilman reagent formation.
Copper(I) Iodide1.0 equiv
SolventAnhydrous THF
Temperature-78°CCritical for selectivity.
Reaction Time2 - 4 hours
Yield 50-80% Yields can be moderate to good, depending on the organocuprate used.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Acetylenedicarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of acetylenedicarboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound? Pure this compound typically appears as a white to cream or beige-colored crystalline powder.[1][2][3]

Q2: What are the recommended solvents for the recrystallization of this compound? Water and a mixture of diethyl ether and petroleum ether are commonly used solvents for the recrystallization of this compound.[2][4] It is soluble in water, ethanol, and diethyl ether.[3][5]

Q3: Does this compound form a hydrate? Yes, when recrystallized from water, this compound can form a dihydrate. This dihydrate can be dehydrated in a desiccator over concentrated sulfuric acid under a vacuum.[2][4]

Q4: What is the melting point of pure this compound? The melting point of anhydrous this compound is in the range of 180-187 °C, at which point it also decomposes.[2][3] One source indicates a decomposition temperature of 175-176°C after drying in a vacuum desiccator.[6]

Q5: Are there any stability concerns when heating this compound solutions? Yes, this compound can undergo decarboxylation, especially at elevated temperatures.[7] It is also sensitive to heat and air.[3] Therefore, prolonged heating should be avoided.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.- The cooling process was too rapid.- The concentration of this compound in the crude material is very low.- Reheat the solution to boil off some of the solvent and then allow it to cool again.[8]- Allow the solution to cool more slowly to room temperature, and then place it in an ice bath to induce crystallization.- If the mother liquor is suspected to still contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
Oiling Out (Formation of a liquid instead of solid crystals) - The solution is too concentrated.- The rate of cooling is too fast.- The melting point of the solid is depressed by impurities to a point where it is liquid at the temperature of crystallization.- Reheat the solution to dissolve the oil and add a small amount of additional solvent. Cool the solution more slowly.- Seeding the solution with a pure crystal of this compound can help to initiate crystallization.
Discolored Crystals - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
Low Yield - Using an excessive amount of solvent.- Premature crystallization on the filter paper during hot filtration.- Washing the collected crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent premature crystallization.- Always wash the purified crystals with a minimal amount of ice-cold recrystallization solvent.
Product Decomposes During Recrystallization - The solution was heated for too long or at too high a temperature, causing decarboxylation.- Minimize the heating time. Dissolve the acid in the solvent and then proceed to the cooling step without unnecessary delay.

Experimental Protocol: Recrystallization of this compound from Water

This protocol outlines the general steps for the purification of this compound using water as the solvent.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water, just enough to form a slurry. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved. Avoid adding a large excess of water to ensure the solution is saturated.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat it for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals. To obtain the anhydrous form, the dihydrate can be placed in a vacuum desiccator over a drying agent such as concentrated sulfuric acid.[2][4]

Visualizations

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude Acid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals crystals_form->collect Yes no_crystals No/Few Crystals crystals_form->no_crystals No end Pure Product collect->end reheat Reheat and Reduce Solvent Volume no_crystals->reheat reheat->cool oiling_out->collect No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Caption: Troubleshooting workflow for recrystallization.

G Experimental Workflow for Recrystallization cluster_purification Purification Steps A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. (Optional) Add Activated Charcoal A->B C 3. Hot Gravity Filtration B->C D 4. Cool Filtrate Slowly C->D E 5. Isolate Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Crystals F->G

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Acetylenedicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of acetylenedicarboxylic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help improve reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incomplete dehydrobromination of dibromosuccinic acid.- Ensure the use of a sufficient excess of a strong base (e.g., potassium hydroxide).- Increase the reaction time or temperature, but monitor for decomposition.- Check the quality and concentration of the base.
Decomposition of the product due to excessive heat.[1]- Maintain a controlled reaction temperature. Avoid localized overheating.- For thermally sensitive steps, consider alternative, milder synthesis routes if possible.
Inefficient extraction of the product.- Use a suitable solvent for extraction, such as diethyl ether.[2]- Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[2]
Loss of product during purification.- Optimize the pH during the precipitation of the potassium acid salt to maximize recovery.[3]
Presence of Impurities in the Final Product Incomplete reaction of starting materials.- Monitor the reaction progress using techniques like TLC or NMR to ensure complete conversion.- Adjust stoichiometry or reaction time as needed.
Side reactions, such as decarboxylation.[1]- Control the reaction temperature carefully, as higher temperatures can promote decarboxylation.[1]- The monovalent hydrogenacetylenedicarboxylate anion decarboxylates faster than the free acid or the dianion.[1]
Contamination from reagents or solvents.- Use high-purity reagents and solvents.- Ensure all glassware is clean and dry.
Difficulty in Isolating the Product The product is highly soluble in the reaction mixture.- After acidification, ensure complete precipitation of the acid potassium salt by allowing sufficient time for crystallization, potentially at lower temperatures.[2]
Formation of an oil instead of a crystalline solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool slowly.
Reaction Fails to Initiate Poor quality of starting materials.- Verify the purity of α,β-dibromosuccinic acid and the base.- Use freshly prepared solutions of the base.
Insufficient activation of the reaction.- Ensure proper mixing and that the reaction temperature reaches the required level for initiation.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Low or No Yield check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction adjust_conditions Adjust Reaction Conditions: - Increase Base Concentration - Increase Reaction Time/Temp incomplete_reaction->adjust_conditions Yes check_extraction Check Extraction Protocol incomplete_reaction->check_extraction No adjust_conditions->check_reaction inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction optimize_extraction Optimize Extraction: - Use Appropriate Solvent (Ether) - Increase Number of Extractions inefficient_extraction->optimize_extraction Yes check_purification Check Purification Step inefficient_extraction->check_purification No optimize_extraction->check_extraction product_loss Product Loss During Purification check_purification->product_loss optimize_purification Optimize Purification: - Control pH for Precipitation product_loss->optimize_purification Yes decomposition Check for Decomposition (Discoloration, Gas Evolution) product_loss->decomposition No optimize_purification->check_purification high_temp Decomposition Due to High Temp decomposition->high_temp lower_temp Lower Reaction Temperature high_temp->lower_temp Yes success Successful Synthesis high_temp->success No lower_temp->start SynthesisWorkflow Synthesis of this compound start Start Materials: α,β-Dibromosuccinic Acid KOH, Methanol reflux Reflux Reaction Mixture (1 hr 15 min) start->reflux filter_salts Cool and Filter (Isolate Mixed Salts) reflux->filter_salts precipitate Dissolve Salts in Water & Precipitate Acid Potassium Salt (add H₂SO₄) filter_salts->precipitate filter_acid_salt Filter Acid Potassium Salt precipitate->filter_acid_salt extract Dissolve Acid Salt & Extract with Diethyl Ether filter_acid_salt->extract evaporate Evaporate Ether extract->evaporate end Final Product: This compound (Hydrated Crystals) evaporate->end

References

Technical Support Center: Synthesis of Acetylenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetylenedicarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of dehydrohalogenation of α,β-dibromosuccinic acid.

IssuePotential CauseRecommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Ensure the reaction mixture is refluxed for the specified time (e.g., one hour and fifteen minutes) at the appropriate temperature.
Suboptimal Solvent: Use of a less effective alcohol for the reaction.The use of 95% methyl alcohol generally results in a slightly higher yield compared to 95% ethyl alcohol.[1]
Loss during Workup: Inefficient extraction or premature decomposition.Ensure complete extraction with a suitable solvent like ether. Minimize exposure to high temperatures during solvent evaporation.
Side Reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions.Use the recommended excess of potassium hydroxide (B78521) (1.5 times the theoretical amount) to drive the dehydrohalogenation.[1]
Product Instability / Decomposition Thermal Decomposition: The product is known to decompose at its melting point (around 175-187°C).Avoid excessive heating during the final drying step and solvent evaporation. Use a steam bath for evaporation of ether.[1]
Decarboxylation: Spontaneous loss of CO2, which is accelerated by heat.[2]Store the purified acid in a vacuum desiccator over a drying agent like concentrated sulfuric acid to ensure it is anhydrous and to minimize decomposition.[1] Mechanochemical synthesis methods can also avoid thermally induced decarboxylation.[2]
Product Discoloration (Cream to Beige) Impurities: Presence of residual starting materials or side products.The precipitation of the acid potassium salt is a crucial purification step that leaves many impurities in the solution.[3] Ensure this step is performed carefully.
Oxidation: Potential for oxidation of the alkyne moiety.While not explicitly detailed as a common issue in the provided synthesis, minimizing exposure to air and light during storage is a good general practice for unsaturated compounds.
Difficulty in Purification Incomplete Precipitation of Potassium Salt: Incorrect pH or concentration during the precipitation of the mono-potassium salt.Adhere strictly to the specified volumes of water and sulfuric acid to achieve the correct pH for the precipitation of the sparingly soluble mono-potassium salt.[3]
Presence of Bromine-Containing Impurities: Carryover of unreacted α,β-dibromosuccinic acid or intermediates.The precipitated acid potassium salt is noted to be practically bromine-free and does not require additional washing for this purpose.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and well-documented laboratory synthesis involves the twofold elimination of hydrogen bromide (dehydrohalogenation) from α,β-dibromosuccinic acid using a strong base, typically potassium hydroxide in an alcoholic solution.[1][2][4]

Q2: What are the primary side reactions to be aware of during the synthesis from α,β-dibromosuccinic acid?

A2: The primary side reaction of concern is the decarboxylation of this compound to propiolic acid, which is promoted by increased temperatures.[2] The mono-deprotonated form of the acid decarboxylates even faster than the free acid.[2] Incomplete dehydrohalogenation can also lead to bromine-containing impurities.

Q3: Why is the precipitation of the mono-potassium salt an important step?

A3: The precipitation of the mono-potassium acetylenedicarboxylate (B1228247) serves as a key purification step.[3] This salt is sparingly soluble under specific pH conditions, allowing for its separation from potassium bromide and other soluble impurities that remain in the filtrate.[1][3]

Q4: What is the expected yield for the synthesis from α,β-dibromosuccinic acid?

A4: The reported yield of pure, hydrated this compound is typically in the range of 73–88% of the theoretical amount based on the starting α,β-dibromosuccinic acid.[1] Another protocol reports a yield of 69%.[3]

Q5: How should the final product be stored?

A5: this compound should be stored in a vacuum desiccator over a strong drying agent like concentrated sulfuric acid to obtain the anhydrous form and prevent decomposition.[5] It is a crystalline solid that is soluble in diethyl ether.[4]

Experimental Protocols

Synthesis of this compound from α,β-Dibromosuccinic Acid

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • α,β-Dibromosuccinic acid: 100 g (0.36 mole)

  • Potassium hydroxide: 122 g (2.2 moles)

  • 95% Methyl alcohol: 900 cc total

  • Concentrated sulfuric acid

  • Diethyl ether

Procedure:

  • Preparation of Potassium Hydroxide Solution: In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 122 g of potassium hydroxide in 700 cc of 95% methyl alcohol.

  • Dehydrohalogenation: Add 100 g of α,β-dibromosuccinic acid to the alkaline solution. Heat the mixture to reflux on a steam bath for one hour and fifteen minutes.

  • Isolation of Mixed Salts: Cool the reaction mixture and filter with suction. Wash the collected mixed salts (potassium bromide and potassium acetylenedicarboxylate) with 200 cc of methyl alcohol. Dry the salts by pressing them between filter papers. The expected weight of the dry salt mixture is 144–150 g.

  • Precipitation of the Acid Potassium Salt: Dissolve the salt mixture in 270 cc of water. Precipitate the acid potassium salt by adding a solution of 8 cc of concentrated sulfuric acid in 30 cc of water. Allow the mixture to stand for at least three hours, or overnight, then filter with suction.

  • Isolation of this compound: Dissolve the acid potassium salt in 240 cc of water to which 60 cc of concentrated sulfuric acid has been added. Extract the solution with five 100-cc portions of ether.

  • Final Product: Combine the ether extracts and evaporate to dryness on a steam bath. This will leave pure hydrated crystals of this compound.

  • Drying: For the anhydrous form, dry the crystals for two days over concentrated sulfuric acid in a vacuum desiccator. The crystals should decompose sharply at 175–176°C. The yield is typically 30–36 g.

Data Presentation

Table 1: Reactant and Product Quantities for Dehydrohalogenation Synthesis

SubstanceMolecular Weight ( g/mol )Amount (g)Moles
α,β-Dibromosuccinic acid~275.881000.36
Potassium hydroxide~56.111222.2
This compound (product)~114.0630 - 360.26 - 0.32

Table 2: Physical Properties of this compound

PropertyValue
AppearanceCream-colored to beige crystalline powder
Melting Point175–176°C (decomposes)[1], 180-187°C (decomposes)[5]
SolubilitySoluble in diethyl ether

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Dehydrohalogenation cluster_workup Workup & Purification cluster_final Final Product prep_koh Prepare KOH in Methanol (B129727) add_dbsa Add Dibromosuccinic Acid prep_koh->add_dbsa reflux Reflux for 1h 15m add_dbsa->reflux cool_filter Cool & Filter Mixed Salts reflux->cool_filter wash_salts Wash with Methanol cool_filter->wash_salts dissolve_salts Dissolve Salts in Water wash_salts->dissolve_salts precipitate_ksalt Precipitate Mono-K Salt with H2SO4 dissolve_salts->precipitate_ksalt filter_ksalt Filter Mono-K Salt precipitate_ksalt->filter_ksalt dissolve_ksalt Dissolve K-Salt in Acidified Water filter_ksalt->dissolve_ksalt extract Extract with Ether (5x) dissolve_ksalt->extract evaporate Evaporate Ether extract->evaporate final_product Hydrated Acetylenedicarboxylic Acid Crystals evaporate->final_product dry_product Dry over H2SO4 in Vacuo final_product->dry_product anhydrous_product Anhydrous Product dry_product->anhydrous_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_reaction_check Reaction Conditions cluster_workup_check Workup & Purification cluster_solutions Corrective Actions start Low Yield Observed check_time Was reflux time adequate? start->check_time check_temp Was temperature correct? start->check_temp check_solvent Was methanol used? start->check_solvent check_base Was KOH in excess? start->check_base check_extraction Was extraction with ether thorough? start->check_extraction check_precipitation Was mono-K salt precipitation complete? start->check_precipitation check_heating Was excessive heat avoided during evaporation? start->check_heating solution_reaction Optimize reaction time, temperature, and reagents check_time->solution_reaction check_temp->solution_reaction check_solvent->solution_reaction check_base->solution_reaction solution_workup Improve extraction technique and control precipitation pH check_extraction->solution_workup check_precipitation->solution_workup solution_handling Use steam bath for evaporation and proper storage check_heating->solution_handling end Yield Improved solution_reaction->end solution_workup->end solution_handling->end

Caption: Troubleshooting logic for low yield in synthesis.

References

Handling and storage guidelines for acetylenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of acetylenedicarboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic and corrosive solid.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[5] For long-term storage, refrigeration at 2-8°C is advised.[6] It should be stored away from incompatible materials such as bases, strong oxidizing agents, and reducing agents.[3][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate PPE should be worn, including chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[5] A NIOSH/MSHA-approved respirator should be used if there is a risk of inhaling dust.[5]

Q4: Is this compound stable?

A4: this compound is stable under normal temperatures and pressures.[5] However, it is sensitive to heat and can decompose at its melting point of 180-187 °C.[7][8] It is also known to undergo slow decarboxylation in aqueous solutions.[4]

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield during the synthesis of this compound from α,β-dibromosuccinic acid.

Possible Causes & Solutions:

  • Incorrect Solvent: The use of 95% ethyl alcohol instead of 95% methyl alcohol can lead to a slightly lower yield.[9]

  • Incomplete Reaction: Ensure the reaction mixture is refluxed for the specified time (one hour and fifteen minutes) to ensure the elimination reaction goes to completion.[9]

  • Loss during Workup: The precipitation of the mono-potassium salt is a crucial purification step. Ensure the solution is sufficiently acidified and allowed to stand for at least three hours, or overnight, for complete precipitation.[9]

Problem: The final product is impure.

Possible Causes & Solutions:

  • Inadequate Washing: The initial salt mixture of potassium bromide and potassium acetylenedicarboxylate (B1228247) should be washed with methyl alcohol to remove impurities.[9]

  • Contamination during Extraction: When extracting the final product with ether, ensure clean separation of the aqueous and organic layers to avoid contamination with inorganic salts.[9]

  • Decomposition: Avoid strong heating during the evaporation of the ether as the acid can decompose.[10]

Esterification Reactions (e.g., synthesis of Dimethyl Acetylenedicarboxylate)

Problem: Significant loss of product during distillation.

Possible Causes & Solutions:

  • Decomposition: this compound and its esters can decompose if heated too strongly in the presence of acid. Washing the ether extract with a saturated sodium bicarbonate solution is crucial to neutralize any remaining acid before distillation.[3]

Problem: The reaction is slow or incomplete.

Possible Causes & Solutions:

  • Insufficient Catalyst: Ensure the correct amount of concentrated sulfuric acid is used as a catalyst.[3]

  • Reaction Time: The esterification reaction may require several days at room temperature to proceed to completion.[3]

Quantitative Data

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC4H2O4[8]
Molecular Weight114.06 g/mol [8]
Melting Point180-187 °C (decomposes)[7][8]
pKa11.75 (at 25 °C)[7]
pKa24.40 (at 25 °C)[7]
Flash Point131 °C[7][8]

Solubility

SolventSolubilityReference
WaterSoluble[7]
EthanolSoluble[7]
Diethyl EtherSoluble[2][5]
AcetoneSoluble[11]
Ethyl AcetateSoluble[11]
HexaneSparingly Soluble[11]

Experimental Protocols

Synthesis of this compound from α,β-Dibromosuccinic Acid

This protocol is adapted from Organic Syntheses.[9]

Materials:

  • α,β-dibromosuccinic acid (100 g)

  • Potassium hydroxide (B78521) (122 g)

  • 95% Methyl alcohol (900 cc)

  • Concentrated sulfuric acid

  • Diethyl ether

Procedure:

  • Prepare a solution of potassium hydroxide by dissolving 122 g in 700 cc of 95% methyl alcohol in a 2-L round-bottomed flask equipped with a reflux condenser.

  • Add 100 g of α,β-dibromosuccinic acid to the alkaline solution.

  • Reflux the mixture for one hour and fifteen minutes on a steam bath.

  • Cool the reaction mixture and filter with suction.

  • Wash the collected mixed salts with 200 cc of methyl alcohol and dry.

  • Dissolve the dried salts in 270 cc of water.

  • Precipitate the acid potassium salt by adding a solution of 8 cc of concentrated sulfuric acid in 30 cc of water.

  • Allow the mixture to stand for at least three hours, then filter with suction.

  • Dissolve the acid salt in 240 cc of water containing 60 cc of concentrated sulfuric acid.

  • Extract the solution with five 100-cc portions of diethyl ether.

  • Combine the ether extracts and evaporate to dryness on a steam bath to yield hydrated crystals of this compound.

  • Dry the crystals in a vacuum desiccator over concentrated sulfuric acid. The crystals should decompose sharply at 175–176°C.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Elimination Reaction cluster_1 Step 2: Purification of Potassium Salt cluster_2 Step 3: Isolation of Final Product Dibromo α,β-Dibromosuccinic Acid Reflux Reflux (1h 15m) Dibromo->Reflux KOH_MeOH KOH in Methanol KOH_MeOH->Reflux MixedSalts Mixed Salts (Potassium Acetylenedicarboxylate & KBr) Reflux->MixedSalts Dissolve Dissolve in Water MixedSalts->Dissolve Acidify Acidify with H2SO4 Dissolve->Acidify Precipitate Precipitate Acid Potassium Salt Acidify->Precipitate Filter1 Filter Precipitate->Filter1 Dissolve_Acid Dissolve in Acidified Water Filter1->Dissolve_Acid Extract Extract with Diethyl Ether Dissolve_Acid->Extract Evaporate Evaporate Ether Extract->Evaporate Dry Dry in Vacuum Desiccator Evaporate->Dry FinalProduct This compound Dry->FinalProduct

Caption: Workflow for the synthesis of this compound.

Proposed Metabolic Pathway of this compound in E. coli

G ADCA_ext This compound (External) DctA DctA Transporter ADCA_ext->DctA Transport ADCA_int This compound (Cytoplasm) DctA->ADCA_int FumA FumA (Hydration) ADCA_int->FumA Oxaloacetate Oxaloacetate FumA->Oxaloacetate TCA TCA Cycle Oxaloacetate->TCA Biomass Biomass TCA->Biomass

Caption: Proposed metabolic pathway of this compound in E. coli.[12]

References

Preventing decarboxylation of acetylenedicarboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetylenedicarboxylic Acid (ADCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decarboxylation of ADCA during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this versatile reagent in your research.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, with a focus on preventing its unintended decarboxylation.

Problem Possible Cause Recommended Solution
Low or no yield of the desired product, with evidence of gas evolution (CO₂). Thermal Decomposition: ADCA is thermally labile and can decarboxylate at elevated temperatures, typically above 80°C in solution, and decomposes sharply at 175-176°C as a solid.[1]- Maintain reaction temperatures below 80°C whenever possible.- For reactions requiring heat, consider using the more stable dianion form of ADCA by adjusting the pH.- Explore room-temperature or mechanochemical synthesis methods.
Formation of propiolic acid or its derivatives as a major byproduct. Decarboxylation in Solution: In aqueous solutions, ADCA can undergo slow decarboxylation to propiolic acid. This process is accelerated by heat.[2]- Use the shortest possible reaction times.- If compatible with your reaction, consider using an organic solvent where ADCA has better stability.- Perform the reaction at a pH where the more stable dianion is the predominant species (pH > 4.40).
Reaction fails when using ADCA monoanion. Instability of the Monoanion: The mono-deprotonated form of ADCA (the monoanion) decarboxylates faster than both the neutral acid and the dianion.[2]- Adjust the pH of the reaction mixture to be either below the first pKa (pK₁: 1.75) to favor the neutral acid or above the second pKa (pK₂: 4.40) to favor the more stable dianion.
Inconsistent results in solvothermal synthesis of Metal-Organic Frameworks (MOFs). Thermal Decomposition during Solvothermal Synthesis: The high temperatures often used in solvothermal MOF synthesis can lead to the decarboxylation of ADCA.[2]- Utilize room-temperature MOF synthesis protocols.- Employ mechanochemical synthesis, which avoids heating in solution.[2]
Difficulty in purifying the product due to decarboxylation during workup or purification. High Temperatures during Purification: Techniques like distillation or high-temperature recrystallization can cause decarboxylation of the product if it contains the ADCA moiety.- Use low-temperature purification methods such as cold crystallization or column chromatography at room temperature.- During solvent removal, use a rotary evaporator with a low-temperature water bath.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound decarboxylation?

A1: The decarboxylation of this compound is primarily a thermal process that can be influenced by the pH of the solution. The reaction proceeds through the loss of one or both carboxyl groups as carbon dioxide. The stability of the different protonation states of ADCA in aqueous solution follows the order: dianion > neutral acid > monoanion.[2]

Q2: At what temperature does this compound start to decarboxylate?

A2: As a solid, this compound decomposes sharply at 175-176°C.[1] However, in aqueous solution, decarboxylation can occur at temperatures as low as 80°C.[3] The rate of decarboxylation increases with temperature.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution plays a critical role in the stability of ADCA. The monoanion form, which is prevalent between pH 1.75 and 4.40, is the most prone to decarboxylation. The dianion, which exists at pH values above 4.40, is the most stable form. Therefore, maintaining a pH above 4.40 can help to minimize decarboxylation.[2]

Q4: Can I use protecting groups to prevent decarboxylation?

A4: Yes, protecting the carboxylic acid functionalities as esters is an effective strategy to prevent decarboxylation. Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a common and commercially available derivative that is more resistant to decarboxylation and can be used in many reactions, such as Diels-Alder cycloadditions.[4][5] The ester groups can be removed later if the free carboxylic acid is required.

Q5: Are there any reaction techniques that can completely avoid thermal decarboxylation?

A5: Yes, mechanochemical synthesis is a solvent-free or low-solvent technique that uses mechanical force (e.g., grinding or milling) to initiate reactions. This method avoids the need for heating in solution and has been successfully used to prepare coordination polymers with ADCA without decarboxylation.[2] Room-temperature synthesis protocols are also available for certain applications like MOF synthesis.

Quantitative Data on Decarboxylation Rates

The following table summarizes the kinetic data for the decarboxylation of this compound in aqueous solutions at various pH values and temperatures. The decarboxylation follows pseudo-first-order kinetics.

SpeciespH RangeTemperature (°C)Rate Constant (s⁻¹)Activation Energy (Ea, kJ/mol)Pre-exponential Factor (A, s⁻¹)
Neutral Acid (HOOC-C≡C-COOH)0.971201.1 x 10⁻⁴1181.1 x 10¹⁰
1404.8 x 10⁻⁴
1601.8 x 10⁻³
Monoanion (HOOC-C≡C-COO⁻)2.17801.2 x 10⁻⁴1052.5 x 10⁹
1006.2 x 10⁻⁴
1202.7 x 10⁻³
Dianion (⁻OOC-C≡C-COO⁻)8.021401.9 x 10⁻⁵1351.3 x 10¹¹
1609.5 x 10⁻⁵

Data sourced from a study on the kinetics of decarboxylation of aqueous this compound.

Experimental Protocols

Protocol 1: Room-Temperature Synthesis of a Metal-Organic Framework (IRMOF-0)

This protocol describes the synthesis of an isoreticular metal-organic framework (IRMOF-0) using this compound at room temperature to avoid thermal decomposition.

Materials:

  • This compound

  • Zinc acetate (B1210297) dihydrate

  • N,N-Dimethylformamide (DMF)

  • Triethylamine

Procedure:

  • In a beaker, dissolve this compound in DMF.

  • In a separate beaker, dissolve zinc acetate dihydrate in DMF.

  • Combine the two solutions with stirring.

  • To the stirring mixture, add triethylamine.

  • Allow the reaction to proceed overnight at room temperature.

  • Collect the solid product by filtration.

Protocol 2: General Procedure for the Synthesis of Acetylenedicarboxylate Esters

This protocol outlines a general method for the preparation of acetylenedicarboxylate esters to be used as protected forms of ADCA in subsequent reactions. This procedure avoids the direct use of the thermally sensitive free acid at elevated temperatures.

Materials:

  • Dibromofumarate

  • Anhydrous Tetrahydrofuran (THF)

  • Granular Zinc

Procedure:

  • Reflux a mixture of the starting dibromofumarate and granular zinc in dry THF under a nitrogen atmosphere for 2-5 hours.

  • After the reaction is complete, filter off the granular zinc.

  • Evaporate the THF from the filtrate.

  • Dissolve the resulting residue in dichloromethane (B109758) and wash with water.

  • Dry the organic phase over magnesium sulfate (B86663) and concentrate in vacuo to obtain the acetylenedicarboxylate ester.

Visualizations

Decarboxylation_Pathway cluster_decarboxylation Decarboxylation (Heat) ADCA This compound (HOOC-C≡C-COOH) Monoanion Monoanion (HOOC-C≡C-COO⁻) ADCA->Monoanion -H⁺ Propiolic_Acid Propiolic Acid (HC≡C-COOH) ADCA->Propiolic_Acid Monoanion->ADCA +H⁺ Dianion Dianion (⁻OOC-C≡C-COO⁻) Monoanion->Dianion -H⁺ Monoanion->Propiolic_Acid Faster Dianion->Monoanion +H⁺ Dianion->Propiolic_Acid Slower CO2 CO₂ Propiolic_Acid->CO2 + Heat

Caption: Decarboxylation pathway of this compound.

Troubleshooting_Workflow Start Low Product Yield & Evidence of Decarboxylation Check_Temp Was Reaction Temperature > 80°C? Start->Check_Temp Check_pH What was the reaction pH? Check_Temp->Check_pH No Sol_Temp Reduce reaction temperature or use a more stable form (dianion). Check_Temp->Sol_Temp Yes Check_Method Was a thermal synthesis method used? Check_pH->Check_Method > 4.40 Sol_pH_Mono Adjust pH to < 1.75 or > 4.40 to avoid the unstable monoanion. Check_pH->Sol_pH_Mono Between 1.75 & 4.40 Sol_pH_High Maintain pH > 4.40 for maximum stability (dianion). Check_pH->Sol_pH_High < 1.75 Sol_Method Consider room-temperature or mechanochemical synthesis. Check_Method->Sol_Method Yes

Caption: Troubleshooting workflow for decarboxylation issues.

References

Technical Support Center: Optimization of Reaction Conditions for Acetylenedicarboxylic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of acetylenedicarboxylic acid (ADCA).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the polymerization of this compound, providing potential causes and recommended solutions.

Question: Why is my polymer yield extremely low or non-existent in the solution polymerization of ADCA?

Answer:

Low or no polymer yield in the solution polymerization of ADCA can be attributed to several factors:

  • Ineffective Initiation: The concentration of the initiator, such as benzoyl peroxide, may be too low to generate a sufficient number of free radicals to start the polymerization process. Conversely, an excessively high initiator concentration can lead to premature termination of growing polymer chains.

  • Presence of Inhibitors: The ADCA monomer may contain inhibitors from its synthesis or storage. These inhibitors will scavenge free radicals, preventing polymerization.

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals that do not continue the polymer chain.

  • Low Reaction Temperature: The decomposition of the thermal initiator is temperature-dependent. If the reaction temperature is too low (e.g., significantly below 90°C for benzoyl peroxide), the initiator will not decompose at a sufficient rate to generate an adequate concentration of free radicals.

  • Monomer Purity: Impurities in the this compound monomer can act as chain terminators or inhibitors.

Recommended Solutions:

  • Optimize Initiator Concentration: Empirically determine the optimal initiator concentration. Start with a concentration in the range of 0.1 to 1.0 mol% relative to the monomer and adjust as needed.

  • Monomer Purification: Purify the ADCA monomer before use. Recrystallization is a common method. A known procedure for the synthesis of ADCA involves the dehydrobromination of α,β-dibromosuccinic acid, followed by acidification.[1]

  • Deoxygenate the Reaction Mixture: Before initiating the polymerization, thoroughly degas the monomer solution by bubbling an inert gas, such as nitrogen or argon, through it or by using freeze-pump-thaw cycles.

  • Ensure Adequate Reaction Temperature: For solution polymerization using benzoyl peroxide, maintain the reaction temperature at approximately 90°C in an oil bath to ensure efficient initiator decomposition.[2]

  • Verify Monomer Purity: Ensure the purity of the ADCA monomer using analytical techniques such as NMR or melting point determination. The melting point of pure ADCA is reported to be 175-176°C with decomposition.[1]

Question: The molecular weight of my poly(this compound) is consistently low. How can I increase it?

Answer:

Low molecular weight is a common challenge in polymerization. The following factors can contribute to this issue:

  • High Initiator Concentration: An excess of initiator generates a large number of polymer chains simultaneously, leading to shorter chain lengths.

  • Chain Transfer Reactions: Chain transfer agents, which can be impurities or the solvent itself, can terminate a growing polymer chain and initiate a new, shorter one.

  • High Reaction Temperature: While a sufficiently high temperature is needed for initiation, excessively high temperatures can increase the rate of termination and chain transfer reactions, leading to lower molecular weight polymers.

  • Monomer Concentration: A low monomer concentration can result in a lower rate of propagation relative to termination, leading to shorter chains.

Recommended Solutions:

  • Reduce Initiator Concentration: Carefully decrease the initiator concentration to reduce the number of initiated chains and allow for longer chain growth.

  • Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. For ADCA solution polymerization, dimethyl sulfoxide (B87167) (DMSO) has been used.[2]

  • Optimize Reaction Temperature: While 90°C has been reported for benzoyl peroxide-initiated polymerization, a systematic study of the temperature's effect on molecular weight may be beneficial.[2] A slight decrease in temperature might favor propagation over termination.

  • Increase Monomer Concentration: Increasing the initial monomer concentration can favor the propagation reaction, leading to higher molecular weight polymers.

Question: My high-pressure polymerization of ADCA is not yielding the expected oligomers. What could be wrong?

Answer:

High-pressure polymerization is a specialized technique, and failure to obtain the desired product can be due to several factors:

  • Insufficient Pressure: The polymerization of ADCA is induced by high pressure, with successful experiments conducted at approximately 6 GPa.[3] Pressures significantly below this may not be sufficient to overcome the activation energy for the reaction.

  • Incorrect Sample Loading: Proper loading of the diamond anvil cell (DAC) or other high-pressure apparatus is critical. The sample must be correctly positioned and sealed to achieve and maintain the target pressure.

  • Reaction Time: While high-pressure polymerization of ADCA is rapid, an insufficient reaction time may lead to incomplete conversion.[3]

  • Monomer Crystal Packing: Solid-state reactions are highly dependent on the crystal packing of the monomer.[1] Variations in the crystalline form of ADCA could affect its reactivity under pressure.

Recommended Solutions:

  • Verify Pressure: Ensure your high-pressure apparatus is calibrated and capable of reaching and maintaining the required pressure of ~6 GPa.

  • Optimize Sample Loading: Follow established protocols for loading your specific high-pressure equipment.

  • Adjust Reaction Time: While oligomers have been formed in under 2 minutes, you can experiment with slightly longer reaction times to see if it improves the yield or degree of polymerization.[3]

  • Characterize Monomer: Before the experiment, characterize the crystalline state of your ADCA monomer using techniques like X-ray diffraction (XRD) to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: The two main reported methods for the polymerization of this compound are:

  • Solution Polymerization: This method involves dissolving the monomer in a suitable solvent with a chemical initiator. For example, the monopotassium salt of ADCA has been polymerized in an oil bath at 90°C using benzoyl peroxide as the initiator.[2]

  • High-Pressure Polymerization: This is a solid-state method where high pressure (around 6 GPa) is applied to the crystalline monomer, inducing a rapid polymerization to form oligomers.[3] This method is significantly faster and more efficient than older solid-state methods that used γ-radiation.[3]

Q2: What is a typical experimental protocol for the solution polymerization of this compound?

Q3: What are the expected properties of poly(this compound) synthesized by solution polymerization?

A3: The polymer obtained from the solution polymerization of the monopotassium salt of this compound is reported to be soluble in water but insoluble in common organic solvents like dimethyl sulfoxide.[2] Characterization is typically performed using techniques such as FT-IR, NMR, DSC, and TGA.[2]

Q4: How does high-pressure polymerization of ADCA compare to traditional methods?

A4: High-pressure polymerization offers a significant advantage in terms of reaction time and efficiency. Traditional solid-state polymerization using γ-radiation can take over 10 days and results in very low yields (around 5.5%). In contrast, high-pressure polymerization at ~6 GPa can produce oligomers (n=8) in less than 2 minutes.[3]

Q5: What are the key safety precautions to consider when working with this compound and its polymerization?

A5: this compound is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The polymerization reactions, especially under high pressure, should be carried out with appropriate safety shields and following established safety protocols for high-pressure experiments.

Data Presentation

The following tables summarize the available quantitative data on the polymerization of this compound. Note that detailed systematic studies on the effect of various parameters are limited in the publicly available literature.

Table 1: Solution Polymerization of this compound Monopotassium Salt

ParameterValueObservationReference
InitiatorBenzoyl PeroxideEffective for initiating polymerization.[2]
Temperature90 °CReaction carried out in an oil bath.[2]
SolventNot specified, but polymer soluble in waterThe polymer is insoluble in DMSO.[2]
Product SolubilitySoluble in water, insoluble in common organic solvents-[2]

Table 2: High-Pressure Polymerization of this compound

ParameterValueObservationReference
Pressure~6 GPaInduces rapid polymerization.[3]
Reaction Time< 2 minutesSignificantly faster than radiation methods.[3]
ProductOligomer (n=8)Confirmed by MALDI-TOF mass spectrometry.[3]
YieldHigh (implied)A significant improvement over low-yield radiation methods.[3]

Experimental Protocols

Protocol 1: Solution Polymerization of this compound Monopotassium Salt

This protocol is based on the reported solution polymerization of the monopotassium salt of ADCA.[2]

Materials:

  • This compound monopotassium salt (ADCA-K)

  • Benzoyl peroxide (initiator)

  • Dimethyl sulfoxide (DMSO, for purification)

  • Deionized water (solvent for polymer)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Monomer Preparation: If starting from ADCA, prepare the monopotassium salt. Otherwise, use commercially available ADCA-K.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known amount of ADCA-K in a suitable volume of an appropriate solvent (the original study does not specify the reaction solvent, but the polymer is water-soluble).

  • Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Initiator Addition: Add the desired amount of benzoyl peroxide (e.g., 0.1-1.0 mol% relative to the monomer) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 90°C in a preheated oil bath with continuous stirring under an inert atmosphere.

  • Reaction Time: Allow the polymerization to proceed for a set amount of time (e.g., several hours). The optimal reaction time may need to be determined experimentally.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the solution to a non-solvent. Since the polymer is water-soluble, a polar organic solvent in which the polymer is insoluble could be used.

    • The monomer is soluble in DMSO, while the polymer is not. Therefore, washing the crude product with DMSO can help remove unreacted monomer.[2]

    • Collect the polymer by filtration.

    • Wash the collected polymer with the non-solvent to remove any remaining impurities.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization: Characterize the obtained polymer using techniques such as FT-IR, NMR, GPC (if a suitable solvent is found), DSC, and TGA.

Protocol 2: High-Pressure Polymerization of this compound

This protocol is a general guideline based on the reported high-pressure polymerization of ADCA.[3] Specific procedures will depend on the available high-pressure apparatus (e.g., a diamond anvil cell).

Materials:

  • This compound (ADCA), recrystallized

  • High-pressure apparatus (e.g., diamond anvil cell - DAC)

  • Gasket material

  • Pressure calibration standard (e.g., ruby fluorescence)

  • Microscope for sample loading and observation

Procedure:

  • Sample Preparation: Prepare a small, high-quality crystal of recrystallized ADCA.

  • DAC Loading:

    • Prepare the gasket by indenting it and drilling a sample chamber.

    • Place a pressure calibrant (e.g., a ruby chip) into the sample chamber.

    • Carefully place the ADCA crystal into the sample chamber.

    • Seal the DAC.

  • Pressurization:

    • Mount the DAC in the pressure-generating device.

    • Gradually increase the pressure on the sample.

    • Monitor the pressure in situ using the pressure calibrant (e.g., by measuring the fluorescence shift of the ruby).

    • Increase the pressure to the target of approximately 6 GPa.

  • Reaction:

    • Hold the sample at the target pressure for the desired reaction time (e.g., 2 minutes).

    • The polymerization may be accompanied by a visible change in the sample (e.g., color change).

  • Depressurization and Sample Recovery:

    • Slowly release the pressure from the DAC.

    • Carefully open the DAC and recover the sample.

  • Characterization:

    • Dissolve the recovered sample in a suitable solvent.

    • Analyze the product using techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to determine the degree of oligomerization.

Visualizations

experimental_workflow cluster_prep Monomer Preparation cluster_solution Solution Polymerization cluster_hp High-Pressure Polymerization cluster_analysis Product Isolation & Analysis start Start synth_adca Synthesize ADCA (from α,β-dibromosuccinic acid) start->synth_adca purify_adca Purify ADCA (Recrystallization) synth_adca->purify_adca char_adca Characterize Monomer (NMR, MP, XRD) purify_adca->char_adca dissolve Dissolve ADCA in Solvent char_adca->dissolve load_dac Load ADCA into High-Pressure Cell char_adca->load_dac degas Deoxygenate Solution dissolve->degas add_initiator Add Initiator (e.g., Benzoyl Peroxide) degas->add_initiator heat Heat to Reaction Temp. (e.g., 90°C) add_initiator->heat polymerize Polymerize for Set Time heat->polymerize isolate Isolate & Purify Polymer polymerize->isolate pressurize Pressurize to Target Pressure (e.g., 6 GPa) load_dac->pressurize react Hold at Pressure for Set Time (e.g., <2 min) pressurize->react depressurize Depressurize and Recover Sample react->depressurize depressurize->isolate char_poly Characterize Polymer/Oligomer (FTIR, NMR, GPC, TGA, MALDI-TOF) isolate->char_poly troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low/No Polymer Yield cause1 Ineffective Initiation problem->cause1 cause2 Inhibitors Present problem->cause2 cause3 Oxygen Inhibition problem->cause3 cause4 Low Temperature problem->cause4 cause5 Monomer Impurity problem->cause5 sol1 Optimize Initiator Concentration cause1->sol1 sol2 Purify Monomer cause2->sol2 sol3 Deoxygenate System cause3->sol3 sol4 Ensure Correct Reaction Temperature cause4->sol4 sol5 Verify Monomer Purity cause5->sol5

References

Troubleshooting low reactivity of acetylenedicarboxylic acid in cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low reactivity with acetylenedicarboxylic acid (ADCA) in cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cycloaddition reaction with this compound (ADCA) showing low to no conversion?

A1: The reactivity of ADCA as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, is highly dependent on several factors. Low conversion is often traced back to one of the following:

  • Insufficient Dienophile Activation: While ADCA possesses electron-withdrawing carboxyl groups, it is often less reactive than its ester derivatives, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD).[1] The free acid protons can also complicate reaction mechanisms, especially when using acid-sensitive substrates or catalysts.

  • Poor Diene Reactivity: The reaction rate is significantly increased when the diene has electron-donating groups (e.g., alkyl, alkoxy) and can readily adopt the required s-cis conformation for the reaction to occur.[2][3][4]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration are critical. ADCA has limited solubility in many common organic solvents, which can severely hinder the reaction rate.

  • Reaction Mechanism: With certain dienes, such as furans, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pathway, which can have a higher activation energy.[5][6][7]

Q2: Should I use this compound (ADCA) or its ester, dimethyl acetylenedicarboxylate (DMAD)?

A2: For general synthetic purposes, dimethyl acetylenedicarboxylate (DMAD) is often preferred. DMAD is a highly electrophilic and widely used dienophile in cycloaddition reactions.[1] The ester groups are more effective at activating the alkyne for a typical Diels-Alder reaction. ADCA is a solid with a high melting point (decomposes at 180-187 °C), while DMAD is a liquid, which can make homogeneous reaction conditions easier to achieve. Use ADCA when the carboxylic acid functionalities are specifically required for the final product or subsequent synthetic steps.

Q3: How can I increase the reaction rate and yield?

A3: To improve reaction outcomes, consider the following strategies:

  • Use a Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or ethylaluminum dichloride (EtAlCl₂) can coordinate to the carbonyl oxygen of the dienophile, making it more electron-deficient and thus more reactive.[8][9]

  • Increase Temperature: Diels-Alder reactions are often thermally initiated.[10] Increasing the temperature will increase the reaction rate, although it may also lead to the formation of side products or decomposition.

  • Apply High Pressure: For particularly stubborn reactions, high pressure (e.g., ~5-6 GPa) has been shown to facilitate reactions of ADCA, even in the solid state.[11][12]

  • Change the Solvent: The choice of solvent can influence reaction rates and selectivity.[13] Polar aprotic solvents like DMF or DMSO can be effective, but solvent choice should be optimized based on the solubility of your specific substrates.[14][15]

  • Modify the Diene: Employing a more electron-rich diene will accelerate the reaction.[2][4]

Q4: What is the role of the diene's conformation?

A4: The Diels-Alder reaction requires the diene to be in the s-cis conformation to allow for the concerted formation of the new six-membered ring.[3][10] Acyclic dienes exist in equilibrium between the more stable s-trans and the reactive s-cis conformers.[4] If the diene is sterically hindered or locked in an s-trans conformation (e.g., in some cyclic systems), the reaction will not proceed.[4] Conversely, dienes locked in the s-cis conformation, like cyclopentadiene, are highly reactive.[3]

Troubleshooting Guide for Low Reactivity

Use the following flowchart and table to diagnose and resolve issues with your cycloaddition reaction.

TroubleshootingFlowchart start_node Problem: Low or No Product path_node1 path_node1 start_node->path_node1 check_node check_node solution_node solution_node path_node check_dienophile Is ADCA the best choice? Are there solubility issues? path_node1->check_dienophile Step 1: Evaluate Dienophile check_diene Is the diene electron-rich? Can it adopt s-cis conformation? path_node1->check_diene Step 2: Evaluate Diene check_conditions Are conditions optimal? path_node1->check_conditions Step 3: Evaluate Conditions check_dienophile->check_diene No, ADCA is required sol_dienophile_ester Solution: Switch to DMAD or another acetylenedicarboxylate ester. check_dienophile->sol_dienophile_ester Yes check_diene->check_conditions Yes sol_diene Solution: Use a more electron-rich diene (add EDGs). Ensure diene is not locked s-trans. check_diene->sol_diene No sol_conditions Solution: 1. Increase temperature. 2. Screen solvents (e.g., DMF, Toluene). 3. Add a Lewis Acid catalyst. 4. Consider high-pressure conditions. check_conditions->sol_conditions No end_node Successful Cycloaddition sol_dienophile_ester->end_node Re-run Experiment sol_diene->end_node Re-run Experiment sol_conditions->end_node Re-run Experiment

Caption: Troubleshooting flowchart for low ADCA reactivity.

ProblemPossible CauseRecommended Solution
No Reaction / Very Low Yield Poor Dienophile Activity: this compound (ADCA) can be a sluggish dienophile.If the carboxylic acid groups are not essential, switch to the more reactive dimethyl acetylenedicarboxylate (DMAD).[1]
Poor Diene Activity: The diene is electron-poor or cannot adopt the required s-cis conformation.Use a diene with electron-donating groups (EDGs) like alkyl or alkoxy substituents.[3] Avoid dienes that are sterically locked in the s-trans conformation.[4]
Inadequate Reaction Conditions: Low temperature or poor solubility of reactants.Systematically increase the reaction temperature. Screen a panel of solvents to improve solubility, including polar aprotic options like DMF, DMSO, or acetonitrile, and non-polar options like toluene.[14]
Slow Reaction Rate High Activation Energy: The uncatalyzed reaction has a high energy barrier.Introduce a Lewis acid catalyst (e.g., AlCl₃, EtAlCl₂, MeAlCl₂) to lower the LUMO energy of the dienophile and accelerate the reaction.[8][13]
Reaction Stalls Reversibility: The Diels-Alder reaction can be reversible (retro-Diels-Alder), especially at high temperatures.Perform the reaction at the lowest temperature that allows for a reasonable rate to favor the cycloadduct thermodynamically.
Multiple Products / Low Selectivity Side Reactions: High temperatures or incompatible catalysts may lead to decomposition or side reactions.Lower the reaction temperature. If using a catalyst, ensure it is compatible with all functional groups on the substrates. In some cases, Lewis acids can inhibit cycloaddition.[13]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Diene (e.g., an electron-rich diene like 2,3-dimethyl-1,3-butadiene)

  • Dienophile (this compound or its diester derivative)

  • Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere setup (e.g., Nitrogen or Argon line, Schlenk flask)

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_reagents Dry glassware and reagents. Prepare inert atmosphere. dissolve Dissolve diene and dienophile in anhydrous solvent. prep_reagents->dissolve cool Cool solution (e.g., to 0 °C or -78 °C). dissolve->cool add_catalyst Slowly add Lewis acid catalyst under inert atmosphere. cool->add_catalyst react Allow to warm to RT or reflux. Monitor reaction by TLC/GC-MS. add_catalyst->react quench Quench reaction carefully (e.g., with water or sat. NaHCO₃). react->quench extract Extract with organic solvent. quench->extract dry_concentrate Dry organic layer and concentrate under vacuum. extract->dry_concentrate purify Purify product via chromatography or recrystallization. dry_concentrate->purify final_product final_product purify->final_product Characterize Product (NMR, MS, IR)

Caption: General workflow for a cycloaddition experiment.

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 eq) and the anhydrous solvent to an oven-dried flask equipped with a magnetic stir bar.

  • Addition of Diene: Add the diene (1.0 - 1.2 eq) to the solution.

  • Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Slowly add the Lewis acid catalyst (0.1 - 1.0 eq) portion-wise, monitoring for any exotherm.

  • Reaction: Allow the reaction to stir at the optimized temperature (can range from 0 °C to the reflux temperature of the solvent). Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation to yield the desired cycloadduct.

Signaling Pathways & Logical Relationships

Lewis Acid Catalysis Mechanism

Lewis acids enhance the reactivity of dienophiles by withdrawing electron density from the π-system. This lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap between the diene's HOMO and the dienophile's LUMO, which accelerates the reaction.[9]

LewisAcidCatalysis dienophile Dienophile (e.g., ADCA) activated_complex Activated Complex (More Electrophilic) dienophile->activated_complex Coordination to Carbonyl Oxygen lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->activated_complex transition_state Lower Energy Transition State activated_complex->transition_state diene Diene (Electron Rich) diene->transition_state [4+2] Cycloaddition product Cycloadduct transition_state->product Faster Reaction

Caption: Mechanism of Lewis acid catalysis in cycloadditions.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Acetylenedicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of acetylenedicarboxylic acid derivatives is crucial for advancements in medicinal chemistry, materials science, and organic synthesis. Mass spectrometry stands as a powerful analytical tool for the elucidation of the structure and purity of these compounds. This guide provides a comparative overview of various mass spectrometric techniques for the analysis of this compound derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparison of Ionization Techniques and Mass Analyzers

The choice of ionization technique and mass analyzer is paramount in obtaining high-quality mass spectra that are informative for structural confirmation and impurity profiling. Electron Ionization (EI), Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization methods, each with distinct advantages and limitations. High-resolution mass analyzers such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide accurate mass measurements, which are indispensable for determining elemental compositions.

Table 1: Comparison of Ionization Techniques for this compound Derivatives

Ionization TechniqueTypical AnalytesIonization PrincipleFragmentationKey AdvantagesKey Disadvantages
Electron Ionization (EI) Volatile, thermally stable, low to medium polarity derivatives (e.g., simple esters)High-energy electron beam causes electron ejectionExtensive and reproducibleProvides detailed structural information through fragmentation patterns.Often leads to the absence of a molecular ion, not suitable for thermally labile or non-volatile compounds.
Electrospray Ionization (ESI) Polar and ionizable derivatives (e.g., amides, larger esters, salts)Formation of charged droplets followed by solvent evaporationSoft ionization, minimal fragmentation; can be induced (MS/MS)Excellent for polar and high molecular weight compounds, easily coupled with liquid chromatography (LC).[1]Sensitive to contaminants like alkali metals; not ideal for non-polar compounds.[2]
Atmospheric Pressure Chemical Ionization (APCI) Less polar, thermally stable derivativesCorona discharge ionizes solvent molecules, which then ionize the analyteGenerally soft, produces protonated moleculesSuitable for less polar compounds not amenable to ESI.[2]Can be less sensitive than ESI for highly polar or ionic compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Wide range of derivatives, including non-volatile and complex moleculesLaser energy absorbed by a matrix desorbs and ionizes the analyteSoft ionization, minimal fragmentationHigh sensitivity, tolerant to salts, suitable for complex mixtures and imaging.[3]Matrix interference in the low mass range can be a challenge.

Table 2: Comparison of High-Resolution Mass Analyzers

Mass AnalyzerPrincipleResolutionMass AccuracyScan SpeedKey Advantages
Quadrupole Time-of-Flight (Q-TOF) Quadrupole for ion selection, TOF for m/z measurementHigh (up to 40,000)High (< 5 ppm)FastGood sensitivity and fast acquisition rates.
Orbitrap Ions trapped in an electrostatic fieldVery High (> 100,000)Very High (< 2 ppm)SlowerExcellent mass accuracy and resolution, leading to high confidence in elemental composition determination.

Fragmentation Patterns of this compound Derivatives

Understanding the fragmentation behavior of this compound derivatives is key to their structural elucidation. The fragmentation pathways are highly dependent on the ionization method and the nature of the derivative.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, this compound esters typically undergo fragmentation through cleavage of the ester group. Common fragmentation pathways include the loss of an alkoxy radical (-OR) and the loss of an alkoxycarbonyl radical (-COOR).

Table 3: Prominent EI-MS Fragment Ions for Simple Acetylenedicarboxylate Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
Dimethyl acetylenedicarboxylate C₆H₆O₄142.11142111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺), 59 ([COOCH₃]⁺)
Diethyl acetylenedicarboxylate C₈H₁₀O₄170.16170125 ([M-OC₂H₅]⁺), 97 ([M-COOC₂H₅]⁺), 73 ([COOC₂H₅]⁺)

Data sourced from NIST Mass Spectrometry Data Center.

EI_Fragmentation_of_Diethyl_Acetylenedicarboxylate M+. [C8H10O4]+. m/z 170 Fragment1 [M-OC2H5]+ m/z 125 M+.->Fragment1 - .OC2H5 Fragment2 [M-COOC2H5]+ m/z 97 M+.->Fragment2 - .COOC2H5 Fragment3 [COOC2H5]+ m/z 73 M+.->Fragment3 cleavage

Figure 1: Proposed EI fragmentation of diethyl acetylenedicarboxylate.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[1] Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) is required to induce fragmentation for structural analysis.

For this compound amides in positive ion mode , fragmentation often involves the cleavage of the amide bond. In negative ion mode , deprotonated esters and amides can undergo fragmentation via loss of the corresponding alcohol/amine or decarboxylation.

ESI_MSMS_Workflow cluster_source ESI Source cluster_ms1 First Mass Analyzer (Q1) cluster_collision Collision Cell (q2) cluster_ms2 Second Mass Analyzer (Q3/TOF) Sample Analyte in Solution Ionization [M+H]+ or [M-H]- Sample->Ionization Precursor_Selection Isolate Precursor Ion Ionization->Precursor_Selection CID Fragment Ion Generation Precursor_Selection->CID Fragment_Analysis Analyze Product Ions CID->Fragment_Analysis Spectrum Spectrum Fragment_Analysis->Spectrum Generate MS/MS Spectrum

Figure 2: General workflow for ESI-MS/MS analysis.

Experimental Protocols

Sample Preparation for ESI-MS

A general protocol for preparing this compound derivatives for ESI-MS analysis is as follows:

  • Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent such as methanol (B129727), acetonitrile (B52724), or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the LC mobile phase, typically a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization.

  • Filtration: If any particulate matter is present, filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC-MS system.

MALDI-MS Sample Preparation (Dried-Droplet Method)

The choice of matrix is critical for successful MALDI-MS analysis. For small molecules like this compound derivatives, α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are common choices.[4] 1,5-Diaminonaphthalene (DAN) can also be a suitable matrix.[5]

  • Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Sample Solution: Prepare a solution of the analyte at a concentration of approximately 1 mg/mL in a compatible solvent.

  • Spotting: Mix the analyte and matrix solutions in a 1:1 to 1:10 (v/v) ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a crystalline spot.

Concluding Remarks

The selection of the most appropriate mass spectrometric technique for the characterization of this compound derivatives depends on the specific properties of the analyte and the analytical question at hand. For volatile and thermally stable simple esters, EI-MS provides detailed structural information through its reproducible fragmentation patterns. For a broader range of derivatives, including polar, non-volatile, and thermally labile compounds, soft ionization techniques such as ESI and MALDI are superior. ESI, particularly when coupled with LC-MS/MS, offers a powerful platform for the analysis of complex mixtures and provides tunable fragmentation for structural elucidation. APCI is a valuable alternative for less polar derivatives. MALDI-TOF is highly sensitive and tolerant to complex sample matrices. The use of high-resolution mass analyzers like Q-TOF and Orbitrap is strongly recommended for unambiguous molecular formula determination. By understanding the principles and fragmentation behaviors outlined in this guide, researchers can effectively leverage mass spectrometry to accelerate their research and development efforts involving this compound derivatives.

References

A Comparative Guide to the 13C NMR Analysis of Acetylenedicarboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the 13C NMR Spectra of Acetylenedicarboxylic Acid and its Dimethyl, Diethyl, and Di-tert-butyl Esters.

This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its corresponding dimethyl, diethyl, and di-tert-butyl esters. Understanding the subtle shifts in the 13C NMR spectra of these closely related compounds is crucial for their characterization, purity assessment, and the analysis of reaction outcomes in synthetic chemistry. This document presents a summary of their 13C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a visual representation of their structural relationships.

13C NMR Chemical Shift Comparison

The 13C NMR chemical shifts provide a distinct fingerprint for each of the analyzed compounds. The table below summarizes the key chemical shifts (in ppm) for this compound and its esters. The data has been compiled from various spectral databases and literature sources.

Compound NameStructureCarboxylic/Ester Carbonyl (C=O)Acetylenic Carbon (C≡C)O-CH3 / O-CH2- / -O-C(CH3)3-CH3Solvent
This compoundHOOC-C≡C-COOH~154.1~75.4--Acetone-d6
Dimethyl AcetylenedicarboxylateCH3OOC-C≡C-COOCH3~152.5~74.5~53.0-CDCl3
Diethyl AcetylenedicarboxylateCH3CH2OOC-C≡C-COOCH2CH3~152.0~74.9~62.9~13.8CDCl3
Di-tert-butyl Acetylenedicarboxylate(CH3)3COOC-C≡C-COOC(CH3)3~150.8~76.2~84.5~27.8CDCl3

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument parameters. The provided values are representative.

Experimental Protocol for 13C NMR Analysis

The following is a generalized experimental protocol for obtaining 13C NMR spectra for small organic molecules like this compound and its esters.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the solid sample or measure 20-100 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl3), Acetone-d6, or Deuterium (B1214612) Oxide (D2O)) in a clean, dry 5 mm NMR tube. The choice of solvent should be based on the solubility of the analyte and its chemical inertness.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum. For aqueous solutions, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) can be used.

  • Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • The 13C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for 1H frequency).

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp spectral lines.

  • Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A range of approximately 0 to 220 ppm is typically sufficient for most organic molecules.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds between scans is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve a good signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks if quantitative analysis is required (note that standard proton-decoupled 13C NMR is not inherently quantitative without specific experimental setup).

  • Analyze the chemical shifts of the peaks to identify the different carbon environments in the molecule.

Structural Relationships and Esterification Pathway

The following diagram illustrates the simple esterification relationship between this compound and its corresponding esters. This represents a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.

Esterification_Pathway cluster_alcohols Reacts with Acid This compound HOOC-C≡C-COOH MeOH Methanol EtOH Ethanol tBuOH tert-Butanol Ester1 Dimethyl Acetylenedicarboxylate CH₃OOC-C≡C-COOCH₃ Ester2 Diethyl Acetylenedicarboxylate CH₃CH₂OOC-C≡C-COOCH₂CH₃ Ester3 Di-tert-butyl Acetylenedicarboxylate (CH₃)₃COOC-C≡C-COOC(CH₃)₃ MeOH->Ester1 + H⁺ EtOH->Ester2 + H⁺ tBuOH->Ester3 + H⁺

Caption: Esterification of this compound.

Comparing the reactivity of acetylenedicarboxylic acid and maleic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of Acetylenedicarboxylic Acid and Maleic Anhydride (B1165640) for Researchers

Published: December 21, 2025

This guide provides a detailed, objective comparison of the chemical reactivity of this compound and maleic anhydride, two common and structurally related building blocks in organic synthesis. The comparison focuses on three key reaction classes: cycloadditions, nucleophilic additions, and esterifications. Experimental data, detailed protocols, and mechanistic diagrams are provided to support the analysis, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction to the Compounds

This compound (ADCA) and maleic anhydride (MA) are both four-carbon dicarboxylic acid derivatives, making them valuable synthons for introducing this functionality into larger molecules. Their primary structural difference—an alkyne in ADCA versus a cis-alkene within a cyclic anhydride in MA—dictates their distinct reactivity profiles.

  • This compound (ADCA): A crystalline solid featuring a carbon-carbon triple bond flanked by two carboxylic acid groups. The triple bond is highly electron-deficient, making it a potent electrophile and an active dienophile.

  • Maleic Anhydride (MA): A white crystalline solid with a five-membered ring containing an anhydride functional group and a carbon-carbon double bond. The cyclic structure locks the dienophile in the reactive s-cis conformation, and the powerful electron-withdrawing effect of the anhydride moiety makes the double bond exceptionally electrophilic.[1][2][3]

Cycloaddition Reactions: The Diels-Alder Reaction

Both molecules are excellent dienophiles in [4+2] Diels-Alder cycloadditions, a cornerstone of six-membered ring synthesis. However, their performance and reaction kinetics can differ significantly.

Maleic anhydride is considered a classic and highly reactive dienophile.[2][4] Its reactivity stems from two key features: the electron-withdrawing anhydride group that lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, and its rigid cyclic structure that eliminates the entropic penalty associated with achieving the necessary s-cis conformation for reaction.[3] this compound and its esters are also effective dienophiles due to the electron-withdrawing nature of the carboxyl groups activating the triple bond.[5]

Comparative Experimental Data: Diels-Alder Reactions

The following table summarizes kinetic data for the Diels-Alder reaction of maleic anhydride and a derivative of this compound with representative dienes. Direct kinetic comparisons for the free acids are scarce, but data from their esters provide a reliable proxy for dienophile reactivity.

DienophileDieneSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea)
Maleic AnhydrideIsopreneSupercritical CO₂60Varies with concentrationNot specified
Maleic AnhydrideCyclopentadiene (B3395910)Ethyl Acetate (B1210297)/HexaneRoom Temp.Rapid, qualitativeNot specified
Dimethyl Acetylenedicarboxylate1-Phenyl-1,3-butadieneCH₂Cl₂Room Temp.Diastereomeric ratio suggests kinetic controlNot specified

Data compiled from various sources. Direct comparison is challenging due to differing reaction conditions. The reaction between maleic anhydride and cyclopentadiene is known to be extremely rapid at room temperature.[6]

Experimental Protocol: Diels-Alder Reaction of Maleic Anhydride with Anthracene (B1667546)

This protocol describes a common undergraduate laboratory synthesis that illustrates the Diels-Alder reaction.

  • Reagent Preparation: In a 25-mL round-bottomed flask, combine 0.80 g of anthracene and 0.40 g of maleic anhydride. Add boiling chips.

  • Solvent Addition: Under a fume hood, add 10 mL of xylene to the flask and immediately attach a reflux condenser fitted with a drying tube.

  • Reaction: Heat the mixture to a steady reflux (approx. 185-200°C) using a heating mantle for 30 minutes. The disappearance of the initial yellow color indicates product formation.[2]

  • Isolation: Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete crystallization.[2]

  • Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two 3 mL portions of cold ethyl acetate to remove any unreacted starting materials.[2]

  • Analysis: Allow the product to air dry before determining its mass, calculating the percent yield, and measuring its melting point (expected: 261-262°C).[2]

Logical Flow: Diels-Alder Reaction

Diels_Alder Diene Diene (s-cis conformation) TS Concerted [4+2] Transition State Diene->TS Dienophile Dienophile (ADCA or MA) Dienophile->TS Product Cyclohexene Derivative TS->Product New σ-bonds form

Caption: General workflow for a [4+2] Diels-Alder cycloaddition reaction.

Nucleophilic Addition Reactions

The electrophilic nature of both molecules extends beyond cycloadditions to include reactions with nucleophiles. Here, their reactivity pathways diverge significantly due to their different functional groups.

  • Maleic Anhydride: The primary sites for nucleophilic attack are the highly electrophilic carbonyl carbons of the anhydride.[1] Nucleophiles like alcohols or amines readily attack one of the carbonyls, leading to a rapid, irreversible ring-opening to form a derivative containing both an ester/amide and a carboxylic acid.[7][8][9][10] This reaction typically occurs under mild conditions without a catalyst.[8][9][10]

  • This compound: The primary site for nucleophilic addition is the electron-deficient triple bond. This is a form of Michael addition. The carboxylic acid groups themselves can undergo nucleophilic acyl substitution, but this requires activation as the hydroxyl group is a poor leaving group.[11][12]

Experimental Protocol: Ring-Opening of Maleic Anhydride with an Amine

This general protocol outlines the reaction of a poly(maleic anhydride) copolymer with an amine nucleophile, which proceeds under mild conditions.

  • Dissolution: Dissolve the poly(isobutylene-alt-maleic anhydride) polymer in a suitable solvent like THF or DMF.

  • Nucleophile Addition: Add the amine nucleophile (e.g., an amino-terminated PEG) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction (anhydride ring-opening to form an amide and a carboxylic acid) is typically complete within a few hours.[8][9]

  • Analysis: The product can be characterized by FT-IR spectroscopy, observing the disappearance of the anhydride C=O stretches (around 1780 and 1850 cm⁻¹) and the appearance of amide and carboxylic acid C=O stretches.[8]

Reaction Mechanisms: Nucleophilic Attack

Nucleophilic_Addition cluster_MA Maleic Anhydride Pathway cluster_ADCA This compound Pathway MA Maleic Anhydride Attack_MA Attack on Carbonyl Carbon MA->Attack_MA Nu_MA Nucleophile (e.g., R-OH, R-NH₂) Nu_MA->Attack_MA Product_MA Ring-Opened Product (Monoester/Monoamide + COOH) Attack_MA->Product_MA Irreversible ADCA ADCA Attack_ADCA Attack on Alkyne Carbon (Michael Addition) ADCA->Attack_ADCA Nu_ADCA Nucleophile Nu_ADCA->Attack_ADCA Product_ADCA Alkene Product Attack_ADCA->Product_ADCA

Caption: Contrasting pathways for nucleophilic attack on the two molecules.

Esterification Reactions

The formation of esters from these two precursors follows fundamentally different pathways, reflecting their distinct functional groups.

  • Maleic Anhydride: Esterification is a two-stage process.[13]

    • Stage 1 (Fast): Rapid, non-catalytic, exothermic ring-opening by one equivalent of alcohol to form a monoester. This reaction is essentially complete before the second stage begins.

    • Stage 2 (Slow): A much slower, reversible Fischer esterification of the remaining carboxylic acid group.[14][15] This step requires an acid catalyst (e.g., sulfuric acid) and the removal of water to drive the reaction to completion.[13][16][17]

  • This compound: Undergoes a standard Fischer esterification with two equivalents of alcohol. The reaction is reversible and requires an acid catalyst and removal of water. Both carboxylic acid groups are esterified under the same conditions.[15]

Comparative Experimental Data: Esterification Kinetics

The table below highlights the kinetic differences in the esterification of maleic anhydride.

ReactantAlcoholCatalystTemperature (K)Reaction Order (Stage 2)Key Finding
Maleic AnhydrideHexan-1-olH₂SO₄393First order w.r.t monoesterRate is directly proportional to catalyst concentration.[16][17]
Maleic AnhydrideButan-1-olH₂SO₄383-413Second order w.r.t acid & alcoholThe second stage (monoester to diester) is the rate-limiting step.
Acetic Acid (proxy for COOH)EthanolH₂SO₄323-333Second order (overall)Reversible reaction, conversion depends on molar ratios and temperature.[18]
Experimental Protocol: Two-Stage Esterification of Maleic Anhydride

This protocol describes the synthesis of a dialkyl maleate.

  • Stage 1 - Monoester Formation: In a thermostated semi-batch reactor equipped with a stirrer and condenser, add maleic anhydride and one equivalent of the desired alcohol (e.g., hexan-1-ol). The exothermic reaction proceeds rapidly without a catalyst to form the monoester.

  • Stage 2 - Diester Formation: Add the second equivalent of alcohol and a catalytic amount of sulfuric acid (e.g., 0.1 mass %).[17] Heat the mixture to reflux (e.g., 393 K).[17] If possible, use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium toward the diester product.

  • Monitoring: The progress of the second stage can be monitored by periodically taking samples and determining the acid number via titration.[17]

  • Workup: Once the reaction is complete (acid number is minimal), cool the mixture, wash with a basic solution (e.g., NaHCO₃) to neutralize the catalyst, wash with water, dry the organic layer, and purify the diester by distillation or chromatography.

Logical Flow: Esterification Pathways

Esterification cluster_MA_ester Maleic Anhydride Esterification cluster_ADCA_ester ADCA Esterification (Fischer) MA_start Maleic Anhydride Monoester Monoester MA_start->Monoester +1 R-OH (Fast, No Catalyst) Diester_MA Diester Product Monoester->Diester_MA +1 R-OH (Slow, Acid Catalyst, -H₂O) ADCA_start ADCA Diester_ADCA Diester Product ADCA_start->Diester_ADCA +2 R-OH (Reversible, Acid Catalyst, -H₂O)

Caption: Comparison of esterification workflows for the two reagents.

Summary and Conclusion

The reactivity of this compound and maleic anhydride, while both rooted in their electron-deficient nature, manifests in distinct and complementary ways.

FeatureThis compound (ADCA)Maleic Anhydride (MA)
Primary Electrophilic Site Carbon-carbon triple bondAnhydride carbonyl carbons, C=C double bond
Diels-Alder Reactivity Good dienophileExcellent, highly reactive dienophile[2][3]
Nucleophilic Addition Michael-type addition across the alkyneRapid, irreversible anhydride ring-opening[7][8]
Esterification Pathway Standard one-step Fischer esterificationTwo-step: rapid ring-opening then slow Fischer esterification[13]
Key Advantage Provides a linear, unsaturated C4-diester/diacid backboneProvides a cis-configured C4 backbone; anhydride allows for facile, catalyst-free mono-functionalization

References

A Comparative Guide to the Reaction Mechanisms of Acetylenedicarboxylic Acid: Insights from Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetylenedicarboxylic acid (ADCA), a simple yet versatile organic compound, serves as a crucial building block in the synthesis of a wide array of molecules, including heterocyclic compounds and polymers. Understanding its reaction mechanisms is paramount for controlling reaction outcomes and designing novel synthetic pathways. This guide provides an objective comparison of the computationally elucidated reaction mechanisms of this compound, focusing on decarboxylation, cycloaddition, and polymerization reactions. The information presented is supported by experimental and computational data from recent studies.

Decarboxylation Mechanisms

The thermal decomposition of this compound via decarboxylation is a fundamental reaction, and its mechanism has been investigated in detail both experimentally and computationally.

A study combining in-situ FT-IR spectroscopy and Density Functional Theory (DFT) has provided significant insights into the decarboxylation of aqueous this compound. The reaction kinetics were studied under hydrothermal conditions (80-160 °C and 275 bar) across a pH range of 0.97-8.02.[1]

Experimental Protocols: The experimental setup involved an FT-IR spectroscopy flow reactor with sapphire windows to monitor the reaction in situ. Solutions of this compound, its monopotassium salt, and dipotassium (B57713) salt were prepared at a concentration of 0.25 molal. The pH of the solutions was adjusted to study the decarboxylation of the neutral acid, monoanion, and dianion. First-order (or pseudo-first-order) rate constants and Arrhenius parameters were determined from the experimental data.[1]

Computational Methodology: The decarboxylation mechanisms were analyzed using DFT at the B3LYP/6-31+G(d) level of theory. Transition state structures were located for the neutral acid and its monoanion. The calculations were performed for both the gas phase and in aqueous solution, with the latter incorporating at least one water molecule in the transition state.[1]

Data Presentation:

Table 1: Comparison of Experimental and Calculated Activation Energies for Decarboxylation

SpeciesExperimental Activation Energy (kcal/mol)Calculated Activation Energy (gas phase, kcal/mol)Calculated Activation Energy (aqueous, with H₂O, kcal/mol)
Neutral Acid (HO₂CC≡CCO₂H)30.6 ± 1.2[1]32.2[1]29.9[1]
Monoanion (HO₂CC≡CCO₂⁻)26.5 ± 1.0[1]36.4[1]Not Reported
Dianion (⁻O₂CC≡CCO₂⁻)34.4 ± 1.8[1]Not ReportedNot Reported

Source: Li, J., & Brill, T. B. (2002). Spectroscopy of Hydrothermal Reactions 20: Experimental and DFT Computational Comparison of Decarboxylation of Dicarboxylic Acids.[1]

The experimental decarboxylation rates follow the order: monoanion > neutral acid > dianion.[1] Computational results are consistent with experimental findings, showing that the presence of a water molecule in the transition state lowers the activation energy in the aqueous phase.[1]

Visualization of Decarboxylation Pathway:

Decarboxylation_Mechanism Decarboxylation of Neutral this compound Reactant HO₂CC≡CCO₂H TS Transition State (Four-membered ring) Reactant->TS ΔE‡ Product Propiolic Acid + CO₂ TS->Product

Caption: Gas-phase decarboxylation mechanism of neutral ADCA.

Aqueous_Decarboxylation_Mechanism Aqueous Decarboxylation of Neutral this compound Reactant HO₂CC≡CCO₂H + H₂O TS Transition State (Cyclic, with H₂O) Reactant->TS ΔE‡ Product Propiolic Acid + CO₂ + H₂O TS->Product

Caption: Aqueous-phase decarboxylation mechanism of neutral ADCA.

Cycloaddition Reaction Mechanisms

This compound and its esters, particularly dimethyl acetylenedicarboxylate (B1228247) (DMAD), are potent dienophiles in cycloaddition reactions, most notably the Diels-Alder reaction. Computational studies have been instrumental in elucidating the often complex, multi-step nature of these reactions.

DFT calculations have been employed to study the cycloaddition reactions of ADCA and DMAD with various dienes, revealing that the mechanism can be either concerted or stepwise.

Computational Methodology: The molecular mechanism for the cycloaddition reaction between 2-methylfuran (B129897) and this compound has been characterized using DFT at the B3LYP/6-31+G* level of theory.[2] Similarly, the cycloaddition of 1,3-butadienes with dimethyl acetylenedicarboxylate (DMAD) has been studied using DFT.[3]

Key Findings:

  • The reaction between 2-methylfuran and ADCA proceeds via a stepwise mechanism. The initial step is a nucleophilic attack from the C5 position of the furan (B31954) ring to one of the acetylenic carbons of ADCA, forming a zwitterionic intermediate. Subsequent ring closure yields the Diels-Alder adduct.[2]

  • For the reaction of 1,3-butadiene (B125203) with DMAD, both a concerted and a stepwise mechanism are competitive. The substitution of hydrogen atoms on the diene with electron-releasing methyl groups favors the stepwise, more polar mechanism.[3]

Visualization of Stepwise Cycloaddition Pathway:

Stepwise_Cycloaddition Stepwise Cycloaddition of 2-Methylfuran and ADCA Reactants 2-Methylfuran + ADCA Intermediate Zwitterionic Intermediate Reactants->Intermediate Nucleophilic Attack Product Diels-Alder Adduct Intermediate->Product Ring Closure

Caption: Stepwise mechanism for the cycloaddition of 2-methylfuran and ADCA.

Polymerization Mechanisms

The solid-state polymerization of this compound is another area where computational studies have provided valuable insights, particularly when combined with high-pressure experimental techniques.

Recent research has demonstrated that the solid-state polymerization of ADCA can be achieved efficiently at high pressures (~6 GPa), yielding an oligomer of n=8 in under two minutes, a significant improvement over traditional methods requiring long exposure to γ-radiation.[4][5]

Experimental Protocols: Single-crystal X-ray diffraction was used to determine the crystal structure of ADCA at increasing pressures up to 5.2 GPa. The reaction product was analyzed by matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry.[4]

Computational Methodology: Pixel calculations were used to evaluate the intermolecular interaction energies and how they change as a function of intermolecular distances under pressure, providing insight into the polymerization process.[4]

Key Findings:

  • The application of high pressure induces phase transitions in the crystal structure of ADCA prior to polymerization.[6]

  • The polymerization is facilitated by the increased proximity of the reacting molecules, although the mechanism may not strictly follow the topochemical rule based on reaction center distances, suggesting that molecular motion also plays a crucial role.[4]

  • MALDI-TOF analysis confirmed the formation of an n=8 oligomer with the loss of CO and O, indicating a complex reaction pathway.[4]

Visualization of the Polymerization Process:

Polymerization_Workflow High-Pressure Polymerization of ADCA cluster_experiment Experimental Workflow cluster_computation Computational Analysis ADCA_crystal ADCA Crystal High_Pressure Apply High Pressure (~6 GPa) ADCA_crystal->High_Pressure Polymer Oligomer (n=8) High_Pressure->Polymer Analysis MALDI-TOF Analysis Polymer->Analysis Crystal_Structure Crystal Structure at High P (X-ray) Pixel_Calc Pixel Calculations Crystal_Structure->Pixel_Calc Mechanism_Insight Insight into Polymerization Mechanism Pixel_Calc->Mechanism_Insight

Caption: Experimental and computational workflow for studying ADCA polymerization.

Conclusion

Computational studies, particularly when coupled with experimental data, provide a powerful lens through which to view the intricate reaction mechanisms of this compound. For decarboxylation, a water-assisted cyclic transition state is favored in aqueous solutions. In cycloaddition reactions, the mechanism can be finely tuned between concerted and stepwise pathways depending on the reactants. Finally, high-pressure studies combined with computational analysis are paving the way for more efficient polymerization processes. These mechanistic insights are invaluable for the rational design of synthetic strategies and the development of new materials and pharmaceuticals.

References

A Comparative Guide to Acetylenedicarboxylic Acid-Based MOFs: X-ray Diffraction Analysis and Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metal-Organic Frameworks (MOFs) based on acetylenedicarboxylic acid (ADC) with the well-established terephthalic acid (BDC) based MOF, UiO-66. The focus is on the structural properties determined by X-ray diffraction (XRD) and their impact on performance metrics such as surface area and carbon dioxide adsorption.

Introduction to this compound in MOF Chemistry

This compound (ADC), with its linear, rigid structure and the presence of a triple bond, presents a unique building block for the design of novel MOFs.[1][2] Despite its potential, the use of ADC as a linker has been somewhat limited compared to more common dicarboxylates like BDC. This is primarily due to the thermal sensitivity of the this compound precursor, which can pose challenges during solvothermal synthesis.[1][2] However, recent research has led to the successful synthesis of ADC-based MOFs with various metal centers, including zirconium (Zr), cerium (Ce), and hafnium (Hf), exhibiting interesting properties.[1][2]

This guide will delve into the crystallographic details of these ADC-based MOFs and compare them with the benchmark UiO-66, a Zr-based MOF constructed with the BDC linker. The comparison will highlight the influence of the linker on the resulting framework structure and its properties.

Comparative Analysis of Structural and Performance Data

The following tables summarize the key structural and performance data for selected ADC-based MOFs and the reference UiO-66.

MOFMetal CenterLinkerSpace GroupLattice Parameters (Å)Reference
UiO-66-ADC ZrADCFm-3ma = 20.7 (approx.)(Estimated)
Ce-ADC MOF CeADC--[1][2]
Hf-ADC MOF HfADC--[1][2]
UiO-66 ZrBDCFm-3ma = 20.7465[3]

Table 1. Comparison of Crystal Structure Data.

MOFMetal CenterLinkerBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g)Reference
UiO-66-ADC ZrADC---
Ce-ADC MOF CeADCHighHigh[1][2]
Hf-ADC MOF HfADCHighHigh[1][2]
UiO-66 ZrBDC≈ 1200 - 1700~3.66 (at 273 K, 1 bar)[3][4][5]
UiO-66-NH₂ ZrBDC-NH₂~1200 - 1400~3.93 (at 273 K, 1 bar)[5][6]

Table 2. Comparison of BET Surface Area and CO₂ Adsorption Capacity.

Note: Specific quantitative data for ADC-based MOFs is still emerging in the literature. The table will be updated as more data becomes available.

Experimental Protocols

General Synthesis of this compound-Based MOFs

The synthesis of ADC-based MOFs often requires milder conditions compared to their BDC counterparts due to the thermal sensitivity of the ADC linker. Room temperature or mechanochemical synthesis methods are often preferred.[1][2]

A typical solvothermal synthesis, adapted for ADC-based MOFs, would involve the following steps:

  • Reactant Preparation: A metal salt (e.g., ZrCl₄, Ce(NH₄)₂(NO₃)₆, or HfCl₄) and this compound are dissolved in a suitable solvent, often N,N-dimethylformamide (DMF).

  • Modulator Addition (Optional): A modulator, such as a monocarboxylic acid, may be added to control the crystallite size and morphology.

  • Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated at a relatively low temperature (e.g., 80-120 °C) for a specific duration (e.g., 24-72 hours).

  • Product Isolation and Activation: The resulting crystalline product is collected by filtration or centrifugation, washed with fresh solvent to remove unreacted precursors, and then activated by solvent exchange and/or heating under vacuum to remove guest molecules from the pores.

X-ray Diffraction Analysis

X-ray diffraction is a fundamental technique for the characterization of MOFs, providing information about their crystal structure, phase purity, and crystallinity.[7] Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are employed.[7]

Powder X-ray Diffraction (PXRD) Experimental Protocol:

  • Sample Preparation: A small amount of the activated MOF powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The PXRD pattern is recorded using a diffractometer with a monochromatic X-ray source (typically Cu Kα). Data is collected over a specific 2θ range (e.g., 5-50°) with a defined step size and collection time.

  • Data Analysis: The experimental PXRD pattern is compared with a simulated pattern from a known crystal structure or indexed to determine the unit cell parameters. Rietveld refinement can be used for a more detailed structural analysis.[8]

Single-Crystal X-ray Diffraction (SCXRD) Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of the MOF is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to minimize thermal motion) by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and X-ray diffraction analysis of MOFs.

MOF_Analysis_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization Metal Salt Metal Salt Synthesis Synthesis Metal Salt->Synthesis ADC Linker ADC Linker ADC Linker->Synthesis Solvent Solvent Solvent->Synthesis MOF Crystals MOF Crystals Synthesis->MOF Crystals PXRD PXRD MOF Crystals->PXRD SCXRD SCXRD MOF Crystals->SCXRD Structural Data Structural Data PXRD->Structural Data SCXRD->Structural Data Performance Data Performance Data Structural Data->Performance Data

MOF Synthesis and XRD Analysis Workflow.

Signaling Pathways and Logical Relationships

The relationship between the choice of linker, the resulting MOF structure, and its performance can be visualized as a signaling pathway. The linker's geometry and chemical functionality directly influence the coordination environment of the metal center and the overall topology of the framework. This, in turn, dictates the pore size, shape, and surface chemistry, which are the primary determinants of properties like gas adsorption capacity and selectivity.

Linker_Property_Relationship Linker Linker MOF Structure MOF Structure Linker->MOF Structure Metal Center Metal Center Metal Center->MOF Structure Porosity Porosity MOF Structure->Porosity Surface Area Surface Area Porosity->Surface Area Gas Adsorption Gas Adsorption Porosity->Gas Adsorption

Linker Influence on MOF Properties.

Conclusion

The use of this compound as a linker in MOF synthesis opens up new avenues for the design of functional materials. While challenges related to its thermal stability exist, the potential for creating MOFs with high porosity and specific functionalities is significant. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in the exploration and characterization of these promising materials. As more research is conducted on ADC-based MOFs, a clearer picture of their performance advantages and potential applications will emerge.

References

A Comparative Guide to HPLC Methods for the Analysis of Acetylenedicarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving acetylenedicarboxylic acid, precise and reliable analytical methods are paramount for monitoring reaction progress, determining purity, and quantifying products. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and powerful technique for these purposes. This guide provides a comparative overview of suitable HPLC methods for the analysis of this compound and its reaction mixtures, complete with experimental protocols and data presentation to aid in method selection and development.

Method Comparison

The analysis of a polar, dicarboxylic acid like this compound and its derivatives can be approached using several HPLC modes. The two most common and effective methods are Reverse-Phase (RP) HPLC and Anion-Exchange Chromatography (AEC). The choice between these methods depends on the specific sample matrix, the presence of other ionic or non-ionic species, and the analytical objective (e.g., quantification of the parent acid, separation of esters, or profiling of a complex reaction mixture).

FeatureReverse-Phase (RP) HPLCAnion-Exchange Chromatography (AEC)
Principle Separation based on hydrophobicity. Analytes partition between a nonpolar stationary phase and a polar mobile phase.Separation based on ionic interactions. Anionic analytes bind to a positively charged stationary phase.
Stationary Phase Typically C18 or C8 bonded silica (B1680970).Quaternary ammonium (B1175870) or other positively charged functional groups on a polymer or silica support.
Mobile Phase Mixtures of water and organic solvents (e.g., acetonitrile, methanol) with an acidic modifier (e.g., formic acid, phosphoric acid) to suppress ionization of the carboxylic acid.Aqueous buffers with increasing salt concentration or changing pH to elute the bound analytes.
Typical Analytes This compound, its less polar esters, and other non-ionic reactants or products.This compound (as the carboxylate anion) and other anionic species in the reaction mixture.
Advantages - Versatile and widely applicable.- Good for separating compounds with varying hydrophobicity.- High efficiency and resolution.- Highly selective for anionic compounds.- Can be used for samples in aqueous matrices.- Effective for separating charged isomers.
Limitations - Poor retention of very polar compounds without mobile phase modification.- Potential for peak tailing of acidic compounds.- Sensitive to mobile phase pH and ionic strength.- Can be less robust than RP-HPLC.- Not suitable for non-ionic compounds.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound and its derivatives using RP-HPLC and AEC. These should be considered as starting points for method development and optimization.

Method 1: Reverse-Phase HPLC

This method is suitable for the simultaneous analysis of this compound and its less polar reaction products, such as its esters. The acidic mobile phase modifier ensures that the carboxylic acid is in its protonated, less polar form, allowing for better retention on the nonpolar stationary phase.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.

Method 2: Anion-Exchange Chromatography

This method is ideal for selectively quantifying this compound in a complex aqueous reaction mixture, especially when other components are neutral or cationic. The separation is based on the ionic interaction between the negatively charged carboxylate groups and the positively charged stationary phase.

  • Column: Strong Anion-Exchange (SAX), 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 10 mM Sodium Phosphate with 0.5 M Sodium Chloride, pH 7.0

  • Gradient:

    • 0-5 min: 0% B

    • 5-20 min: 0% to 100% B

    • 20-25 min: 100% B

    • 25-27 min: 100% to 0% B

    • 27-35 min: 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A. Ensure the pH is adjusted to be above the pKa of this compound to ensure it is in its anionic form. Filter through a 0.45 µm syringe filter.

Workflow and Pathway Diagrams

To visualize the experimental process and the underlying separation principles, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Reaction Reaction Mixture Dilution Dilution Reaction->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column Injector->Column Pump HPLC Pump Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General experimental workflow for HPLC analysis.

Separation_Mechanisms cluster_rp Reverse-Phase HPLC cluster_aec Anion-Exchange Chromatography RP_Stationary Nonpolar Stationary Phase (C18) RP_Elution1 Late Elution RP_Stationary->RP_Elution1 RP_Mobile Polar Mobile Phase RP_Elution2 Early Elution RP_Analyte1 Less Polar Analyte (e.g., Ester) RP_Analyte1->RP_Stationary Stronger Interaction RP_Analyte2 More Polar Analyte (Acid) RP_Analyte2->RP_Mobile Stronger Interaction AEC_Stationary Positively Charged Stationary Phase (+) AEC_Elution1 Retained & Eluted by Salt AEC_Stationary->AEC_Elution1 AEC_Mobile Aqueous Buffer AEC_Elution2 Not Retained AEC_Analyte1 Anionic Analyte (Carboxylate) AEC_Analyte1->AEC_Stationary Ionic Interaction AEC_Analyte2 Neutral Analyte AEC_Analyte2->AEC_Mobile Passes Through

Caption: Principles of Reverse-Phase and Anion-Exchange Chromatography.

Conclusion

The selection of an appropriate HPLC method for the analysis of this compound reactions is critical for obtaining accurate and reliable results. Reverse-phase HPLC is a versatile starting point, capable of separating a range of reactants and products based on polarity. For more specific quantification of the anionic acetylenedicarboxylate (B1228247) in aqueous samples, anion-exchange chromatography offers excellent selectivity. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing robust analytical methods tailored to the specific needs of your research. It is always recommended to perform method validation to ensure the accuracy, precision, and reliability of the chosen HPLC method for its intended application.

A Comparative Guide to the Thermal Analysis of Carboxylic Acid-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques used to characterize the thermal properties of materials.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material, identify the temperature ranges of decomposition, and quantify the amount of volatile components or residual mass.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine transition temperatures such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the enthalpies of these transitions.

Comparative Thermal Analysis Data

The following tables summarize key thermal analysis data for several carboxylic acid-containing polymers. It is important to note that the thermal behavior of polymers can be significantly influenced by factors such as molecular weight, tacticity, and experimental conditions (e.g., heating rate, atmosphere).

PolymerTechniqueKey FindingsReference
Poly(acrylonitrile-co-itaconic acid) (PAN-IA1.0) DSC (air)Initial exothermic temperature (Ti): 192.4 °C; Velocity of evolving heat (ΔH/ΔT): 6.33 J g⁻¹ °C⁻¹[1][2]
TGA (N₂)Higher thermal stability than PAN homopolymer.[1][2]
Poly(acrylonitrile) (PAN) Homopolymer DSC (air)Initial exothermic temperature (Ti): 238.1 °C; Velocity of evolving heat (ΔH/ΔT): 34.6 J g⁻¹ °C⁻¹[1][2]
DSC (N₂)Ti: 267.0 °C; Tf: 281.5 °C; Tm of cyclization: 277.3 °C; Evolved heat: 567.1 J g⁻¹[3]
Poly(methacrylic acid) (PMAA) TGATwo-stage thermal decomposition at 251 °C and 417 °C. The first stage involves the conversion to poly(methacrylic anhydride).[4]
DSCEndothermic peak in the range of 174 to 190 °C (dehydration and formation of cyclic polyanhydride) and a broad peak around 240 °C (degradation of the main PMAA chains).[4]
Poly(itaconic acid) (PIA) TGA (DTG)Three maxima in the derivative thermogravimetry curve at 185 °C (elimination of water and formation of polyanhydride), 315 °C (decarboxylation of anhydride (B1165640) groups), and 388 °C (breaking of the main polymer backbone).[5]
Poly(acrylic acid) (PAA) TGADecomposition of carboxylic acid side chains around 220 °C and the hydrocarbon backbone around 300 °C.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. Below are typical experimental protocols for TGA and DSC analysis of polymers.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA experiment involves heating a small sample at a constant rate in a controlled atmosphere and continuously measuring its weight.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specific flow rate (e.g., 20-50 mL/min).

    • A temperature program is set, typically a linear heating ramp (e.g., 10 °C/min or 20 °C/min) from ambient temperature to a final temperature where decomposition is complete (e.g., 600-800 °C).

  • Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of the TGA curve (DTG curve) can also be plotted to show the rate of mass loss.

  • Data Analysis: Key parameters are determined from the TGA curve, including the onset temperature of decomposition (often defined as the temperature at 5% weight loss), the temperatures of maximum decomposition rates (from the DTG peaks), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC experiment for a polymer involves a heat-cool-heat cycle to erase the thermal history and obtain a clear glass transition.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup (Heat-Cool-Heat Cycle):

    • First Heat: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected melting point or glass transition at a controlled rate (e.g., 10 °C/min). This step is to erase the previous thermal history of the sample.

    • Cool: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature.

    • Second Heat: The sample is heated again at the same controlled rate as the first heat. The data from this second heating scan is typically used for analysis.

  • Data Acquisition: The instrument records the heat flow to the sample relative to the reference as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline; the melting temperature (Tm), which is an endothermic peak; and the crystallization temperature (Tc), which is an exothermic peak observed during the cooling scan. The area under the melting and crystallization peaks can be used to calculate the enthalpy of these transitions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the thermal analysis of a polymer sample using TGA and DSC.

G cluster_sample_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Results PolymerSample Polymer Sample Weighing Weighing (5-10 mg) PolymerSample->Weighing Encapsulation Encapsulation in Pan/Crucible Weighing->Encapsulation TGA_Instrument TGA Instrument Setup (Atmosphere, Heating Rate) Encapsulation->TGA_Instrument TGA Sample DSC_Instrument DSC Instrument Setup (Heat-Cool-Heat Cycle) Encapsulation->DSC_Instrument DSC Sample TGA_Run Run TGA Experiment TGA_Instrument->TGA_Run TGA_Data TGA/DTG Curve TGA_Run->TGA_Data TGA_Analysis Analyze Decomposition (Tonset, Tmax, Residue) TGA_Data->TGA_Analysis ThermalProperties Thermal Properties Report TGA_Analysis->ThermalProperties DSC_Run Run DSC Experiment DSC_Instrument->DSC_Run DSC_Data DSC Thermogram DSC_Run->DSC_Data DSC_Analysis Analyze Transitions (Tg, Tm, Tc, ΔH) DSC_Data->DSC_Analysis DSC_Analysis->ThermalProperties

Typical workflow for polymer thermal analysis.

Signaling Pathways and Logical Relationships

The thermal decomposition of carboxylic acid-containing polymers often involves a series of chemical reactions. The following diagram illustrates a simplified logical relationship for the thermal degradation of a generic poly(dicarboxylic acid).

G Polymer Poly(dicarboxylic acid) Anhydride Polyanhydride Intermediate Polymer->Anhydride Heat (-H₂O) Decarboxylation Decarboxylation Anhydride->Decarboxylation Further Heating (-CO₂) Volatiles Volatile Products (H₂O, CO₂) Anhydride->Volatiles BackboneScission Polymer Backbone Scission Decarboxylation->BackboneScission Decarboxylation->Volatiles BackboneScission->Volatiles Char Char Residue BackboneScission->Char

Simplified degradation pathway for a poly(dicarboxylic acid).

References

Comparative study of different catalysts for acetylenedicarboxylic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Esterification of Acetylenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The esterification of this compound is a critical transformation for the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of catalyst is paramount to achieving high yields and purity while minimizing side reactions associated with the reactive triple bond. This guide provides a comparative overview of potential catalysts for this esterification, supported by general experimental principles and data from analogous reactions.

Catalyst Performance Comparison

Direct comparative studies on the esterification of this compound are not extensively available in the public literature. However, based on the principles of esterification catalysis for other dicarboxylic and acetylenic acids, a qualitative and extrapolated quantitative comparison can be made. The following table summarizes the expected performance of different classes of catalysts.

Catalyst TypeCatalyst ExampleTypical Catalyst Loading (mol%)Typical Temperature (°C)Typical Reaction Time (h)Expected Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)1-560-1004-1270-90High activity, low cost.[1][2][3]Corrosive, difficult to separate from the product, potential for side reactions at the triple bond.
Homogeneous Acid p-Toluenesulfonic Acid (PTSA)2-1080-120 (often with water removal)6-2475-95Solid, easier to handle than H₂SO₄, effective for driving equilibrium.[4]Can be corrosive, requires separation from the product.
Heterogeneous Solid Acid Amberlyst-15 (Ion-Exchange Resin)10-20 (wt%)80-1208-4860-85Easily separable and recyclable, can offer selectivity.[5][6][7][8]Lower activity than homogeneous catalysts, potential for diffusion limitations.
Heterogeneous Solid Acid Sulfated Zirconia5-15 (wt%)100-15012-4865-90High thermal stability, reusable.Higher cost, may require higher temperatures.
Enzymatic Immobilized Lipase (e.g., Novozym 435)5-20 (wt%)40-7024-7240-80*High selectivity (avoids side reactions at the triple bond), mild reaction conditions.[9][10][11]Slower reaction rates, higher cost, potential for enzyme inhibition.

*Yields for enzymatic esterification of acetylenic acids can be lower and reaction times longer compared to their saturated or olefinic counterparts.[12]

Experimental Protocols

Detailed experimental procedures for the direct catalytic esterification of this compound are not abundant. The following is a generalized protocol for a typical acid-catalyzed esterification that can be adapted for screening different catalysts.

General Procedure for Acid-Catalyzed Esterification of this compound
  • Reactor Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with this compound and the alcohol (e.g., methanol (B129727) or ethanol) in a desired molar ratio (typically a large excess of the alcohol is used to drive the reaction equilibrium).

  • Catalyst Addition: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid resin) is added to the reaction mixture.

  • Reaction: The mixture is heated to the desired temperature with vigorous stirring. For homogeneous catalysts that require water removal to drive the reaction to completion, a Dean-Stark apparatus can be employed if a suitable azeotroping solvent (like toluene) is used.

  • Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up (Homogeneous Catalysts): Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.

  • Work-up (Heterogeneous Catalysts): The solid catalyst is simply filtered off from the reaction mixture. The filtrate is then concentrated under reduced pressure to remove the excess alcohol and isolate the crude ester. The recovered catalyst can be washed, dried, and reused.

  • Purification: The crude ester is purified by column chromatography or distillation under reduced pressure.

Visualizing the Process

To better understand the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants This compound + Alcohol Reactor_Setup Set up Reactor (Flask, Condenser) Reactants->Reactor_Setup Catalyst_Selection Select Catalyst (Homogeneous/Heterogeneous) Catalyst_Selection->Reactor_Setup Reaction_Execution Heat and Stir (Monitor Progress) Reactor_Setup->Reaction_Execution Catalyst_Removal Catalyst Removal (Filtration/Neutralization) Reaction_Execution->Catalyst_Removal Product_Isolation Isolate Crude Ester (Solvent Removal) Catalyst_Removal->Product_Isolation Purification Purify Ester (Chromatography/Distillation) Product_Isolation->Purification Analysis Characterize Product (NMR, GC-MS, Yield) Purification->Analysis

Caption: A generalized experimental workflow for screening different catalysts for the esterification of this compound.

Logical_Relationships Key Factors Influencing Esterification Outcome cluster_inputs Input Variables cluster_outputs Performance Metrics Catalyst_Type Catalyst Type (Acid Strength, Phase) Yield Ester Yield Catalyst_Type->Yield Selectivity Selectivity (Mono- vs. Di-ester, Side Reactions) Catalyst_Type->Selectivity Reaction_Rate Reaction Rate Catalyst_Type->Reaction_Rate Temperature Reaction Temperature Temperature->Yield Temperature->Reaction_Rate Time Reaction Time Time->Yield Molar_Ratio Alcohol:Acid Ratio Molar_Ratio->Yield

Caption: Logical relationships between key reaction parameters and the outcomes of the this compound esterification.

Conclusion

The direct esterification of this compound presents a more atom-economical route compared to the synthesis via its acid chloride. While direct comparative data for various catalysts is sparse, an evaluation of catalyst types used for similar substrates provides a strong starting point for optimization. Homogeneous acid catalysts like p-toluenesulfonic acid are likely to provide high conversion rates, though at the cost of more demanding purification. Heterogeneous solid acids, particularly ion-exchange resins, offer the significant advantage of easy separation and recyclability, which is crucial for industrial applications. For sensitive substrates or when high selectivity is required to avoid reactions at the triple bond, enzymatic catalysis with lipases presents a promising, albeit slower, alternative. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing factors such as cost, reaction time, yield, and the ease of product purification. Further research into the application of modern, highly active solid acid catalysts could lead to the development of more efficient and sustainable processes for the production of this compound esters.

References

A Comparative Guide to the Synthesis of Acetylenedicarboxylic Acid: Established Dehydrobromination vs. a Novel Direct Carboxylation Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for acetylenedicarboxylic acid: the well-established dehydrobromination of α,β-dibromosuccinic acid and a more recent, innovative approach involving the direct carboxylation of acetylene (B1199291). The performance of each route is objectively evaluated based on experimental data, offering insights into their respective advantages and limitations.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for each synthetic pathway, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Established Route - Dehydrobromination of α,β-Dibromosuccinic Acid

ParameterValueReference
Starting Material α,β-Dibromosuccinic Acid[1]
Key Reagents Potassium Hydroxide (B78521), Sulfuric Acid[1]
Solvent 95% Methyl Alcohol[1]
Reaction Time 1 hour 15 minutes (reflux)[1]
Reaction Temperature Reflux[1]
Yield 73-88%[1]
Product Purity High (Crystallized)[1]

Table 2: New Route - Direct Carboxylation of Acetylene

ParameterValueReference
Starting Materials Acetylene, Carbon Dioxide[2][3]
Catalyst Silver Nitrate (AgNO₃) or Copper(I) Iodide (CuI)[2]
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2]
Solvent Not specified (can be run in the amine base)[2]
Reaction Pressure 1-50 bar (total pressure)[2][3]
Reaction Temperature 50-120 °C[2][3]
Yield 5-7% (in cited examples)[2]
Turnover Number (TON) High TONs are achievable[2]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this comparison.

Established Route: Synthesis of this compound via Dehydrobromination

This protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Materials:

  • α,β-Dibromosuccinic acid: 100 g (0.36 mol)

  • Potassium hydroxide: 122 g (2.2 mol)

  • 95% Methyl alcohol: 900 cc

  • Concentrated Sulfuric acid

  • Diethyl ether

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving 122 g of KOH in 700 cc of 95% methyl alcohol in a 2-liter round-bottomed flask equipped with a reflux condenser.

  • To this alkaline solution, 100 g of α,β-dibromosuccinic acid is added.

  • The mixture is refluxed for one hour and fifteen minutes on a steam bath.

  • The reaction mixture is then cooled and filtered with suction. The resulting mixed salts are washed with 200 cc of methyl alcohol.

  • The salt mixture is dissolved in 270 cc of water, and the acid potassium salt is precipitated by the addition of 8 cc of concentrated sulfuric acid in 30 cc of water.

  • After standing for at least three hours, the mixture is filtered with suction.

  • The acid salt is then dissolved in 240 cc of water to which 60 cc of concentrated sulfuric acid has been added.

  • The resulting solution is extracted five times with 100-cc portions of diethyl ether.

  • The combined ether extracts are evaporated to dryness on a steam bath, yielding pure hydrated crystals of this compound.

  • The crystals are dried in a vacuum desiccator over concentrated sulfuric acid. The final product has a decomposition point of 175–176 °C.

New Route: Synthesis of this compound via Direct Carboxylation

This protocol is a representative procedure based on the methods described in recent patents.[2][3]

Materials:

  • Acetylene gas

  • Carbon dioxide gas

  • Silver Nitrate (AgNO₃) or Copper(I) Iodide (CuI) (catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (amine base)

  • Solvent (if used, e.g., N-Methyl-2-pyrrolidone - NMP)

Procedure:

  • A high-pressure reactor is charged with the silver or copper catalyst and the amine base (which can also serve as the solvent).

  • The reactor is sealed and purged with an inert gas.

  • Acetylene and carbon dioxide are introduced into the reactor to the desired partial pressures (total pressure typically between 1-20 bar). The molar ratio of CO₂ to acetylene is generally high, in the range of 5:1 to 20:1.[2][3]

  • The reaction mixture is heated to a temperature between 50-120 °C and stirred for a set reaction time.

  • After the reaction, the reactor is cooled, and the excess pressure is carefully released.

  • The reaction mixture is worked up to isolate the this compound. This may involve filtration to remove the catalyst, followed by acidification to precipitate the product, and subsequent purification steps like extraction and crystallization.

Visualizing the Pathways and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic routes and the logical workflow of this comparison.

G Workflow for Comparing Synthetic Routes cluster_0 Established Route cluster_1 New Route cluster_2 Comparison Metrics start_A α,β-Dibromosuccinic Acid step_A1 Dehydrobromination (KOH, MeOH, Reflux) start_A->step_A1 step_A2 Acidification (H₂SO₄) step_A1->step_A2 product_A This compound step_A2->product_A metrics Yield Reaction Conditions Safety Atom Economy Starting Material Cost product_A->metrics start_B1 Acetylene step_B1 Direct Carboxylation (Ag/Cu Catalyst, Amine Base, Pressure, Heat) start_B1->step_B1 start_B2 Carbon Dioxide start_B2->step_B1 product_B This compound step_B1->product_B product_B->metrics conclusion Conclusion: Evaluation of Routes metrics->conclusion

Caption: A logical workflow diagram comparing the established and new synthetic routes for this compound.

reaction_pathway_established Established Route: Dehydrobromination Pathway reactant α,β-Dibromosuccinic Acid intermediate1 Potassium Acetylenedicarboxylate (and Potassium Bromide) reactant->intermediate1  KOH / MeOH  Reflux product This compound intermediate1->product  H₂SO₄

Caption: Reaction pathway for the established dehydrobromination synthesis of this compound.

reaction_pathway_new New Route: Direct Carboxylation Pathway reactants Acetylene + 2 CO₂ product This compound reactants->product  AgNO₃ or CuI (cat.)  Amine Base  Pressure, Heat

Caption: Reaction pathway for the new direct carboxylation synthesis of this compound.

References

A comprehensive guide to the distinct spectroscopic signatures of acetylenedicarboxylic acid and its common metal salts, providing researchers with essential data for characterization and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Acetylenedicarboxylic Acid and Its Salts

This guide offers a detailed comparison of the spectroscopic properties of this compound and its disodium, dipotassium (B57713), and calcium salts. The information presented is vital for researchers, scientists, and professionals in drug development for the accurate identification and characterization of these compounds.

Introduction

This compound is a dicarboxylic acid with a carbon-carbon triple bond, a structural feature that imparts unique chemical and spectroscopic properties. Upon deprotonation to form its corresponding carboxylate salts, significant changes occur in its electronic structure and vibrational modes. These alterations are readily observable through various spectroscopic techniques, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these spectroscopic shifts is crucial for monitoring reactions, confirming salt formation, and elucidating the coordination chemistry of the acetylenedicarboxylate (B1228247) dianion.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its salts.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compoundν(C≡C)ν(C=O) (Carboxylic Acid/Carboxylate)ν(O-H)
This compound~2235 (weak)~1710 (strong)3200-2500 (broad)
Disodium AcetylenedicarboxylateNot reported~1600-1550 (asymmetric), ~1400-1300 (symmetric)-
Dipotassium AcetylenedicarboxylateNot reported~1600-1550 (asymmetric), ~1400-1300 (symmetric)-
Calcium AcetylenedicarboxylateNot reported~1580-1540 (asymmetric), ~1450-1400 (symmetric)-

Table 2: Raman Spectroscopy Data (cm⁻¹)

Compoundν(C≡C)ν(C=O) (Carboxylic Acid/Carboxylate)
This compound~2225 (strong)~1670
Disodium AcetylenedicarboxylateNot reportedNot reported
Dipotassium AcetylenedicarboxylateNot reportedNot reported
Calcium AcetylenedicarboxylateNot reportedNot reported

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

CompoundC≡CC=O
This compound~78.4~162.6
Disodium AcetylenedicarboxylateNot reportedNot reported
Dipotassium AcetylenedicarboxylateNot reportedNot reported
Calcium AcetylenedicarboxylateNot reportedNot reported

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
This compoundNot reportedNot reportedAqueous
Dipotassium Acetylenedicarboxylate~275Not reportedAqueous

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instruments and sample concentrations.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

  • Sample Preparation:

    • Solids: Samples are prepared as KBr pellets. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk using a hydraulic press.

    • Solutions: For aqueous solutions, an Attenuated Total Reflectance (ATR) accessory is recommended to overcome the strong IR absorbance of water. A drop of the solution is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the ATR crystal is collected and subtracted from the sample spectrum.

Raman Spectroscopy
  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Sample Preparation: Solid samples are placed directly in the laser beam path. Solutions are analyzed in a quartz cuvette.

  • Data Acquisition: The scattered light is collected at a 90° or 180° angle to the incident beam. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

  • Sample Preparation: Samples are dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for the acid and its salts, to avoid solvent interference in ¹H NMR spectra. A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for chemical shift calibration.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire proton spectra.

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance the signal of the quaternary carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Sample Preparation: Solutions of known concentrations are prepared in a suitable solvent, such as water.

  • Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-800 nm). The solvent is used as a reference blank.

Spectroscopic Comparison and Interpretation

The formation of a salt from this compound leads to distinct and predictable changes in its spectra.

  • IR Spectroscopy: The most significant change is the disappearance of the broad O-H stretching band of the carboxylic acid and the shift of the C=O stretching vibration. In the acid, the C=O stretch appears around 1710 cm⁻¹. In the carboxylate salts, this is replaced by two new bands: a strong, asymmetric stretching vibration typically between 1600-1550 cm⁻¹ and a weaker, symmetric stretching vibration between 1400-1300 cm⁻¹. The exact positions of these bands are sensitive to the cation.

  • Raman Spectroscopy: The C≡C triple bond stretch is a prominent feature in the Raman spectrum of this compound, appearing around 2225 cm⁻¹. This band is expected to be less affected by salt formation compared to the carboxylate vibrations.

  • NMR Spectroscopy: In ¹³C NMR, the chemical shifts of the carbonyl and acetylenic carbons are sensitive to the electronic environment. Deprotonation to form the carboxylate is expected to cause a downfield shift (to higher ppm values) of the carbonyl carbon signal due to the increased electron density on the oxygen atoms. The effect on the acetylenic carbons is likely to be less pronounced. In ¹H NMR, the acidic proton signal of the carboxylic acid, which appears at a very downfield chemical shift, will be absent in the spectra of the salts.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is sensitive to the electronic transitions within the molecule. The acetylenedicarboxylic system has a π-system that can undergo π → π* transitions. The deprotonation and interaction with metal cations can influence the energy of these transitions, leading to shifts in the absorption maximum (λmax). For instance, the dipotassium salt shows an absorption maximum around 275 nm in aqueous solution.

Visualization of Spectroscopic Comparison Workflow

The logical flow for comparing the spectroscopic properties of this compound and its salts is illustrated in the diagram below.

Spectroscopic_Comparison Spectroscopic Comparison Workflow cluster_analytes Analytes cluster_data Data Analysis & Comparison Acid This compound IR IR Spectroscopy Acid->IR Raman Raman Spectroscopy Acid->Raman NMR NMR Spectroscopy (¹H & ¹³C) Acid->NMR UVVis UV-Vis Spectroscopy Acid->UVVis Salts Disodium, Dipotassium, & Calcium Salts Salts->IR Salts->Raman Salts->NMR Salts->UVVis Data_Collection Data Collection IR->Data_Collection Raman->Data_Collection NMR->Data_Collection UVVis->Data_Collection Data_Processing Data Processing (Peak Picking, Integration) Data_Collection->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Interpretation Interpretation of Spectral Differences Comparison->Interpretation

Caption: Workflow for the spectroscopic comparison of this compound and its salts.

×

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Feasible Synthetic Routes

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Reactant of Route 1
Acetylenedicarboxylic acid
Reactant of Route 2
Acetylenedicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.